Product packaging for Ethyl (2-chlorobenzoyl)acetate(Cat. No.:CAS No. 19112-35-7)

Ethyl (2-chlorobenzoyl)acetate

Cat. No.: B095067
CAS No.: 19112-35-7
M. Wt: 226.65 g/mol
InChI Key: DLFBNTUSDQSFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl (2-chlorobenzoyl)acetate is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158136. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO3 B095067 Ethyl (2-chlorobenzoyl)acetate CAS No. 19112-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFBNTUSDQSFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303394
Record name Ethyl (2-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19112-35-7
Record name Ethyl 2-chloro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19112-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 158136
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19112-35-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2-chlorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl (2-chlorobenzoyl)acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl (2-chlorobenzoyl)acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a key building block in the development of various pharmaceutical compounds and other bioactive molecules.[1] Intended for an audience of researchers, chemists, and drug development professionals, this document delves into the core chemical principles, provides a field-proven experimental protocol, and discusses the significance of this versatile β-keto ester.

Introduction: The Significance of this compound

This compound, with the CAS Number 19112-35-7, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive methylene group flanked by two carbonyl groups, allows for a wide range of chemical transformations. This makes it a crucial precursor for synthesizing more complex molecular architectures, including pyrazoles, pyranones, and thiazole derivatives.[2] Its applications are prominent in the agrochemical sector for creating potential herbicides and in the pharmaceutical industry for the preparation of potent antagonists for receptors like CCR2, which are implicated in inflammatory diseases.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃--INVALID-LINK--
Molecular Weight 226.66 g/mol --INVALID-LINK--[3]
Boiling Point 221-222 °C--INVALID-LINK--
Density 1.206 g/mL at 25 °C--INVALID-LINK--
Refractive Index n20/D 1.540--INVALID-LINK--
IUPAC Name ethyl 3-(2-chlorophenyl)-3-oxopropanoate--INVALID-LINK--[4]

Core Synthesis Pathway: The Claisen Condensation

The most direct and widely employed method for synthesizing β-keto esters like this compound is the Claisen condensation .[5][6] This reaction involves the base-mediated condensation between two ester molecules.[6][7] In this specific case, a "mixed" or "crossed" Claisen condensation is performed between ethyl 2-chlorobenzoate and ethyl acetate.

Mechanistic Insights

The Claisen condensation proceeds via the nucleophilic acyl substitution of an ester enolate onto another ester molecule.[6] The mechanism can be dissected into three primary steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the α-carbon of ethyl acetate. The α-hydrogens of an ester are weakly acidic, and a potent base is required to generate a sufficient concentration of the corresponding enolate.[5][6]

  • Nucleophilic Attack: The newly formed ethyl acetate enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. This forms a tetrahedral intermediate.[7]

  • Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses by expelling the ethoxide (⁻OEt) leaving group, which regenerates the carbonyl group and forms the final β-keto ester product.[7]

A critical aspect of the Claisen condensation is the use of a full equivalent of base, not a catalytic amount. The resulting β-keto ester product has a methylene group that is significantly more acidic than the α-hydrogens of the starting ester. The base deprotonates this position, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and serves to drive the entire reaction equilibrium to the product side, ensuring a high yield.[7] An acidic workup is then required to protonate this enolate and isolate the neutral β-keto ester.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust, self-validating procedure adapted from established methodologies for Claisen condensations.[8][9]

Reagents and Materials

Table 2: Reagents for Synthesis

ReagentMolar Mass ( g/mol )Molar Eq.Amount
Ethyl 2-chlorobenzoate184.621.0(To be calculated)
Ethyl acetate88.112.0(To be calculated)
Sodium Ethoxide (NaOEt)68.051.1(To be calculated)
Toluene, anhydrous--(Solvent)
1M Hydrochloric Acid (HCl)--(For workup)
Saturated Sodium Bicarbonate (NaHCO₃)--(For washing)
Brine (Saturated NaCl)--(For washing)
Anhydrous Magnesium Sulfate (MgSO₄)--(Drying agent)

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Ethyl 2-chlorobenzoate - Ethyl acetate - Anhydrous Toluene Step1 Step 1: Enolate Formation Combine reactants and add base under N₂. Heat to reflux. Reactants->Step1 Base Sodium Ethoxide (NaOEt) Base->Step1 Step2 Step 2: Reaction Quench Cool mixture in ice bath. Slowly add 1M HCl to neutralize. Step1->Step2 Step3 Step 3: Extraction Transfer to separatory funnel. Extract aqueous layer with toluene. Step2->Step3 Step4 Step 4: Washing Combine organic layers. Wash with NaHCO₃ and Brine. Step3->Step4 Step5 Step 5: Drying & Concentration Dry over MgSO₄. Filter and concentrate under reduced pressure. Step4->Step5 Step6 Step 6: Purification Purify crude product via vacuum distillation. Step5->Step6 Product Final Product: This compound Step6->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Procedure

CAUTION: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Charging: To the flask, add sodium ethoxide (1.1 eq) and anhydrous toluene. Begin stirring under a positive pressure of nitrogen.

  • Addition of Esters: In the dropping funnel, prepare a mixture of ethyl acetate (2.0 eq) and ethyl 2-chlorobenzoate (1.0 eq). Add this mixture dropwise to the stirred suspension of sodium ethoxide over 30 minutes. The rate of addition should be controlled to manage any exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH of the aqueous layer is ~5-6.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene. Combine all organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. This removes any remaining acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation.[8] Collect the fraction boiling at the appropriate temperature and pressure (lit. bp 221-222 °C at atmospheric pressure, adjust for vacuum).

Purity and Characterization

The purity of the final product should be assessed using standard analytical techniques. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[10] Structural confirmation is achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Handle with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from incompatible materials.

References

Ethyl (2-chlorobenzoyl)acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl (2-chlorobenzoyl)acetate

Abstract

This compound is a sophisticated β-keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique structural arrangement, featuring a reactive β-dicarbonyl system and a sterically influential ortho-chlorinated phenyl ring, makes it a highly valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive exploration of its core chemical properties, structural characteristics, spectroscopic profile, and synthesis. We delve into the mechanistic underpinnings of its formation via the Crossed Claisen condensation, offering field-proven insights into the causality behind the synthetic strategy. Furthermore, this document outlines its significant applications, supported by detailed protocols and robust safety information, to empower researchers in leveraging this versatile building block for novel discovery and development.

Core Chemical Identity and Nomenclature

To ensure clarity and precision in research and documentation, it is essential to establish the fundamental identifiers for this compound.

IdentifierValueSource
IUPAC Name ethyl 3-(2-chlorophenyl)-3-oxopropanoate[1]
CAS Number 19112-35-7[1][2][3]
Molecular Formula C₁₁H₁₁ClO₃[1]
Molecular Weight 226.66 g/mol [2][3]
Linear Formula ClC₆H₄COCH₂CO₂C₂H₅[2]
InChI Key DLFBNTUSDQSFOF-UHFFFAOYSA-N[3]
Synonyms Ethyl (o-chlorobenzoyl)acetate, NSC 158136[2][3]

Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, and purification. This compound is a combustible liquid under standard conditions.[3]

PropertyValueConditionsSource
Density 1.206 g/mLat 25 °C[3]
Boiling Point 221-222 °C[3]
Refractive Index n20/D 1.540[3]

Structural Analysis and Spectroscopic Profile

The reactivity and utility of this compound are direct consequences of its molecular structure, which comprises three key functional groups: a ketone, an ester, and a chloro-substituted aromatic ring.[2] A significant characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is fundamental to its reactivity, particularly the nucleophilicity of the α-carbon.

Caption: Keto-Enol Tautomerism of this compound.

Spectroscopic Data Summary

Spectroscopic analysis provides empirical validation of the molecular structure. The key spectral features are summarized below.

SpectroscopyKey Peaks / Shifts (Predicted & Experimental)InterpretationSource
¹³C NMR δ ≈ 190-200 ppm (Ketone C=O), δ ≈ 165-175 ppm (Ester C=O), δ ≈ 125-140 ppm (Aromatic C), δ ≈ 60 ppm (OCH₂), δ ≈ 45 ppm (COCH₂), δ ≈ 14 ppm (CH₃)Confirms the presence of two distinct carbonyl carbons and the ethyl ester moiety.[1]
¹H NMR δ ≈ 7.2-7.5 ppm (m, 4H, Ar-H), δ ≈ 4.2 ppm (q, 2H, OCH₂), δ ≈ 3.9 ppm (s, 2H, COCH₂), δ ≈ 1.2 ppm (t, 3H, CH₃)Signals correspond to aromatic, ethyl ester, and active methylene protons.
Infrared (IR) ≈ 1740-1750 cm⁻¹ (Ester C=O stretch), ≈ 1685-1700 cm⁻¹ (Ketone C=O stretch), ≈ 1600 cm⁻¹ (Aromatic C=C stretch), ≈ 1100-1300 cm⁻¹ (C-O stretch)Distinct carbonyl peaks differentiate the ester and ketone environments.[1]
Mass Spec. Exact Mass: 226.0396719 DaProvides high-resolution mass for formula confirmation.[1]

Synthesis: The Crossed Claisen Condensation

This compound is synthesized via a Crossed Claisen Condensation . This specific variant of the Claisen condensation is a carbon-carbon bond-forming reaction between two different esters.[4][5][6]

Mechanistic Rationale and Causality

The strategic choice of a crossed condensation is critical for achieving a high yield of the desired product. The reaction involves an enolizable ester (ethyl acetate) and a non-enolizable ester (ethyl 2-chlorobenzoate).

  • Why Ethyl 2-chlorobenzoate is the Electrophile: This aromatic ester lacks α-hydrogens and therefore cannot be deprotonated by the base to form an enolate. It can only act as the electrophilic acceptor for the nucleophile.[6]

  • Why Ethyl Acetate is the Nucleophile: Ethyl acetate possesses acidic α-hydrogens and is readily deprotonated by a strong base to form a resonance-stabilized enolate ion, which serves as the key nucleophile.[7]

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) is the base of choice. Critically, the alkoxide base must match the alkoxy group of the ester to prevent transesterification, a competing side reaction that would scramble the ester groups and reduce yield.[8] The reaction is driven to completion because the final β-keto ester product is more acidic than the starting alcohol, leading to its deprotonation by the alkoxide byproduct. An acidic workup is required in the final step to protonate the resulting enolate and isolate the neutral product.[5][7]

G reagents Reactants: - Ethyl Acetate (Nucleophile Precursor) - Ethyl 2-Chlorobenzoate (Electrophile) - Sodium Ethoxide (Base) in Ethanol enolate Step 1: Enolate Formation Base (EtO⁻) deprotonates the α-carbon of Ethyl Acetate. reagents->enolate attack Step 2: Nucleophilic Attack The Ethyl Acetate enolate attacks the electrophilic carbonyl carbon of Ethyl 2-Chlorobenzoate. enolate->attack intermediate Tetrahedral Intermediate Forms attack->intermediate eliminate Step 3: Elimination The tetrahedral intermediate collapses, eliminating the Ethoxide (EtO⁻) leaving group. intermediate->eliminate product_enolate Step 4: Deprotonation (Driving Force) Product is deprotonated by EtO⁻ to form a resonance-stabilized enolate. eliminate->product_enolate workup Step 5: Acidic Workup Aqueous acid is added to neutralize the base and protonate the enolate. product_enolate->workup final_product Final Product: This compound workup->final_product

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed for reliability and reproducibility. Each step includes checks and rationales.

  • Reactor Preparation and Inert Atmosphere:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions involving atmospheric moisture, which would quench the strong base.

  • Base Preparation:

    • In the reaction flask, dissolve solid sodium ethoxide in anhydrous ethanol. Rationale: Using a pre-made solution ensures homogeneity and controlled stoichiometry.

  • Nucleophile Addition:

    • Slowly add ethyl acetate to the sodium ethoxide solution via the dropping funnel while stirring. Maintain the temperature below 30°C to control the exothermic enolate formation.

    • Self-Validation: A slight color change or increase in viscosity may be observed, indicating enolate formation.

  • Electrophile Addition:

    • Once the enolate formation is complete (stir for ~30 minutes), add ethyl 2-chlorobenzoate dropwise.

    • The reaction is typically heated to reflux to ensure it proceeds to completion. Rationale: Increased temperature provides the necessary activation energy for the nucleophilic attack.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Reaction Quench and Workup:

    • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and dilute acid (e.g., HCl or H₂SO₄). This step neutralizes the excess base and protonates the product enolate.

    • Self-Validation: The product, being organic, should separate from the aqueous layer.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9]

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like magnesium sulfate.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The crude product is then purified by vacuum distillation to yield the final, high-purity this compound.

Key Applications in Research and Drug Development

The dicarbonyl functionality makes this compound a versatile synthon for constructing heterocyclic systems, which are prevalent in medicinal chemistry.[10]

  • Synthesis of Pyrazole Derivatives: It is a key reactant for preparing diaryl-substituted pyrazoles, which have been investigated as potent CCR2 receptor antagonists for treating inflammatory diseases.[2][3]

  • Agrochemicals: The compound serves as a precursor for potential herbicidal agents.[2][3]

  • Asymmetric Hydrogenation: It is used as a substrate in ruthenium-catalyzed asymmetric hydrogenation reactions to produce chiral molecules, a critical process in modern drug synthesis.[2][3]

  • General Chemical Intermediate: It is employed in various other chemical transformations, including hydrosilylation reactions and oxidative couplings.[2][3]

Safety and Handling

Proper handling is imperative due to the compound's hazardous properties. All work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[11]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles or face shield.[3][11]

    • Skin: Chemical-resistant gloves and protective clothing.[3][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]

References

An In-depth Technical Guide to Ethyl (2-chlorobenzoyl)acetate (CAS 19112-35-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Ethyl (2-chlorobenzoyl)acetate, a key chemical intermediate. This document, intended for chemists and drug development professionals, delves into the physicochemical properties, spectroscopic profile, synthesis, and safety considerations of this compound. The information is presented to support research and development activities where this molecule is of interest.

Compound Identification and Physicochemical Properties

This compound, identified by CAS number 19112-35-7, is a chlorinated aromatic ketoester. Its molecular structure and key properties are summarized below.

Molecular Structure:

This compound C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 O1 O C7->O1 C8 C C7->C8 C9 O C8->C9 O2 O C9->O2 C10 C O2->C10 C11 C C10->C11 dummy1 dummy2 dummy3 dummy4 dummy5 dummy6 dummy7 dummy8 dummy9 dummy10 dummy11

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19112-35-7[1]
Molecular Formula C₁₁H₁₁ClO₃[2]
Molecular Weight 226.66 g/mol
Appearance Not specified, likely a liquid
Boiling Point 221-222 °C (lit.)
Density 1.206 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.540 (lit.)
InChI Key DLFBNTUSDQSFOF-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)c1ccccc1Cl

Spectroscopic Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques. The choice of these methods is standard in organic chemistry for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The expected signals for this compound are:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

  • A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups.

  • A series of multiplets in the aromatic region corresponding to the four protons on the chlorophenyl ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule. The expected signals include:

  • A signal for the methyl carbon of the ethyl group.

  • A signal for the methylene carbon of the ethyl group.

  • A signal for the methylene carbon between the carbonyls.

  • Signals for the two carbonyl carbons.

  • Signals for the six carbons of the chlorophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are:

  • Strong C=O stretching vibrations for the ketone and ester carbonyl groups, typically in the range of 1680-1750 cm⁻¹.

  • C-O stretching vibrations for the ester group.

  • Aromatic C=C stretching vibrations.

  • C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

  • A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be expected at m/z 226. The isotopic pattern of the molecular ion, showing a peak at M+2 with approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the entire ester group.

Synthesis

This compound is typically synthesized via a Claisen condensation reaction. This well-established method in organic synthesis is effective for forming carbon-carbon bonds.

General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification R1 Ethyl acetate Condensation Claisen Condensation R1->Condensation R2 Ethyl 2-chlorobenzoate R2->Condensation Base Strong Base (e.g., Sodium ethoxide) Base->Condensation Catalyst Workup Acidic Work-up Condensation->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Representative):

  • Reaction Setup: A solution of a strong base, such as sodium ethoxide, is prepared in a suitable anhydrous solvent (e.g., ethanol or toluene) in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere.

  • Addition of Reactants: Ethyl acetate and ethyl 2-chlorobenzoate are added to the reaction mixture.

  • Reaction: The mixture is heated to reflux and stirred for several hours to drive the condensation reaction to completion. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled, and an acidic work-up is performed to neutralize the base and protonate the enolate intermediate. This typically involves pouring the reaction mixture into a mixture of ice and a dilute acid.

  • Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites, including the ester, the ketone, and the active methylene group. It is a reactant for:

  • Cerium ammonium nitrate-mediated oxidative coupling.[3]

  • Hydrosilylation reactions.[3]

  • Preparation of diaryl-substituted pyrazoles as potent CCR2 receptor antagonists.[3]

  • Synthesis of potential herbicidal agents.[3]

  • Ruthenium-catalyzed asymmetric hydrogenation.[3]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (selected): [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

Ethyl (2-chlorobenzoyl)acetate spectroscopic analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl (2-chlorobenzoyl)acetate

Abstract

This compound (ClC₆H₄COCH₂CO₂C₂H₅) is a pivotal β-ketoester intermediate in the synthesis of various organic compounds, including pharmaceuticals and potential herbicides.[1] Its molecular structure, possessing a reactive methylene group flanked by two carbonyl functionalities, gives rise to fascinating chemical properties, most notably keto-enol tautomerism. A comprehensive understanding of its structure is paramount for its effective utilization in drug development and chemical research. This guide provides an in-depth analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the causality behind experimental choices, interpret the spectral data to elucidate its structural features, and provide validated protocols for researchers and scientists in the field.

Molecular Structure and Keto-Enol Tautomerism

This compound, with a molecular formula of C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol , is not a single static structure in solution. Like many β-dicarbonyl compounds, it exists as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form.[2][3]

  • Keto Form: Contains two distinct carbonyl groups (a ketone and an ester).

  • Enol Form: Characterized by a hydroxyl group (-OH) and a carbon-carbon double bond (C=C), stabilized by intramolecular hydrogen bonding.

The position of this equilibrium is sensitive to environmental factors such as the solvent, temperature, and concentration, a phenomenon that is directly observable through spectroscopic methods.[2][4]

Caption: Keto-enol equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, NMR not only confirms the overall structure but also allows for the direct observation and quantification of both the keto and enol tautomers.[3][5]

Experimental Protocol: NMR Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.[4]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[6]

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectral Analysis

The proton NMR spectrum will display distinct sets of signals corresponding to each tautomer. The relative integrals of these signals can be used to determine the equilibrium constant (Keq) of the tautomerization.[3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Keto Form)Assignment (Enol Form)
~1.3Triplet (t)3H-COOCH₂CH₃ -COOCH₂CH₃
~4.0Singlet (s)2H-COCH₂ CO--
~4.2Quartet (q)2H-COOCH₂ CH₃-COOCH₂ CH₃
~5.6Singlet (s)--=CH -OH
7.3 - 7.6Multiplet (m)4HAromatic H Aromatic H
~12.5Broad s--Enolic O-H (H-bonded)
  • Expert Interpretation: The presence of two distinct environments for the α-protons—a singlet around 4.0 ppm for the keto form's methylene group and a singlet around 5.6 ppm for the enol's vinylic proton—is definitive proof of tautomerism.[5] The most unambiguous signal for the enol form is the highly deshielded, broad singlet for the enolic proton (~12.5 ppm), a direct consequence of strong intramolecular hydrogen bonding.[7] The classic triplet-quartet pattern for the ethyl group will be present for both tautomers, though often overlapping.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (Keto Form)

Chemical Shift (δ, ppm)Assignment
~14.1-COOCH₂C H₃
~46.5-COC H₂CO-
~61.8-COOC H₂CH₃
127.0 - 138.0Aromatic C (Multiple signals)
~167.5Ester C =O
~192.0Ketone C =O (ortho-Cl substituted)

  • Expert Interpretation: The key diagnostic signals are the two downfield carbonyl carbons. The ester carbonyl appears around 167.5 ppm, while the ketone carbonyl is further downfield at ~192.0 ppm.[6] The presence of the electron-withdrawing chlorine atom on the aromatic ring influences the chemical shifts of the aromatic carbons.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation (Dissolve in CDCl3 + TMS) Spectrometer Acquire Data (¹H and ¹³C Spectra) Sample->Spectrometer Insert into Magnet Processing Data Processing (Fourier Transform, Phasing) Spectrometer->Processing Raw Data (FID) Analysis Spectral Interpretation (Assign Peaks, Analyze Tautomers) Processing->Analysis Processed Spectrum

Caption: A typical workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Experimental Protocol: IR Spectrum Acquisition

A small drop of neat this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. A spectrum is then recorded, typically from 4000 to 400 cm⁻¹. This method requires minimal sample preparation.

Spectral Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in both tautomers.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration Type & Functional Group
3100 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Aliphatic)
~1745StrongC=O Stretch (Ester carbonyl, Keto form)
~1720StrongC=O Stretch (Ketone carbonyl, Keto form)
~1650StrongC=O Stretch (Conjugated Ester, Enol form)
1640 - 1590MediumC=C Stretch (Aromatic & Enol)
1300 - 1000StrongC-O Stretch (Ester)
800 - 600MediumC-Cl Stretch
  • Expert Interpretation: The carbonyl (C=O) stretching region is the most informative part of the spectrum. The keto form is expected to show two distinct, strong C=O peaks: one for the ester (~1745 cm⁻¹) and one for the ketone (~1720 cm⁻¹).[8][9] The presence of the enol tautomer would be indicated by a lower frequency, conjugated C=O band (~1650 cm⁻¹) and potentially a very broad O-H stretch from 3200-2500 cm⁻¹ due to the strong intramolecular hydrogen bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers a "fingerprint" that can be used to deduce the molecular structure.

Experimental Protocol: MS Analysis

The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities, and ionized using a high-energy electron beam (Electron Ionization, EI). The resulting charged fragments are separated by their mass-to-charge (m/z) ratio.

Spectral Interpretation
  • Molecular Ion (M⁺): The molecular weight is 226.66 g/mol . The mass spectrum will show a molecular ion peak at m/z 226. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 228 with an intensity approximately one-third that of the M⁺ peak. This is a definitive indicator of a single chlorine atom in the molecule.[10]

  • Key Fragmentation Pathways: The molecule fragments in predictable ways, with bond cleavages occurring to form the most stable carbocations.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

m/z ValueProposed Fragment IonLost Neutral/Radical
226/228[ClC₆H₄COCH₂COOC₂H₅]⁺˙ (Molecular Ion)-
181/183[ClC₆H₄COCH₂CO]⁺•OC₂H₅ (Ethoxy radical)
139/141[ClC₆H₄CO]⁺ (2-chlorobenzoyl cation) - Base Peak •CH₂COOC₂H₅
111/113[ClC₆H₄]⁺ (2-chlorophenyl cation)CO

  • Expert Interpretation: The most likely fragmentation pathway involves the cleavage of the bond between the benzoyl group and the methylene group, leading to the formation of the highly stable 2-chlorobenzoyl cation at m/z 139/141.[11] This fragment is often the most abundant ion (the base peak) in the spectrum. The loss of an ethoxy radical (•OC₂H₅, mass 45) from the molecular ion to give a fragment at m/z 181/183 is also a characteristic fragmentation pattern for ethyl esters.[12]

G M Molecular Ion [M]⁺˙ m/z 226/228 F1 [M - OC₂H₅]⁺ m/z 181/183 M->F1 - •OC₂H₅ F2 [ClC₆H₄CO]⁺ Base Peak m/z 139/141 M->F2 - •CH₂COOC₂H₅ F3 [ClC₆H₄]⁺ m/z 111/113 F2->F3 - CO

Caption: Primary fragmentation pathways for this compound in EI-MS.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the proton and carbon framework and uniquely allows for the characterization of the keto-enol tautomeric equilibrium. IR spectroscopy confirms the presence of key functional groups, particularly the distinct carbonyl environments. Finally, mass spectrometry confirms the molecular weight, reveals the presence of a chlorine atom through its isotopic pattern, and provides structural confirmation via predictable fragmentation pathways. This comprehensive spectroscopic guide serves as a foundational resource for researchers, enabling confident identification and utilization of this important chemical intermediate.

References

Tautomerism of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2-chlorobenzoyl)acetate, a β-ketoester of significant interest in synthetic chemistry and drug development, exists as a dynamic equilibrium of keto and enol tautomers. Understanding and controlling this equilibrium is paramount for predicting reactivity, ensuring purity, and optimizing reaction conditions. This technical guide provides a comprehensive examination of the tautomeric phenomenon in this compound, grounded in the established principles of β-dicarbonyl chemistry. We will explore the structural characteristics of the tautomers, the profound influence of solvent and electronic effects on the equilibrium position, and the analytical methodologies required for robust characterization and quantification. This document serves as a foundational resource, synthesizing theoretical principles with practical, field-proven experimental protocols for scientists engaged in the study and application of this versatile chemical entity.

The Fundamental Principle: Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] One of the most prevalent forms of tautomerism in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1][2] In the case of a β-dicarbonyl compound like this compound, the equilibrium exists between the diketo form and its corresponding enol form.

The interconversion between these forms is not a resonance phenomenon, as it involves the breaking and forming of sigma bonds, primarily the movement of an alpha-hydrogen.[1] This process can be catalyzed by either acid or base.[1][3]

For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[1] However, in β-dicarbonyl systems, the enol form gains significant stability through two key features:

  • Conjugation: The C=C double bond is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[2]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group. This chelation effect provides substantial stabilization.[2][4]

Caption: Keto-Enol Tautomeric Equilibrium of this compound.

Structural Influence of the 2-Chlorobenzoyl Moiety

While ethyl acetoacetate is the archetypal compound for studying this equilibrium, the substitution of the acetyl group with a 2-chlorobenzoyl group introduces specific electronic and steric effects that modulate the tautomeric balance.

  • Electronic Effect: The 2-chlorobenzoyl group is strongly electron-withdrawing due to the electronegativity of the chlorine atom and the aromatic ring. This inductive effect increases the acidity of the α-hydrogens (the protons on the methylene carbon sandwiched between the two carbonyls).[5] Enhanced acidity facilitates the deprotonation step required for enolization, thereby shifting the equilibrium further toward the enol form compared to simpler alkyl ketoesters.[6]

  • Steric Effect: The bulky nature of the ortho-substituted phenyl ring may introduce steric strain. This could potentially influence the planarity of the conjugated enol system, which is crucial for maximum stabilization. However, the energetic advantage gained from the electronic effect and intramolecular hydrogen bonding typically outweighs minor steric repulsions.

The Decisive Role of the Solvent Environment

The choice of solvent has the most dramatic impact on the position of the keto-enol equilibrium. The underlying principle is that a solvent will preferentially stabilize the tautomer that has similar polarity.[6][7]

  • Non-Polar Solvents (e.g., Hexane, CCl₄, Benzene): In these environments, the less polar enol tautomer is favored. The strong intramolecular hydrogen bond of the enol remains intact and is a primary stabilizing force, as the solvent cannot compete for hydrogen bonding.[1]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): The keto form is generally more polar than the chelated enol form.[6][7] Therefore, polar solvents stabilize the keto tautomer to a greater extent. Furthermore, strong hydrogen bond accepting solvents like DMSO can disrupt the enol's internal hydrogen bond, destabilizing it and shifting the equilibrium back towards the keto form.[6][8]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms effectively. However, by competing for hydrogen bonding sites, they disrupt the enol's stabilizing intramolecular hydrogen bond, which often leads to a higher proportion of the keto form compared to non-polar solvents.[8]

Table 1: Expected Influence of Solvent on Tautomeric Equilibrium

SolventSolvent TypePredominant TautomerRationale
CyclohexaneNon-PolarEnolIntramolecular H-bonding of enol is highly stabilizing; solvent is inert.
BenzeneNon-Polar, AromaticEnolA complex between benzene and the enol tautomer can provide additional stabilization.[9][10]
ChloroformWeakly PolarEnolFavors the less polar, internally H-bonded enol form.
AcetonePolar AproticKetoThe polar keto form is stabilized by the polar solvent.
AcetonitrilePolar AproticKetoStabilizes the more polar keto tautomer.
DMSOPolar Aprotic (H-bond acceptor)KetoStrongly disrupts the enol's internal H-bond, favoring the keto form.[6][8]
MethanolPolar ProticKetoCompetes for hydrogen bonding, disrupting the enol's intramolecular stabilization.[8]

Analytical Protocols for Tautomer Quantification

Accurate determination of the keto-enol ratio requires robust analytical techniques. ¹H NMR spectroscopy is the most direct and widely used method.

Quantification by ¹H NMR Spectroscopy

The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[4][11]

Key ¹H NMR Spectral Signatures:

  • Keto Form: A characteristic singlet for the two α-methylene protons (-CH₂-), typically appearing around 3.5-4.5 ppm.

  • Enol Form:

    • A singlet for the vinylic proton (=CH-), typically around 5.0-6.0 ppm.

    • A broad singlet for the enolic hydroxyl proton (-OH), shifted far downfield (12-15 ppm) due to the strong intramolecular hydrogen bond.[12]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous. Causality: The choice of deuterated solvent is critical as it directly influences the equilibrium being measured.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Trustworthiness: Proper shimming is essential for high-resolution spectra, enabling accurate integration.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for full magnetization recovery, which is crucial for quantitative accuracy. A d1 of 10-15 seconds is recommended.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the distinct signals corresponding to the keto and enol forms. Use the α-methylene signal for the keto form (I_keto) and the vinylic proton signal for the enol form (I_enol).

    • Calculate the percentage of the enol form using the following equation: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100 Causality: The keto integral must be divided by two because it represents two protons, while the enol vinylic integral represents one proton.

    • The equilibrium constant (Keq) is calculated as: Keq = [% Enol] / [% Keto]

workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Analysis a Dissolve Sample in Deuterated Solvent b Transfer to NMR Tube a->b c Lock & Shim b->c d Acquire Spectrum (Quantitative Parameters) c->d e Process Spectrum (FT, Phase, Baseline) d->e f Integrate Keto & Enol Signals e->f g Calculate % Enol & Keq f->g

References

An In-depth Technical Guide to the Synthesis of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (2-chlorobenzoyl)acetate is a valuable β-keto ester intermediate with significant applications in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its unique structural motif, featuring a chlorinated aromatic ring coupled with a reactive β-dicarbonyl system, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, detailed experimental protocols, and analytical characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most effectively achieved through variations of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3] The choice of starting materials dictates the specific variant of the condensation employed. Below is a comparative analysis of the three most viable synthetic strategies.

Synthetic RouteStarting Material 1Starting Material 2BaseKey AdvantagesKey Considerations
Route 1: Mixed Claisen Condensation Ethyl 2-chlorobenzoateEthyl acetateSodium ethoxideUtilizes commercially available esters.[4]Requires strictly anhydrous conditions to prevent hydrolysis of the esters and base.
Route 2: Acylation of an Enolate 2-Chlorobenzoyl chlorideEthyl acetateStrong, non-nucleophilic base (e.g., LDA)High reactivity of the acid chloride can lead to higher yields and faster reaction times.2-Chlorobenzoyl chloride is highly moisture-sensitive and corrosive. LDA is a pyrophoric reagent requiring careful handling.
Route 3: Acetoacetylation of an Aromatic Ketone 2-ChloroacetophenoneDiethyl carbonateStrong base (e.g., Sodium hydride)Good for large-scale synthesis; sodium hydride is a cost-effective strong base.Sodium hydride is a flammable solid and reacts violently with water. The reaction may require elevated temperatures.

Starting Materials: Procurement and Preparation

The selection of high-purity starting materials is paramount for the successful synthesis of this compound. All three key precursors are commercially available from various chemical suppliers.

  • Ethyl 2-chlorobenzoate: Available from multiple suppliers.[4]

  • 2-Chlorobenzoyl chloride: Commercially available, but can also be prepared from 2-chlorobenzoic acid.

  • 2-Chloroacetophenone: Commercially available.

Preparation of 2-Chlorobenzoyl Chloride (Optional)

For laboratories preferring to synthesize this reagent in-house, a standard procedure involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Reaction Scheme:

2-chlorobenzoic_acid 2-Chlorobenzoic Acid 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-chlorobenzoic_acid->2-chlorobenzoyl_chloride + SOCl2 SOCl₂ SOCl2->2-chlorobenzoyl_chloride:n SO2 SO₂ 2-chlorobenzoyl_chloride->SO2 + HCl HCl 2-chlorobenzoyl_chloride->HCl +

Caption: Synthesis of 2-Chlorobenzoyl Chloride.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound via the three primary routes.

Route 1: Mixed Claisen Condensation of Ethyl 2-chlorobenzoate and Ethyl Acetate

This method represents a classic example of a mixed Claisen condensation, where a non-enolizable ester (ethyl 2-chlorobenzoate) is reacted with an enolizable ester (ethyl acetate) in the presence of a strong base.

Workflow:

start Start prep_naoe Prepare Sodium Ethoxide Solution start->prep_naoe add_esters Add Ethyl Acetate and Ethyl 2-chlorobenzoate prep_naoe->add_esters reflux Reflux Reaction Mixture add_esters->reflux quench Quench with Acid reflux->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end End purify->end

Caption: Workflow for Mixed Claisen Condensation.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous ethanol (200 mL). Carefully add sodium metal (1.1 eq.) in small portions to the ethanol. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.5 eq.) and ethyl 2-chlorobenzoate (1.0 eq.) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over a mixture of ice and concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.[5]

Route 2: Acylation of Ethyl Acetate Enolate with 2-Chlorobenzoyl Chloride

This route involves the formation of a lithium enolate of ethyl acetate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by acylation with 2-chlorobenzoyl chloride.

Workflow:

start Start prep_lda Prepare LDA Solution start->prep_lda form_enolate Form Enolate of Ethyl Acetate at -78 °C prep_lda->form_enolate add_acyl_chloride Add 2-Chlorobenzoyl Chloride form_enolate->add_acyl_chloride warm_rt Warm to Room Temperature add_acyl_chloride->warm_rt quench Quench with Saturated NH₄Cl warm_rt->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Workflow for Acylation of Ethyl Acetate Enolate.

Step-by-Step Procedure:

  • Preparation of LDA: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at this temperature.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl acetate (1.0 eq.) dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: Add a solution of 2-chlorobenzoyl chloride (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Follow steps 5-8 as described in Route 1. Purification may also be achieved by column chromatography on silica gel.

Route 3: Reaction of 2-Chloroacetophenone with Diethyl Carbonate

This method involves the acetoacetylation of 2-chloroacetophenone using diethyl carbonate in the presence of a strong base like sodium hydride.

Step-by-Step Procedure:

  • Base Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene or THF.

  • Reaction Initiation: Add diethyl carbonate (2.0 eq.) to the suspension. Heat the mixture to a gentle reflux.

  • Addition of Ketone: Slowly add a solution of 2-chloroacetophenone (1.0 eq.) in the same anhydrous solvent to the refluxing mixture over a period of 1-2 hours.

  • Reaction Completion: Continue refluxing for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a mixture of ice and acetic acid until the evolution of gas ceases and the solution is acidic.

  • Extraction and Purification: Follow steps 5-8 as described in Route 1.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₁ClO₃[6]
Molecular Weight226.66 g/mol [7]
Boiling Point221-222 °C[5]
Density1.206 g/mL at 25 °C[5]
Refractive Indexn20/D 1.540[5]

Spectroscopic Data:

  • ¹³C NMR: Spectral data is available in public databases and should be compared with the experimental spectrum.[8]

  • FTIR: The presence of the ester and ketone carbonyl groups can be confirmed by characteristic strong absorptions in the IR spectrum, typically around 1740 cm⁻¹ and 1685 cm⁻¹, respectively.[8]

Safety and Handling

This compound is an irritant and may cause skin, eye, and respiratory irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The starting materials for the synthesis also pose significant hazards:

  • Sodium metal and Sodium hydride: Highly reactive and flammable. React violently with water to produce flammable hydrogen gas.

  • n-Butyllithium and LDA: Pyrophoric liquids that can ignite spontaneously on contact with air.

  • 2-Chlorobenzoyl chloride: Corrosive and lachrymatory. Reacts with moisture to produce HCl gas.

A thorough risk assessment should be conducted before commencing any of the described synthetic procedures.

Conclusion

The synthesis of this compound can be reliably achieved through several variations of the Claisen condensation. The choice of the most appropriate route will depend on the availability of starting materials, the scale of the reaction, and the experience of the chemist with handling hazardous reagents. The mixed Claisen condensation (Route 1) offers a balance of simplicity and efficiency, utilizing readily available starting materials. All synthetic routes require careful attention to anhydrous conditions and appropriate safety precautions. The final product should be rigorously characterized to confirm its identity and purity.

References

An In-depth Technical Guide to Ethyl (2-chlorobenzoyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (2-chlorobenzoyl)acetate, a β-keto ester of significant interest in synthetic organic chemistry, serves as a versatile building block for a variety of complex molecules. Its unique structural features, comprising a reactive methylene group flanked by two carbonyl functionalities and a substituted aromatic ring, make it a valuable precursor in the synthesis of heterocyclic compounds, particularly those with established pharmacological activity. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, and critical applications for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Chemical Identity

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section outlines the IUPAC name, common synonyms, and key identifiers for this compound.

IUPAC Name

The systematically generated IUPAC name for this compound is ethyl 3-(2-chlorophenyl)-3-oxopropanoate [1][2]. This name precisely describes the molecular structure: an ethyl ester of a three-carbon propanoic acid, with an oxo (keto) group at the 3-position and a 2-chlorophenyl substituent also at the 3-position.

Synonyms and Identifiers

In literature and commercial catalogs, this compound is known by several other names. Understanding these synonyms is crucial for effective literature searches and material procurement.

  • Ethyl (o-chlorobenzoyl)acetate[3]

  • This compound[2][3]

  • 3-(2-chloro-phenyl)-3-oxo-propionic acid ethyl ester[1]

  • NSC 158136[3]

A comprehensive list of its identifiers is provided in the table below for quick reference.

IdentifierValueSource
CAS Number 19112-35-7[2][3]
Molecular Formula C₁₁H₁₁ClO₃[1][2]
Molecular Weight 226.66 g/mol [3]
InChI 1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3[3]
InChIKey DLFBNTUSDQSFOF-UHFFFAOYSA-N[3]
SMILES CCOC(=O)CC(=O)C1=CC=CC=C1Cl[3]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
Appearance Colorless to light yellow liquid[4]
Boiling Point 221-222 °C (lit.)[3]
Density 1.206 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.540 (lit.)[3]
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol and ether.[4]

Synthesis of this compound: The Claisen Condensation

The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation . This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base. In the case of this compound, a "crossed" Claisen condensation is employed, involving two different esters: ethyl 2-chlorobenzoate and ethyl acetate.

Reaction Principle and Mechanism

The causality behind the Claisen condensation lies in the acidity of the α-protons of an ester (in this case, ethyl acetate) and the electrophilicity of the carbonyl carbon of another ester (ethyl 2-chlorobenzoate). The reaction is driven to completion by the formation of a highly stabilized enolate ion of the resulting β-keto ester.

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate.

  • Tetrahedral Intermediate Formation: This attack results in a tetrahedral alkoxide intermediate.

  • Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has acidic protons on the methylene group situated between the two carbonyls. The ethoxide by-product deprotonates this position to form a doubly resonance-stabilized enolate. This irreversible step drives the reaction to completion.

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product, this compound.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Intermediate Formation cluster_2 Step 4 & 5: Elimination & Deprotonation cluster_3 Step 6: Protonation EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Base Sodium Ethoxide (NaOEt) EtOH Ethanol Enolate_ref Enolate ECB Ethyl 2-Chlorobenzoate Tetrahedral Tetrahedral Intermediate Tetrahedral_ref Tetrahedral Intermediate Enolate_ref->ECB Product_keto This compound Tetrahedral_ref->Product_keto Ethoxide_out Ethoxide Product_enolate Product Enolate (Stabilized) Product_keto->Product_enolate Product_enolate_ref Product Enolate Final_Product Final Product Product_enolate_ref->Final_Product Acid Acidic Workup (H₃O⁺)

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure adapted from established methods for similar Claisen condensations. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Materials:

  • Ethyl 2-chlorobenzoate

  • Ethyl acetate

  • Sodium metal or Sodium ethoxide

  • Absolute ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen). This step is exothermic and should be performed with caution. Causality: The reaction requires a strong, non-nucleophilic base. Sodium ethoxide is ideal as its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions.

  • Reaction Setup: If using commercial sodium ethoxide, suspend it in anhydrous toluene in the reaction flask. Add ethyl acetate via a dropping funnel to the stirred suspension.

  • Addition of Reactants: Gently heat the mixture to reflux. Slowly add ethyl 2-chlorobenzoate to the reaction mixture. Causality: Slow addition and controlled temperature prevent runaway reactions and favor the desired crossed condensation over the self-condensation of ethyl acetate.

  • Reaction Monitoring: Continue refluxing for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water. Acidify the aqueous layer with concentrated HCl until the pH is acidic. Causality: The acidic workup protonates the product enolate to yield the final β-keto ester and neutralizes any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers. Causality: The organic product is more soluble in the organic solvent, allowing for its separation from inorganic salts and byproducts in the aqueous phase.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine. Causality: This ensures the removal of any unreacted acid from the workup step.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • Ethyl Group (CH₃CH₂): A triplet integrating to 3H is expected around δ 1.2-1.4 ppm for the methyl protons, coupled to the adjacent methylene group. A quartet integrating to 2H is expected around δ 4.1-4.3 ppm for the methylene protons, coupled to the methyl group.

  • Methylene Group (COCH₂CO): A singlet integrating to 2H is expected around δ 3.9-4.1 ppm. The chemical shift is downfield due to the deshielding effect of the two adjacent carbonyl groups.

  • Aromatic Protons: A complex multiplet integrating to 4H is expected in the aromatic region, typically between δ 7.3-7.8 ppm, corresponding to the protons on the 2-chlorophenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

  • Ethyl Group (CH₃CH₂): The methyl carbon should appear around δ 14 ppm, and the methylene carbon around δ 61 ppm.

  • Methylene Carbon (COCH₂CO): The α-carbon between the carbonyls is expected around δ 45-50 ppm.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected: the ester carbonyl around δ 167-170 ppm and the ketone carbonyl further downfield, around δ 190-195 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-140 ppm), with the carbon bearing the chlorine atom (C-Cl) appearing at a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • C=O Stretching: Two strong absorption bands will be prominent in the carbonyl region. The ester carbonyl stretch is typically observed around 1735-1750 cm⁻¹, while the ketone carbonyl stretch appears at a lower wavenumber, around 1685-1700 cm⁻¹, due to conjugation with the aromatic ring.

  • C-O Stretching: A strong band corresponding to the C-O stretch of the ester is expected in the 1100-1300 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching from the ethyl and methylene groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 750-780 cm⁻¹, can be attributed to the C-Cl bond of the ortho-substituted aromatic ring.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those containing a diazepine or thiazepine core structure. These heterocyclic systems are scaffolds for a wide range of centrally acting agents.

Precursor to Antipsychotic Drugs

A significant application of this compound is in the synthesis of atypical antipsychotic drugs. For instance, it is a logical and structurally appropriate starting material for the synthesis of drugs like clozapine and loxapine .

The synthesis of the dibenzodiazepine core of these drugs often involves the condensation of an anthranilic acid derivative with a suitable partner. The 2-chlorobenzoyl moiety provided by this compound is a crucial component that ultimately forms part of the final drug structure.

Drug_Synthesis_Pathway start This compound intermediate1 Substituted Benzoyl Intermediate start->intermediate1 Reaction with Amine Nucleophile intermediate2 Dibenzodiazepine Precursor intermediate1->intermediate2 Cyclization Reaction final_drug Antipsychotic Drug (e.g., Clozapine, Loxapine) intermediate2->final_drug Final Synthetic Steps

Caption: Role in Antipsychotic Drug Synthesis.

The reaction pathway typically involves an initial reaction of the β-keto ester with a substituted aniline or diamine, followed by cyclization and further modifications to yield the final active pharmaceutical ingredient (API). The presence of the chloro-substituent on the benzoyl ring is a key feature of many of these antipsychotic agents.

Other Pharmaceutical Applications

Beyond antipsychotics, this compound is a reactant for the preparation of:

  • Diaryl-substituted pyrazoles , which have been investigated as potent CCR2 receptor antagonists for the treatment of inflammatory diseases[3].

  • Potential herbicidal agents [3].

  • It is also used in various catalytic reactions, such as ruthenium-catalyzed asymmetric hydrogenation , to produce chiral molecules of pharmaceutical interest[3].

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[5].

  • H335: May cause respiratory irritation[5].

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. If working with larger quantities or in a poorly ventilated area, use a respirator with an appropriate cartridge[3].

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical industry. Its synthesis via the robust Claisen condensation is a well-understood and scalable process. A thorough understanding of its properties, spectroscopic signature, and reactivity is essential for its effective use in the construction of complex molecular architectures. As research into new therapeutic agents continues, the demand for versatile and reactive building blocks like this compound is set to remain high, solidifying its importance in the landscape of modern drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of Ethyl (2-chlorobenzoyl)acetate, a key intermediate in pharmaceutical synthesis. Focusing on boiling point and density, this document delves into the theoretical underpinnings and practical methodologies for their accurate determination. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the expertise to confidently handle and characterize this compound, thereby fostering scientific integrity and accelerating drug development timelines.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the CAS Number 19112-35-7, is a vital building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its unique chemical structure, featuring a chlorinated benzene ring coupled with a β-keto ester moiety, makes it a versatile precursor for the construction of complex heterocyclic systems. Accurate knowledge of its physical properties, such as boiling point and density, is paramount for its effective use in process development, purification, and quality control. This guide provides a detailed examination of these two fundamental properties, offering both established data and robust experimental protocols for their verification.

Core Physical Properties of this compound

A thorough understanding of the physical characteristics of a compound is the bedrock of its application in synthesis and manufacturing. The following table summarizes the key physical properties of this compound.

PropertyValueSource
Boiling Point 221-222 °C (lit.)[1][2][3][4]
Density 1.206 g/mL at 25 °C (lit.)[1][3][4]
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol [1][3][4]
Refractive Index n20/D 1.540 (lit.)[3][4]

Table 1: Physical Properties of this compound

Boiling Point Determination: A Critical Parameter for Purification and Stability

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For a high-boiling liquid like this compound, accurate determination is crucial for designing distillation-based purification protocols and for understanding its thermal stability. The presence of impurities can elevate the boiling point, a phenomenon that underscores the importance of precise measurement for assessing purity.[5][6][7][8]

Causality in Experimental Design: The Thiele Tube Method

For high-boiling point liquids where only a small sample is available, the Thiele tube method is a reliable and efficient technique.[1][3][9][10] The unique design of the Thiele tube utilizes convection currents in a heating oil to ensure uniform and gradual heating of the sample, which is critical for obtaining an accurate boiling point.[5][9][10] The principle relies on observing the temperature at which the vapor pressure of the liquid inside a capillary tube equals the atmospheric pressure, indicated by the cessation of bubble evolution and the entry of the liquid into the capillary upon cooling.[1][10][11]

Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube

This protocol outlines the step-by-step procedure for determining the boiling point of this compound.

Materials:

  • This compound sample

  • Thiele tube

  • High-temperature mineral oil

  • Thermometer (calibrated, with a range up to 250 °C or higher)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or a suitable heating mantle

  • Safety goggles and appropriate personal protective equipment (PPE)

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

  • Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil and positioned near the center of the main tube. The rubber band should remain above the oil level to prevent degradation.[10]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle.[1][10] The heating should be gradual to allow for even temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[1][3][11] Record this temperature.

  • Repeat: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.

Visualization of the Experimental Workflow

Boiling_Point_Determination cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_measurement Measurement prep1 Add Sample to Test Tube prep2 Insert Capillary Tube (sealed end up) prep1->prep2 assem1 Attach Test Tube to Thermometer prep2->assem1 assem2 Insert into Thiele Tube assem1->assem2 meas1 Heat Side Arm of Thiele Tube assem2->meas1 meas2 Observe Steady Stream of Bubbles meas1->meas2 meas3 Remove Heat and Allow to Cool meas2->meas3 meas4 Record Temperature at Liquid Entry into Capillary meas3->meas4

Caption: Workflow for Micro Boiling Point Determination.

Density Determination: A Key Indicator of Purity and Concentration

Density, the mass per unit volume of a substance, is another fundamental physical property that is invaluable for quality control and for converting mass to volume in process chemistry.[11][12] The density of a liquid is temperature-dependent; therefore, it is crucial to record the temperature at which the measurement is taken and apply corrections if necessary.[13][14][15]

The Principle of Pycnometry: Precision and Accuracy

The pycnometer method is a highly precise technique for determining the density of a liquid.[4][16][17] It relies on the accurate measurement of the mass of a precisely known volume of the liquid.[16] A pycnometer is a glass flask with a specific, calibrated volume, often fitted with a ground-glass stopper containing a capillary tube to allow excess liquid to escape, ensuring the volume is constant.[16]

Experimental Protocol: Density Determination using a Pycnometer

This protocol provides a detailed procedure for the accurate determination of the density of this compound.

Materials:

  • This compound sample

  • Pycnometer (calibrated, e.g., 10 mL or 25 mL)

  • Analytical balance (readable to at least 0.1 mg)

  • Distilled water

  • Acetone (for cleaning and drying)

  • Thermostatic water bath

  • Lint-free tissue

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

  • Calibration with Water (to determine the exact volume):

    • Fill the pycnometer with distilled water that has been equilibrated to a known, constant temperature (e.g., 25 °C) in a thermostatic water bath.

    • Carefully insert the stopper, allowing excess water to emerge from the capillary.

    • Wipe the outside of the pycnometer dry with a lint-free tissue.

    • Weigh the water-filled pycnometer and record the mass as m₂.

    • Record the temperature of the water (T_water).

  • Volume Calculation: Calculate the volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measured temperature: V_pyc = (m₂ - m₁) / ρ_water

  • Density of Sample:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with the this compound sample, which has been equilibrated to the desired temperature (e.g., 25 °C) in the water bath.

    • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record this mass as m₃.

    • Record the temperature of the sample (T_sample).

  • Density Calculation: Calculate the density of the sample (ρ_sample) at the measured temperature: ρ_sample = (m₃ - m₁) / V_pyc

Visualization of the Experimental Workflow

Density_Determination cluster_calib Pycnometer Calibration cluster_sample_meas Sample Measurement cluster_calc Density Calculation calib1 Weigh Empty Pycnometer (m₁) calib2 Fill with Water at T_water calib1->calib2 calib3 Weigh Water-filled Pycnometer (m₂) calib2->calib3 calib4 Calculate Volume (V_pyc) calib3->calib4 samp1 Fill Pycnometer with Sample at T_sample calib4->samp1 calc1 Calculate Sample Density (ρ_sample) calib4->calc1 samp2 Weigh Sample-filled Pycnometer (m₃) samp1->samp2 samp2->calc1

Caption: Workflow for Density Determination using a Pycnometer.

Safety and Handling Considerations

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] In case of contact with eyes or skin, rinse immediately with plenty of water.[19] Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

The accurate determination of the physical properties of this compound is a non-negotiable aspect of its use in research and drug development. This guide has provided both the established values for its boiling point and density and detailed, self-validating protocols for their experimental verification. By understanding the principles behind these methods and adhering to careful experimental technique, researchers can ensure the quality and consistency of their work, ultimately contributing to the successful advancement of pharmaceutical synthesis.

References

The Lynchpin in Synthesis: An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (2-chlorobenzoyl)acetate is a pivotal intermediate in synthetic organic chemistry, prized for the versatile reactivity of its active methylene group. This β-keto ester serves as a cornerstone for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of a chlorine atom on the ortho position of the benzoyl ring introduces unique steric and electronic effects that modulate the reactivity of the active methylene protons, offering both challenges and opportunities for the discerning chemist. This guide provides an in-depth exploration of the chemical behavior of this active methylene group, detailing its role in key synthetic transformations and offering field-proven insights into optimizing reaction conditions. We will dissect the underlying mechanisms of alkylation, acylation, and cyclocondensation reactions, and provide detailed protocols for the synthesis of important heterocyclic scaffolds such as pyrazoles, isoxazoles, and benzodiazepines.

Introduction: Understanding the Core Reactivity

The defining feature of this compound is the methylene group positioned between two electron-withdrawing groups: a benzoyl carbonyl and an ester carbonyl. This arrangement significantly increases the acidity of the methylene protons (pKa ≈ 11 in DMSO), facilitating their removal by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of the 2-chloro substituent on the phenyl ring further refines this reactivity. Electronically, the inductive effect of the chlorine atom slightly enhances the acidity of the methylene protons. Sterically, the ortho-chloro group can influence the approach of bulky electrophiles and may impact the conformation of reaction intermediates. A thorough understanding of these subtleties is crucial for achieving high yields and selectivities in synthetic applications.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Claisen condensation.[1][2] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl acetate is condensed with an ester of 2-chlorobenzoic acid, typically methyl 2-chlorobenzoate.

Reaction Mechanism: The Claisen Condensation

The mechanism proceeds through the following key steps:[3][4]

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form the corresponding enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of methyl 2-chlorobenzoate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-keto ester.

  • Deprotonation: The newly formed β-keto ester is more acidic than the starting alcohol (ethanol), and is immediately deprotonated by the ethoxide base. This final, irreversible deprotonation drives the reaction to completion.

  • Protonation: A final workup with a mild acid protonates the enolate to yield the final product.

Diagram 1: Claisen Condensation for this compound Synthesis

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl Acetate Ethyl Acetate Reaction Reaction Ethyl Acetate->Reaction Enolate Formation Methyl 2-chlorobenzoate Methyl 2-chlorobenzoate Methyl 2-chlorobenzoate->Reaction 1. NaOEt 1. NaOEt 1. NaOEt->Reaction 2. H3O+ 2. H3O+ This compound This compound 2. H3O+->this compound Protonation Reaction->this compound Nucleophilic Acyl Substitution & Elimination

Caption: Workflow for the synthesis of this compound.

Key Reactions of the Active Methylene Group

The nucleophilic enolate derived from this compound is the workhorse of its synthetic utility. The following sections detail its most important reactions.

Alkylation and Acylation

The enolate readily undergoes alkylation with alkyl halides and acylation with acyl chlorides or anhydrides.[5][6] These reactions are fundamental for introducing new carbon frameworks at the active methylene position.

  • Alkylation: The reaction with one equivalent of an alkyl halide introduces a single alkyl group.[7] The use of a second equivalent of base and alkyl halide can lead to dialkylation.[8][9] The choice of base and solvent is critical to control the extent of alkylation and minimize side reactions.[6]

  • Acylation: Acylation introduces an additional carbonyl group, forming a β,δ-triketone derivative. These products are valuable precursors for further transformations.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base such as piperidine or ammonia.[10] The initial adduct undergoes dehydration to yield a more stable α,β-unsaturated product.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs the dihydropyridine ring system.[11][12] In a typical procedure, this compound (one equivalent) reacts with an aldehyde and another equivalent of a β-keto ester (or itself) in the presence of ammonia or an ammonium salt.[13][14] The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative.[15]

Diagram 2: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis Ethyl (2-chlorobenzoyl)acetate_1 This compound Dihydropyridine Dihydropyridine Ethyl (2-chlorobenzoyl)acetate_1->Dihydropyridine Aldehyde Aldehyde Aldehyde->Dihydropyridine β-Ketoester β-Ketoester β-Ketoester->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Reaction scheme for the Hantzsch Pyridine Synthesis.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones, which are precursors to indoles and other nitrogen-containing heterocycles.[16][17] The reaction involves the coupling of an aryl diazonium salt with this compound.[18][19] Under basic or neutral conditions, the reaction proceeds with the cleavage of the acetyl group to yield a hydrazone.[20]

Synthesis of Heterocycles

The reactivity of the active methylene group makes this compound an excellent starting material for the synthesis of a variety of heterocycles.

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines leads to the formation of pyrazole derivatives.[21][22] The initial condensation is followed by cyclization and dehydration to afford the aromatic pyrazole ring.[23][24]

  • Isoxazoles: Condensation with hydroxylamine hydrochloride yields isoxazole derivatives.[25][26] The reaction proceeds through an oxime intermediate, which then undergoes cyclization.[27][28]

  • Benzodiazepines: this compound is a key building block in the synthesis of certain benzodiazepine drugs.[29][30] The synthesis often involves an initial reaction with an o-phenylenediamine derivative, followed by cyclization to form the seven-membered diazepine ring.[31][32][33]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.

General Protocol for Alkylation of this compound
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL) and sodium metal (1.1 eq) in small portions.

  • Enolate Formation: After all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature and add this compound (1.0 eq) dropwise. Stir the mixture for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol for the Synthesis of a 3-Substituted-5-(2-chlorophenyl)pyrazole
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Reaction: Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole derivative.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁ClO₃[34]
Molecular Weight226.66 g/mol
AppearanceLiquid
CAS Number19112-35-7[34]

Table 2: Representative Reactions of this compound

ReactionElectrophile/ReagentProduct Type
AlkylationBenzyl bromideα-Benzyl-β-keto ester
KnoevenagelBenzaldehydeα,β-Unsaturated keto ester
Hantzsch SynthesisFormaldehyde, Ethyl acetoacetate, NH₃Dihydropyridine
Japp-KlingemannBenzenediazonium chlorideHydrazone
Pyrazole SynthesisHydrazine hydratePyrazole
Isoxazole SynthesisHydroxylamine HClIsoxazole

Conclusion

This compound is a testament to the power of activating groups in organic synthesis. The strategic placement of two carbonyl functionalities renders the intervening methylene group a highly versatile nucleophilic center. The additional influence of the 2-chloro substituent provides a layer of complexity that can be harnessed for selective transformations. From the construction of fundamental carbon-carbon bonds to the elegant assembly of complex heterocyclic systems, the reactivity of the active methylene group in this compound continues to be a cornerstone of modern synthetic chemistry. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage this powerful synthetic intermediate.

References

Key reactions involving Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of Ethyl (2-chlorobenzoyl)acetate

Abstract

This compound is a pivotal β-keto ester that serves as a versatile and highly reactive scaffold in modern organic synthesis. Its unique structural features—an activated methylene group flanked by a ketone and an ester, coupled with a sterically hindered and electronically modified benzoyl group—make it an indispensable building block for a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the core reactions involving this compound, with a focus on the mechanistic underpinnings, detailed experimental protocols, and their profound implications in the field of drug discovery and development. We will dissect key transformations including the Hantzsch Pyridine Synthesis, Pyrazolone formation, Pechmann Condensation for Coumarins, and the Japp-Klingemann reaction, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula ClC₆H₄COCH₂CO₂C₂H₅, is a compound of significant interest in medicinal chemistry.[1] The presence of the 2-chloro substituent on the phenyl ring introduces electronic and steric effects that can profoundly influence reaction pathways and the biological activity of the resulting molecules. The chlorine atom, being an ortho-directing deactivator, can also serve as a handle for further functionalization or can be critical for binding interactions in a biological target.[2] The true synthetic power of this molecule, however, lies in the dicarbonyl functionality, which provides multiple reactive sites for cyclization and condensation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁ClO₃[3]
Molecular Weight226.66 g/mol [1]
Boiling Point221-222 °C[1]
Density1.206 g/mL at 25 °C[1]
Refractive Indexn20/D 1.540[1]
CAS Number19112-35-7[1]

This guide will focus on the principal reactions that leverage the unique reactivity of this scaffold to build molecular complexity, particularly in the synthesis of pharmacologically relevant heterocycles.

The Hantzsch Dihydropyridine Synthesis: Building Calcium Channel Blockers

The Hantzsch synthesis is a classic multi-component reaction that provides reliable access to 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their application as calcium channel blockers in the treatment of hypertension.[4][5] The reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[6] Using this compound as one of the β-keto ester components allows for the synthesis of asymmetric 1,4-DHPs with potential for novel biological activities.

Mechanistic Rationale

The reaction proceeds through a series of condensations and additions. The causality behind the sequence is driven by the formation of two key intermediates: an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product (an α,β-unsaturated carbonyl) from the second equivalent of the β-keto ester and the aldehyde. The subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-DHP ring.

Caption: Logical workflow for the Hantzsch 1,4-Dihydropyridine synthesis.

Field-Proven Experimental Protocol

This protocol describes a robust, one-pot synthesis of a 1,4-DHP derivative. The choice of ethanol as a solvent is critical; it effectively solubilizes the reactants while allowing for easy precipitation of the product upon cooling. Ammonium acetate serves as a convenient, solid source of ammonia.[7]

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1 equiv., e.g., 2.27 g, 10 mmol), a selected aromatic aldehyde (1 equiv., e.g., benzaldehyde, 1.06 g, 10 mmol), ethyl acetoacetate (1 equiv., 1.30 g, 10 mmol), and ammonium acetate (1.3 equiv., 1.00 g, 13 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction is typically complete within 4-6 hours.

    • Scientist's Insight: The progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting aldehyde is a key indicator of reaction completion.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. The resulting crystalline solid can be further purified by recrystallization from ethanol to yield the final 1,4-dihydropyridine.

Pyrazolone Synthesis: Accessing Anti-Inflammatory Scaffolds

The reaction of β-keto esters with hydrazines is a cornerstone for the synthesis of pyrazolones, a heterocyclic core found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[8] The reaction with this compound provides a direct route to 1-aryl-3-(2-chlorophenyl)-pyrazol-5-ones.

Mechanistic Rationale

The mechanism involves the initial formation of a hydrazone intermediate through the condensation of the more reactive ketone carbonyl of the β-keto ester with the hydrazine.[9] This is followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, aromatic pyrazolone ring.

Pyrazolone_Mechanism Start This compound + Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack Product Pyrazolone Product Cyclization->Product Elimination (-EtOH)

Caption: Key steps in the synthesis of Pyrazolones.

Field-Proven Experimental Protocol

This procedure uses glacial acetic acid as a catalyst and solvent, which facilitates both the initial condensation and the subsequent cyclization.

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1 equiv., 2.27 g, 10 mmol) in 15 mL of glacial acetic acid.

  • Reagent Addition: Add phenylhydrazine (1.05 equiv., 1.14 g, 10.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approx. 118°C) for 3 hours.[10]

    • Scientist's Insight: The reaction can be considered self-validating as the product often begins to precipitate from the hot acetic acid solution, indicating successful ring formation.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual acetic acid.

  • Drying: Dry the crude product in a vacuum oven at 60°C. Recrystallization from an ethanol/water mixture typically yields a pure product.

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-keto ester to produce coumarins.[11] These scaffolds are prevalent in natural products and are known for their diverse biological activities, including anticoagulant and anticancer properties. This compound reacts with activated phenols, such as resorcinol, to yield 4-(2-chlorophenyl) substituted coumarins.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-keto ester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) where the activated phenol ring attacks the ketone carbonyl.[12] A final dehydration step yields the aromatic coumarin ring system. The use of a strong protic acid like sulfuric acid is crucial as it acts as both a catalyst and a dehydrating agent.

Field-Proven Experimental Protocol

This protocol emphasizes safety and control, particularly during the addition of reactants to concentrated sulfuric acid.

  • Acid Preparation: In a 100 mL beaker placed in an ice-salt bath, carefully place 20 mL of concentrated sulfuric acid. Cool the acid to below 5°C with stirring.

  • Reactant Addition: In a separate flask, prepare a solution of resorcinol (1 equiv., 1.10 g, 10 mmol) and this compound (1 equiv., 2.27 g, 10 mmol). Add this solution dropwise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10°C.[11]

    • Scientist's Insight: This slow, controlled addition is a critical safety and process control step. An exothermic reaction occurs, and maintaining a low temperature prevents side reactions and ensures a higher yield of the desired product.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 18-24 hours. The mixture will typically solidify.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The crude coumarin will precipitate.

  • Purification: Filter the solid product and wash it with a large volume of cold water. To further purify, the crude product can be dissolved in a 5% sodium hydroxide solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate with dilute HCl.

  • Final Steps: Collect the purified product by filtration, wash with water until the filtrate is neutral, and dry. Recrystallize from ethanol.

The Japp-Klingemann Reaction: A Gateway to Indoles

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[13] These hydrazones are exceptionally valuable as they are direct precursors to indoles via the Fischer Indole Synthesis.[13] This reaction is particularly noteworthy because, under the reaction conditions, the acyl group (the 2-chlorobenzoyl group in this case) is cleaved, providing a hydrazone of a 1,2-dione.[14][15]

Mechanistic Rationale

The reaction begins with the formation of an aryl diazonium salt from an aniline derivative. The β-keto ester is deprotonated by a base (e.g., sodium acetate) to form an enolate, which then acts as a nucleophile, attacking the diazonium salt to form an azo compound.[13] This azo intermediate is unstable and undergoes base-catalyzed hydrolysis of the acyl group, followed by protonation and tautomerization to yield the stable hydrazone product.[16]

Japp_Klingemann_Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling & Cleavage A1 Aniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Aryl Diazonium Salt (Use Immediately) A3->A4 B3 Add Diazonium Salt A4->B3 Slow Addition B1 This compound + NaOAc in Ethanol B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Crude Hydrazone Product B3->B4

Caption: Experimental workflow for the Japp-Klingemann reaction.

Field-Proven Experimental Protocol

This protocol is a two-part process that requires careful temperature control.[17]

Part A: Preparation of the Diazonium Salt

  • Dissolve aniline (1 equiv., 0.93 g, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (1.05 equiv., 0.73 g, 10.5 mmol) in 5 mL of water, keeping the temperature below 5°C. The resulting diazonium salt solution should be used immediately.

Part B: Coupling and Work-up

  • In a separate 250 mL beaker, dissolve this compound (1 equiv., 2.27 g, 10 mmol) and sodium acetate (3 equiv., 2.46 g, 30 mmol) in 50 mL of ethanol.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethanol solution. A colored precipitate (the hydrazone) should form.

  • Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

  • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into 200 mL of cold water and collect the solid product by filtration.

  • Wash the product with water and recrystallize from ethanol to obtain the pure hydrazone.

Conclusion

This compound has demonstrated its exceptional utility as a strategic starting material in organic synthesis. The reactions detailed in this guide—Hantzsch, Pyrazolone, Pechmann, and Japp-Klingemann—represent fundamental transformations that convert a relatively simple acyclic precursor into a wide range of complex, pharmacologically relevant heterocyclic scaffolds. The interplay between the activated methylene group and the distinct carbonyl environments, modified by the 2-chlorobenzoyl moiety, provides a rich platform for chemical innovation. For researchers in drug discovery, mastering the reactivity of this compound is not merely an academic exercise; it is a direct means of accessing novel chemical matter with the potential to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles Using Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its inherent structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the development of novel therapeutic agents.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] Notably, several blockbuster drugs, such as Celecoxib and Sildenafil, feature the pyrazole nucleus, underscoring its significance in pharmaceutical development.[1] The metabolic stability of pyrazole derivatives is a key factor contributing to their prevalence in recently approved drugs and numerous compounds in preclinical and clinical development.[1]

This application note provides a comprehensive guide to the synthesis of a key pyrazole intermediate, 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one, utilizing ethyl (2-chlorobenzoyl)acetate as the starting β-keto ester. The methodologies detailed herein are designed to be robust and reproducible, offering researchers a reliable pathway to this valuable molecular scaffold.

Core Principle: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from β-keto esters and hydrazine derivatives is a classic and highly efficient method known as the Knorr pyrazole synthesis.[4] This reaction proceeds via a cyclocondensation mechanism, where the hydrazine reacts with the 1,3-dicarbonyl system of the β-keto ester to form a stable aromatic pyrazole ring.[4][5] The initial step involves the condensation of a hydrazine with the more reactive ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent dehydration to yield the pyrazolone product.[4]

Visualizing the Synthesis: Reaction Workflow

G reagents Starting Materials: This compound Hydrazine Hydrate reaction Reaction Step: Cyclocondensation in Ethanol reagents->reaction Reflux workup Work-up: Precipitation with Water reaction->workup Cooling purification Purification: Recrystallization workup->purification product Final Product: 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one purification->product

Caption: Experimental workflow for the synthesis of 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one.

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one from this compound and hydrazine hydrate.

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with several portions of cold distilled water to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol-water mixture.

Reaction and Product Data
ParameterValue
Reactant 1 This compound
Reactant 2 Hydrazine Hydrate
Solvent Ethanol
Reaction Time 4-6 hours
Reaction Temperature Reflux
Product 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one
Expected Yield 75-85%
Appearance White to off-white solid
Melting Point Varies based on purity

Characterization Data:

  • 1H NMR (DMSO-d6): Spectral data should confirm the presence of aromatic protons from the chlorophenyl ring and protons associated with the pyrazolone ring.

  • 13C NMR (DMSO-d6): The spectrum should show characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the product.

Mechanism of Pyrazole Formation

The formation of the pyrazolone ring from a β-keto ester and hydrazine is a well-established cyclocondensation reaction.

G cluster_0 Reaction Mechanism Start This compound + Hydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic attack on ketone Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one Intermediate2->Product Dehydration

Caption: Simplified mechanism of Knorr pyrazolone synthesis.

Troubleshooting and Scientific Insights
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction progress using TLC. Ensure the appropriate stoichiometry of reactants.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water and minimize the amount of solvent used for recrystallization.
Impure Product Presence of unreacted starting materials.Thoroughly wash the crude product with cold water. Optimize the recrystallization solvent system.
Formation of side products.Control the reaction temperature and the rate of addition of hydrazine.
Difficulty in Crystallization Oily product.Try different solvent systems for recrystallization, such as ethanol/water, methanol, or ethyl acetate/hexane. Scratching the inside of the flask can also induce crystallization.

Expert Commentary: The choice of ethanol as a solvent is crucial as it effectively dissolves the reactants and facilitates the reaction. The use of a slight excess of hydrazine hydrate can sometimes drive the reaction to completion, but may also lead to the formation of impurities. Precise control of the reaction conditions is key to achieving a high yield of the desired product.

Conclusion

The synthesis of pyrazole derivatives from β-keto esters like this compound is a robust and versatile method for accessing a class of heterocycles with significant therapeutic potential.[4][6] The Knorr pyrazole synthesis provides an efficient and scalable route to a wide array of substituted pyrazoles.[4] The detailed protocols and insights provided in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the exploration of novel pyrazole-based compounds for various therapeutic applications.

References

Synthesis of Ethyl (2-chlorobenzoyl)acetate via Crossed Claisen Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of β-Keto Esters

β-Keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, imparts a high degree of reactivity and synthetic utility. Ethyl (2-chlorobenzoyl)acetate, the subject of this guide, is a valuable building block, particularly in the development of novel therapeutic agents. Its synthesis is most effectively achieved through a crossed Claisen condensation reaction.

This application note provides a comprehensive, in-depth guide to the synthesis, purification, and characterization of this compound. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure reproducibility and a high degree of scientific integrity.

Mechanistic Insights: The Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[1] When two different esters are employed, the reaction is termed a "crossed" Claisen condensation. For a successful crossed Claisen condensation that minimizes the formation of unwanted side products, it is crucial that one of the ester reactants lacks α-hydrogens.[2][3] This prevents it from undergoing self-condensation.

In the synthesis of this compound, ethyl 2-chlorobenzoate serves as the ester without α-hydrogens, while ethyl acetate possesses acidic α-hydrogens. The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate ion.[4]

  • Nucleophilic Attack: The ethyl acetate enolate then attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. This step results in the formation of a tetrahedral intermediate.

  • Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This yields the desired β-keto ester, this compound.

  • Deprotonation of the Product: The newly formed β-keto ester has acidic protons on the α-carbon situated between the two carbonyl groups. The ethoxide base will deprotonate this position, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[1]

  • Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.

To ensure a high yield of the desired crossed product, the ethyl acetate is added slowly to a mixture of the sodium ethoxide and ethyl 2-chlorobenzoate. This strategy maintains a low concentration of the enolizable ester, thereby minimizing its self-condensation.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Claisen_Condensation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants Ethyl 2-chlorobenzoate Ethyl Acetate Sodium Ethoxide Reaction_Setup Inert Atmosphere (N2) Anhydrous Solvent (e.g., Toluene) Reactants->Reaction_Setup Addition Slow addition of Ethyl Acetate Reaction_Setup->Addition Stirring Stirring at Controlled Temperature Addition->Stirring Quenching Acidic Work-up (e.g., dilute HCl) Stirring->Quenching Extraction Organic Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography or Vacuum Distillation Evaporation->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (approx.)
Ethyl 2-chlorobenzoateC₉H₉ClO₂184.6218.46 g0.10
Ethyl acetateC₄H₈O₂88.1113.22 g (14.7 mL)0.15
Sodium ethoxide (21% in ethanol)C₂H₅NaO68.0535.7 g (45 mL)0.11
Anhydrous TolueneC₇H₈92.14150 mL-
1 M Hydrochloric acid (HCl)HCl36.46As needed-
Saturated Sodium Chloride (Brine)NaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Ethyl acetate (for extraction)C₄H₈O₂88.11200 mL-
Silica Gel (for chromatography)SiO₂60.08As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or vacuum distillation

Procedure:

  • Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

  • Initial Charging: To the flask, add anhydrous toluene (100 mL), ethyl 2-chlorobenzoate (18.46 g, 0.10 mol), and sodium ethoxide solution (45 mL, ~0.11 mol).

  • Initiation of Reaction: Begin stirring the mixture under a gentle flow of nitrogen.

  • Addition of Ethyl Acetate: In the dropping funnel, place a mixture of ethyl acetate (14.7 mL, 0.15 mol) and anhydrous toluene (50 mL). Add this solution dropwise to the reaction flask over a period of 1-2 hours. Maintain the reaction temperature at approximately 50-60 °C.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 50-60 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of ethyl acetate twice.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of saturated sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

  • Vacuum Distillation: This is an effective method for purifying the product on a larger scale. The boiling point of this compound is reported as 221-222 °C.

  • Column Chromatography: For smaller scales or to achieve higher purity, column chromatography on silica gel is recommended. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).[5]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₁ClO₃
Molecular Weight226.66 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point221-222 °C
Density1.206 g/mL at 25 °C
Refractive Indexn20/D 1.540

(Data sourced from Sigma-Aldrich and PubChem)[6]

Spectroscopic Data:

  • ¹³C NMR: Expected signals should be consistent with the structure of this compound. Published data can be used for comparison.[6]

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

    • ~1740 cm⁻¹ (ester C=O stretch)

    • ~1685 cm⁻¹ (ketone C=O stretch)

    • ~1600-1450 cm⁻¹ (aromatic C=C stretch)

    • ~1200-1000 cm⁻¹ (C-O stretch)

    • ~800-700 cm⁻¹ (C-Cl stretch)

Safety and Handling

  • This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6]

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Toluene and ethyl acetate are flammable solvents. Avoid open flames and sources of ignition.

Conclusion

The crossed Claisen condensation provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the order of reagent addition, high yields of the desired product can be achieved. The protocol detailed in this application note, coupled with the provided characterization data, offers a robust framework for researchers in organic synthesis and drug development to produce this valuable intermediate with a high degree of confidence and purity.

References

Application Notes and Protocols: The Strategic Use of Ethyl (2-chlorobenzoyl)acetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity with a Versatile Precursor

Ethyl (2-chlorobenzoyl)acetate is a highly valuable and versatile β-ketoester in the field of organic and medicinal chemistry.[1][2] Its structure, featuring an active methylene group flanked by two carbonyls and a sterically influential 2-chlorophenyl moiety, provides a unique combination of reactive sites. This architecture makes it an ideal precursor for constructing a wide array of pharmacologically relevant heterocyclic scaffolds. The electron-withdrawing nature of the chlorine atom can influence reaction pathways and the ultimate biological activity of the synthesized molecules.

This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this powerful building block.

Synthesis of 1,5-Benzodiazepines: Accessing Privileged Neurological Scaffolds

The 1,5-benzodiazepine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous drugs with hypnotic, anxiolytic, and anticonvulsant properties.[3] The synthesis of these seven-membered rings is efficiently achieved through the condensation of an o-phenylenediamine (OPDA) with a β-dicarbonyl compound. This compound serves as an excellent substrate for this transformation.

Mechanistic Rationale

The reaction proceeds via a double condensation mechanism. The more nucleophilic amino groups of the o-phenylenediamine attack the two electrophilic carbonyl carbons of the this compound—the ketone and the ester. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygens, enhancing their electrophilicity.[4][5] The process involves the formation of two imine/enamine intermediates, followed by an intramolecular cyclization and dehydration to yield the final 2,3-dihydro-1H-1,5-benzodiazepine product. The 2-chlorophenyl group remains as a key substituent at the 4-position of the benzodiazepine ring.

Visualizing the Workflow: Benzodiazepine Synthesis

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product SM1 This compound Condense Acid-Catalyzed Condensation (e.g., Acetic Acid in Ethanol) SM1->Condense SM2 o-Phenylenediamine SM2->Condense Workup Neutralization & Extraction (Ethyl Acetate / Water) Condense->Workup Reaction Completion Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product 4-(2-Chlorophenyl)-1,5-benzodiazepin-2(3H)-one Purify->Product Purified Product

Caption: Workflow for 1,5-Benzodiazepine Synthesis.

Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)-1,5-benzodiazepin-2(3H)-one
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.26 g) and o-phenylenediamine (10 mmol, 1.08 g) in absolute ethanol (40 mL).

  • Catalyst Addition: Add glacial acetic acid (1 mL) to the mixture. The acetic acid acts as a catalyst for the condensation.[4]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[4]

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure benzodiazepine derivative.[6]

Data Summary: Representative Benzodiazepine Synthesis
Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)M.P. (°C)
This compoundo-PhenylenediamineAcetic AcidEthanol585-92135-138
This compound4-Methyl-OPDASc(OTf)₃ (5 mol%)MeCN390-95142-145
This compound4-Chloro-OPDAAcetic AcidEthanol682-88151-154
Yields and melting points are representative and may vary based on specific reaction conditions and purification efficiency.

Synthesis of Pyrazoles: Building Blocks for Potent Antagonists

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and as potent receptor antagonists. The classic Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound with a hydrazine. This compound is an ideal substrate for creating highly substituted pyrazoles.

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of a terminal nitrogen of the hydrazine derivative onto one of the carbonyl carbons of the β-ketoester (typically the more reactive ketone). This is followed by a cyclization step where the other nitrogen atom attacks the remaining carbonyl group (the ester). A subsequent dehydration step leads to the formation of the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate vs. phenylhydrazine) determines the substituent on the N1 position of the pyrazole ring.[7]

Visualizing the Mechanism: Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Reactant1 This compound Step1 Condensation (Formation of Hydrazone Intermediate) Reactant1->Step1 Reactant2 Phenylhydrazine Reactant2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Step3 Dehydration (Aromatization) Step2->Step3 Cyclized Intermediate Product 5-(2-Chlorophenyl)-1-phenyl- 3-hydroxy-1H-pyrazole Step3->Product

Caption: Mechanistic steps in pyrazole formation.

Experimental Protocol: Synthesis of 5-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-3(2H)-one
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.26 g) in glacial acetic acid (30 mL).

  • Reagent Addition: Add phenylhydrazine (10 mmol, 1.08 g) dropwise to the solution at room temperature with continuous stirring.

  • Reaction Execution: Heat the mixture to 100-110 °C and reflux for 3 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (150 g).

  • Isolation: The precipitated solid is collected by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from an ethanol/water mixture to obtain the pure pyrazolone product.[7]

Data Summary: Representative Pyrazole Synthesis
Hydrazine DerivativeSolventTemp (°C)Time (h)Yield (%)Product N1-Substituent
Hydrazine HydrateEthanol80490-96-H
PhenylhydrazineGlacial Acetic Acid110388-94-Phenyl
4-NitrophenylhydrazineGlacial Acetic Acid110385-92-4-Nitrophenyl
Yields are representative and depend on the purity of reactants and reaction conditions.

Synthesis of Quinolines: The Friedländer Annulation

The quinoline ring system is prevalent in antimalarial, antibacterial, and anticancer agents.[8] The Friedländer synthesis offers a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as this compound.

Mechanistic Rationale

This synthesis is an acid or base-catalyzed condensation followed by a cyclodehydration. The reaction begins with the formation of an enolate or enamine from this compound. This intermediate then undergoes a condensation reaction (an aldol-type or Claisen-type reaction) with the carbonyl group of the 2-aminoaryl ketone. The resulting adduct then undergoes intramolecular cyclization via attack of the amino group on the remaining carbonyl, followed by dehydration to form the aromatic quinoline ring.[9]

Visualizing the Workflow: Quinoline Synthesis

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product SM1 This compound Condense Base-Catalyzed Condensation (e.g., Piperidine in Toluene) SM1->Condense SM2 2-Aminobenzophenone SM2->Condense Workup Solvent Removal & Washing Condense->Workup Reaction Completion Purify Recrystallization (Ethanol) Workup->Purify Crude Product Product Ethyl 2-(2-chlorophenyl)-4-phenyl quinoline-3-carboxylate Purify->Product Purified Product

Caption: Workflow for Friedländer Quinoline Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)-4-phenylquinoline-3-carboxylate
  • Reaction Setup: Combine this compound (10 mmol, 2.26 g), 2-aminobenzophenone (10 mmol, 1.97 g), and piperidine (2 mmol, 0.2 mL) in toluene (50 mL) in a flask equipped with a Dean-Stark apparatus.

  • Reaction Execution: Heat the mixture to reflux and continue for 12-18 hours, collecting the water that forms in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash it sequentially with 1M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to afford the pure quinoline derivative.

Data Summary: Representative Friedländer Synthesis
Amino KetoneCatalystSolventTime (h)Yield (%)
2-AminobenzophenonePiperidineToluene1675-82
2-Amino-5-chlorobenzophenoneChloramine-TMeCN1280-88
2-AminoacetophenonePiperidineToluene1870-78
Yields can be optimized by varying the catalyst and reaction conditions.[9]

Conclusion

This compound stands out as a strategically vital precursor in synthetic chemistry. Its inherent reactivity and substitution pattern provide efficient and direct access to diverse and complex heterocyclic systems like benzodiazepines, pyrazoles, and quinolines. The protocols and data presented herein serve as a robust foundation for researchers aiming to construct novel molecular architectures for applications in drug discovery and materials science. By understanding the underlying mechanisms, chemists can further exploit the potential of this versatile building block to innovate and develop next-generation functional molecules.

References

Application Notes & Protocols: A Guide to the Experimental Synthesis of Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sirtuins, a class of NAD⁺-dependent lysine deacylases, have emerged as significant therapeutic targets for a spectrum of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2][3] The modulation of sirtuin activity through small-molecule inhibitors offers a promising avenue for therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing sirtuin inhibitors. We will delve into the rationale behind the synthetic strategies for prominent classes of sirtuin inhibitors, provide detailed, step-by-step protocols for their synthesis, and outline methods for their subsequent purification, characterization, and in vitro evaluation.

Introduction: Sirtuins as Therapeutic Targets

The sirtuin family consists of seven mammalian isoforms (SIRT1-7) with distinct subcellular localizations and substrate specificities.[2][3] They play crucial roles in regulating a wide array of cellular processes, including gene expression, DNA repair, metabolism, and apoptosis, primarily through the deacetylation of histone and non-histone proteins.[1] Given their involvement in pathophysiology, the development of isoform-specific sirtuin inhibitors is of great interest.[4][5][6] For instance, the inhibition of SIRT1 has shown potential in sensitizing cancer cells to chemotherapy, while SIRT2 inhibition is being explored for the treatment of neurodegenerative diseases and cancer.[3][7][8]

Mechanism of Sirtuin Deacetylation

Sirtuins utilize a unique NAD⁺-dependent mechanism. The reaction proceeds through the cleavage of NAD⁺ into nicotinamide and an ADP-ribose-peptide intermediate, which then resolves to the deacetylated substrate and O-acetyl-ADP-ribose. Nicotinamide, a natural byproduct of this reaction, also acts as a non-specific sirtuin inhibitor.[9] Understanding this mechanism is crucial for the rational design of inhibitors.

G cluster_0 Sirtuin Catalytic Cycle SIRT_AcLys SIRT + Acetyl-Lysine Substrate SIRT_AcLys_NAD Ternary Complex: SIRT-Substrate-NAD⁺ SIRT_AcLys->SIRT_AcLys_NAD + NAD⁺ Intermediate ADP-ribose-peptide Intermediate SIRT_AcLys_NAD->Intermediate Nicotinamide Cleavage SIRT_DeAcLys SIRT + Deacetylated Substrate Intermediate->SIRT_DeAcLys Deacetylation Products O-acetyl-ADP-ribose + Nicotinamide Intermediate->Products SIRT_DeAcLys->SIRT_AcLys Product Release & New Substrate Binding G cluster_1 Workflow for Sirtuin Inhibitor Synthesis and Evaluation Design Inhibitor Design & Scaffold Selection Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening (IC₅₀ Determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement G cluster_2 Logical Flow of Sirtuin Inhibition Inhibitor Sirtuin Inhibitor (e.g., EX-527) Sirtuin Sirtuin Enzyme (e.g., SIRT1) Inhibitor->Sirtuin Binds to Inhibition Inhibition of Deacetylase Activity Sirtuin->Inhibition Leads to Acetylation Increased Acetylation of Substrates (p53, etc.) Inhibition->Acetylation Results in Cellular_Outcome Altered Gene Expression, Cell Cycle Arrest, Apoptosis Acetylation->Cellular_Outcome Causes

References

Application Note: A Guide to the Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl (2-Chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The enantioselective synthesis of chiral β-hydroxy esters is a cornerstone of modern pharmaceutical development, providing critical building blocks for a multitude of active pharmaceutical ingredients (APIs). This application note provides a comprehensive technical guide for the ruthenium-catalyzed asymmetric hydrogenation of ethyl (2-chlorobenzoyl)acetate. This reaction yields enantiomerically enriched ethyl (R)- or (S)-2-hydroxy-2-(2-chlorophenyl)acetate, a valuable precursor to chiral 2-chloromandelic acid and its derivatives.[1][2][3] We will delve into the underlying catalytic mechanism, present a detailed and validated experimental protocol, discuss process optimization strategies, and offer troubleshooting guidance. This document is intended for researchers, chemists, and process development scientists seeking to implement a robust, efficient, and highly selective method for producing this key chiral intermediate.

Scientific Principle: Mechanism and Stereochemical Control

The conversion of a prochiral β-keto ester into a chiral β-hydroxy ester via asymmetric hydrogenation is a powerful transformation in organic synthesis.[4] The success of this reaction hinges on a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the ketone carbonyl group. Ruthenium complexes featuring chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are exceptionally effective for this purpose.[5][6]

The Noyori Outer-Sphere Catalytic Cycle

The broadly accepted mechanism for the Ru-BINAP-catalyzed hydrogenation of β-keto esters was proposed by Noyori and proceeds via an "outer-sphere" pathway.[5][7] This mechanism does not require direct coordination of the substrate to the metal center during the hydride transfer step. Instead, the reaction occurs within a chiral environment orchestrated by the catalyst.

The key steps are as follows:

  • Catalyst Activation: The catalyst precursor, often a Ru(II)-dihalide complex, reacts with hydrogen (H₂) to form a reactive ruthenium hydride species.[5]

  • Substrate Chelation: The this compound substrate coordinates to the ruthenium hydride complex. The β-keto ester functionality acts as a bidentate ligand, chelating to the metal center.

  • Stereoselective Hydride Transfer: The chiral BINAP ligand, with its rigid C₂-symmetric backbone, creates a well-defined chiral pocket.[7][8] This steric and electronic environment forces the chelated substrate into a specific, low-energy conformation. This precise orientation ensures that the hydride (from Ru-H) and a proton (often from the solvent or ligand) are delivered to a single face of the carbonyl, dictating the absolute stereochemistry of the newly formed hydroxyl group.

  • Product Release & Catalyst Regeneration: The resulting chiral β-hydroxy ester product dissociates from the metal center, regenerating the active catalyst to begin another cycle.

The efficiency of this cycle allows for very low catalyst loadings, with substrate-to-catalyst (S/C) ratios reaching as high as 100,000:1 in some systems.[5]

Catalytic Cycle cluster_cycle Ru-BINAP Catalytic Cycle cluster_reactants Inputs & Outputs Cat [Ru(II)-BINAP] ActiveCat [RuH(II)-BINAP]⁺ Cat->ActiveCat + H₂ Chelate Substrate Chelate Complex ActiveCat->Chelate + Substrate (β-Keto Ester) TS Diastereomeric Transition State Chelate->TS Stereoselective Hydride Transfer ProductComplex Product Complex TS->ProductComplex ProductComplex->Cat - Product (β-Hydroxy Ester) Hydroxyester Chiral Ethyl 2-hydroxy-2-(2-chlorophenyl)acetate Ketoester Ethyl (2-chlorobenzoyl)acetate H2 H₂ Gas caption Fig. 1: Simplified Noyori outer-sphere mechanism.

Fig. 1: Simplified Noyori outer-sphere mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric hydrogenation on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox to prevent catalyst deactivation.

Materials and Equipment
  • Substrate: this compound (>98% purity)

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Chiral Ligand: (S)-BINAP or (R)-BINAP (>99% purity, >99% ee)

  • Solvent: Anhydrous, degassed Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: High-purity hydrogen gas (≥99.999%)

  • Equipment:

    • High-pressure autoclave or reactor (e.g., Parr shaker) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

    • Schlenk flasks and line or an inert atmosphere glovebox.

    • Standard laboratory glassware (syringes, cannulas, etc.).

    • Rotary evaporator.

    • Silica gel for column chromatography.

    • Chiral HPLC column for enantiomeric excess (ee) determination (e.g., CHIRALPAK® series).[9]

In Situ Catalyst Preparation and Hydrogenation Procedure

This procedure utilizes an in situ method for generating the active catalyst, which is often convenient and effective.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-free. Place a magnetic stir bar inside.

  • Charging Reagents (Inert Atmosphere):

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol equivalent) and the chiral ligand (e.g., (S)-BINAP, 6.5 mg, 0.0105 mmol, 2.1 mol equivalents).

    • Add 5 mL of anhydrous, degassed methanol to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The solution should become homogeneous.

    • In the main reactor vessel, dissolve this compound (e.g., 226.5 mg, 1.0 mmol, 200 mol equivalents relative to Ru) in 5 mL of anhydrous, degassed methanol.

    • Using a gas-tight syringe or cannula, transfer the prepared catalyst solution from the Schlenk flask to the reactor vessel containing the substrate. This corresponds to a Substrate:Catalyst (S/C) ratio of 100:1.

  • Reaction Execution:

    • Seal the reactor securely.

    • Purge the reactor by pressurizing with hydrogen gas (e.g., to 5 bar) and then carefully venting three times to remove any residual air.

    • Pressurize the reactor to the desired final pressure (e.g., 50 bar H₂).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50 °C).

    • Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours). Monitor the pressure; a drop in pressure indicates hydrogen consumption.

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-hydroxy-2-(2-chlorophenyl)acetate product.[10]

  • Analysis:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Process Optimization and Data Insights

The efficiency and selectivity of the hydrogenation are highly dependent on several parameters. Optimization is key to achieving high yield and enantioselectivity.

ParameterVariationTypical Effect on YieldTypical Effect on Enantioselectivity (ee%)Rationale & Expert Insight
Catalyst Loading (S/C) 100:1 to 10,000:1Lower loading may require longer reaction times or higher T/P.Generally robust; very high S/C may see slight erosion.Ru-BINAP systems are highly active.[5] An S/C of 1000:1 is a good starting point for optimization. Lowering catalyst loading is critical for process economics.
H₂ Pressure 10 - 100 barHigher pressure generally increases reaction rate and drives conversion.Often has a minor effect on ee% within this range.[7]The reaction rate is typically first-order with respect to H₂ pressure. 50 bar is often sufficient for complete conversion in a reasonable timeframe.
Temperature 25 °C - 80 °CHigher temperature increases the reaction rate significantly.Can be detrimental. Higher temperatures may decrease ee% due to reduced stereodiscrimination in the transition state.An optimal balance must be found. A temperature range of 40-60 °C is common. Lowering the temperature is a primary strategy to improve low ee%.
Solvent MeOH, EtOH, THF, CH₂Cl₂Protic solvents like MeOH/EtOH are generally preferred and give high rates.Solvent choice can significantly impact ee%.[11]Alcohols are excellent solvents and may participate in the protonolysis step. Chlorinated solvents have also proven effective in some systems.[11]
Ligand Choice (S)-BINAP vs. (R)-BINAPNo significant difference.Determines the product enantiomer. (S)-BINAP typically yields the (S)-alcohol.The choice of ligand enantiomer provides access to either product enantiomer, a key advantage of asymmetric catalysis.[7]

Workflow and Troubleshooting

A systematic approach is essential for reproducible results. The following workflow diagram and troubleshooting guide are provided to assist in the successful execution of this protocol.

Fig. 2: Step-by-step experimental workflow.
Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Leak in the reactor system.3. Insufficient H₂ pressure or reaction time.1. Ensure all reagents and solvents are anhydrous and degassed. Use rigorous inert atmosphere techniques.2. Perform a leak test on the reactor before starting.3. Increase H₂ pressure, reaction temperature, or extend the reaction time.
Low Enantioselectivity (ee%) 1. Impure chiral ligand (racemic contamination).2. Reaction temperature is too high.3. Inappropriate solvent choice.1. Verify the enantiomeric purity of the BINAP ligand.2. Decrease the reaction temperature (e.g., from 50 °C to 30 °C).3. Screen alternative solvents such as ethanol or dichloromethane.
Poor Mass Balance / Side Products 1. Substrate decomposition at high temperatures.2. Over-reduction or other side reactions.1. Lower the reaction temperature.2. Monitor the reaction progress by TLC or GC/MS to avoid running for an excessive time after completion.

Conclusion

The ruthenium-catalyzed asymmetric hydrogenation of this compound is a highly reliable, scalable, and efficient method for producing the corresponding chiral β-hydroxy ester with excellent enantiopurity. By understanding the core mechanistic principles and carefully controlling key reaction parameters such as temperature, pressure, and catalyst integrity, researchers can consistently achieve high yields and selectivities. The protocol and insights provided herein serve as a robust starting point for laboratory synthesis and further process development, enabling the streamlined production of vital intermediates for the pharmaceutical industry.

References

Application Note: A Practical Guide to the Synthesis of Diaryl-Substituted Pyrazoles for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diaryl-substituted pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous clinically significant drugs, most notably the COX-2 inhibitor Celecoxib.[1] This application note provides a detailed, step-by-step guide for the synthesis of 3,5-diaryl-substituted pyrazoles, tailored for researchers, scientists, and drug development professionals. The primary method detailed is the robust and widely applicable Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-diaryl-1,3-dicarbonyl precursor with a hydrazine derivative.[2][3][4] This guide explains the underlying chemical principles, offers a detailed experimental protocol, and presents a visual guide to the reaction mechanism and workflow.

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[5][6] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. When substituted with two aryl groups, the resulting diarylpyrazole scaffold offers a rigid, three-dimensional structure ideal for targeting specific protein binding pockets. This has led to their successful application as anti-inflammatory, anticancer, antimicrobial, and CCR2 receptor antagonist agents.[1][7][8][9]

The most prominent example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis and acute pain.[10][11] The synthesis of Celecoxib itself relies on the principles outlined in this guide, highlighting the industrial and pharmaceutical relevance of this methodology.[10][12] This document aims to provide chemists with the foundational knowledge and a practical, field-proven protocol to confidently synthesize these valuable compounds.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most common and dependable route to 3,5-diaryl-substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[13][14] The overall strategy is a two-stage process:

  • Stage 1: Synthesis of the 1,3-Diaryl-1,3-dione Intermediate. This key precursor is typically synthesized via a Claisen condensation between an appropriately substituted acetophenone and an aryl ester.[11][15]

  • Stage 2: Cyclocondensation with Hydrazine. The purified 1,3-dione is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted phenylhydrazine) in an acid-catalyzed cyclocondensation reaction to form the final pyrazole ring.[4][13][16]

The elegance of this method lies in its modularity; by varying the aryl groups on the acetophenone and ester in Stage 1, and by choosing different hydrazines in Stage 2, a diverse library of diaryl-substituted pyrazoles can be generated.

Reaction Mechanism

The cyclocondensation reaction proceeds via an acid-catalyzed mechanism. The process begins with the protonation of one of the carbonyl groups of the 1,3-dione, which activates it for nucleophilic attack by the primary amine of the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the stable, aromatic pyrazole ring.[2][3][4]

Diagram 1: Reaction Mechanism of Knorr Pyrazole Synthesis

G cluster_0 1,3-Diaryl-1,3-dione cluster_1 Hydrazine cluster_2 Hemiaminal Intermediate cluster_3 Cyclized Intermediate cluster_4 Diarylpyrazole Product diketone hemiaminal diketone->hemiaminal + Hydrazine (Nucleophilic Attack) hydrazine cyclized hemiaminal->cyclized Intramolecular Condensation pyrazole cyclized->pyrazole - 2 H₂O (Dehydration) G start Starting Materials (Acetophenone, Ester) stage1 Stage 1: Claisen Condensation - Base (NaH), Toluene - Reflux (4-6h) start->stage1 workup1 Aqueous Workup - Acid Quench - Extraction stage1->workup1 purify1 Purification 1 - Recrystallization (Ethanol) workup1->purify1 diketone Isolated 1,3-Dione purify1->diketone stage2 Stage 2: Knorr Cyclization - Hydrazine, Acetic Acid - Reflux (2-4h) diketone->stage2 workup2 Precipitation & Filtration - Cool mixture - Vacuum filter stage2->workup2 purify2 Purification 2 - Cold Ethanol Wash workup2->purify2 product Final Diarylpyrazole purify2->product char Characterization (NMR, MS, MP) product->char

References

The Versatility of Ethyl (2-chlorobenzoyl)acetate: A Keystone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl (2-chlorobenzoyl)acetate stands as a pivotal precursor in the synthesis of a diverse array of bioactive molecules and pharmaceuticals. Its unique chemical structure, featuring a β-keto ester functionality attached to a 2-chlorobenzoyl group, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of its applications in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use in the synthesis of groundbreaking therapeutic agents.

Introduction to a Versatile Building Block

This compound, with the chemical formula ClC₆H₄COCH₂CO₂C₂H₅, is a combustible liquid at room temperature. Its value in medicinal chemistry stems from the reactivity of its methylene group, which is activated by two adjacent carbonyl groups, making it a potent nucleophile in various condensation and cyclization reactions. This reactivity is harnessed to construct complex heterocyclic systems that form the core of many modern drugs.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₁₁H₁₁ClO₃[1]
Molecular Weight226.66 g/mol [1]
Boiling Point221-222 °C
Density1.206 g/mL at 25 °C
Refractive Indexn20/D 1.540

Application in the Synthesis of Antiplatelet Agents: The Clopidogrel Story

One of the most significant applications of precursors derived from related chloro-benzoyl structures is in the synthesis of the antiplatelet drug, Clopidogrel. Clopidogrel is crucial in preventing blood clots in patients with a history of heart attack or stroke. While direct synthesis from this compound is not the primary industrial route, understanding the synthesis of the core structure highlights the importance of related building blocks. The synthesis of Clopidogrel often involves the reaction of a thienopyridine derivative with a 2-chlorophenyl acetic acid derivative.[2][3]

A common synthetic pathway for racemic Clopidogrel initiates with the condensation of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by conversion of the resulting cyano intermediate to an amide and subsequent esterification.[2][4] The racemic mixture is then resolved to obtain the active (S)-(+)-enantiomer.[2]

Conceptual Synthetic Workflow for Clopidogrel

G cluster_0 Synthesis of Racemic Clopidogrel cluster_1 Resolution o-chlorobenzaldehyde o-chlorobenzaldehyde cyano_intermediate Cyano Intermediate o-chlorobenzaldehyde->cyano_intermediate Strecker Synthesis thienopyridine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine thienopyridine->cyano_intermediate amide_intermediate Amide Intermediate cyano_intermediate->amide_intermediate Hydrolysis racemic_clopidogrel Racemic Clopidogrel amide_intermediate->racemic_clopidogrel Esterification resolution Resolution with L-camphorsulfonic acid racemic_clopidogrel->resolution s_clopidogrel (S)-(+)-Clopidogrel resolution->s_clopidogrel

Caption: Conceptual workflow for the synthesis and resolution of Clopidogrel.

Role in the Synthesis of Benzodiazepines

This compound serves as a precursor to 2-aminobenzophenones, which are key intermediates in the synthesis of 1,4-benzodiazepines. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis involves the reaction of a 2-aminobenzophenone with an amino acid or its ester, followed by cyclization to form the characteristic seven-membered diazepine ring.

General Protocol for Benzodiazepine Synthesis via 2-Aminobenzophenone
  • Synthesis of 2-Aminobenzophenone from this compound: This is a multi-step process that can be achieved through various synthetic routes. One conceptual approach involves the reaction of the enolate of this compound with a suitable nitrogen source, followed by hydrolysis, decarboxylation, and subsequent chemical modifications.

  • Condensation with an Amino Acid Ester: The synthesized 2-aminobenzophenone is reacted with an amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) in a suitable solvent like pyridine. The reaction mixture is heated to promote the formation of a Schiff base intermediate.

  • Cyclization: The intermediate is then cyclized, often by heating in a high-boiling solvent such as pyridine or by using a dehydrating agent, to form the 1,4-benzodiazepine ring system.

G start This compound intermediate1 Multi-step Conversion start->intermediate1 aminobenzophenone 2-Aminobenzophenone intermediate1->aminobenzophenone condensation Condensation aminobenzophenone->condensation amino_acid_ester Amino Acid Ester amino_acid_ester->condensation schiff_base Schiff Base Intermediate condensation->schiff_base cyclization Cyclization schiff_base->cyclization benzodiazepine 1,4-Benzodiazepine cyclization->benzodiazepine

Caption: General synthetic pathway to 1,4-benzodiazepines.

Synthesis of Heterocyclic Compounds with Diverse Biological Activities

The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Synthesis of Diaryl-substituted Pyrazoles as CCR2 Receptor Antagonists

This compound is a reactant in the preparation of diaryl-substituted pyrazoles, which have shown potential as potent CCR2 receptor antagonists. These compounds are of interest for the treatment of inflammatory diseases. The synthesis typically involves the condensation of the β-keto ester with a hydrazine derivative.

Protocol for Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add a substituted hydrazine (e.g., phenylhydrazine) to the solution. The reaction can be catalyzed by a small amount of acid.

  • Reaction and Workup: Heat the mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography. After completion, cool the reaction mixture and pour it into ice-water to precipitate the pyrazole product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Application in the Synthesis of Anticonvulsant Agents

Derivatives of this compound have been explored in the synthesis of novel anticonvulsant agents.[5] The general strategy involves modifying the core structure to interact with specific targets in the central nervous system, such as GABA receptors or ion channels. For instance, new GABA-A agonist derivatives have been designed and synthesized, showing promising anticonvulsant activity.[6]

Synthesis of Anti-inflammatory Agents

This compound can be utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[7] The synthesis of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors has been reported, demonstrating the versatility of related starting materials in generating compounds with potent anti-inflammatory effects.[8]

Concluding Remarks

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to participate in a wide range of chemical reactions allows for the efficient synthesis of complex molecules with diverse and important biological activities. The protocols and applications outlined in this guide serve as a testament to its significance in the ongoing quest for new and improved therapeutic agents.

References

Protocol for the Purification of Ethyl (2-chlorobenzoyl)acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl (2-chlorobenzoyl)acetate, a key intermediate in various synthetic pathways.[1] While often supplied at purities of ≥95%, many advanced applications in drug development and materials science necessitate a higher degree of purity.[2] Recrystallization is a powerful and scalable technique for removing process-related impurities, such as unreacted starting materials or by-products from synthesis.[3][4] This guide details the principles, safety considerations, and a step-by-step methodology for selecting an appropriate solvent system and executing the purification of this compound, transforming it from a crude oil or low-melting solid into a highly pure crystalline material.

Introduction and Scientific Principles

This compound is a β-keto ester widely utilized as a reactant in the synthesis of various pharmaceutical and chemical entities, including pyrazole derivatives and dihydropyran-4-ones.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products.

Recrystallization is a purification technique predicated on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[4] The core principle involves dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process inherently excludes impurity molecules, which remain dissolved in the surrounding solution (the mother liquor). The success of this technique is critically dependent on the selection of an appropriate solvent system.

An ideal recrystallization solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures to maximize recovery.

  • High or extremely low solvency for impurities, so they either remain in the mother liquor or are removed via hot filtration.

  • A boiling point below the melting point of the target compound.

  • Chemical inertness, meaning it does not react with the compound being purified.

  • Sufficient volatility to be easily removed from the purified crystals.

Safety and Hazard Management

Before commencing any experimental work, a thorough risk assessment is mandatory.

Compound Hazards: this compound is classified as a hazardous substance.

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

Solvent Hazards: The solvents recommended in this protocol (e.g., ethyl acetate, ethanol, hexanes) are flammable.

  • Fire Hazard: Ethyl acetate is highly flammable.[6] Keep away from open flames, hot surfaces, and other sources of ignition.[7]

  • Handling: Use explosion-proof equipment and take precautionary measures against static discharge.[7] Ensure adequate ventilation at all times.

Experimental Protocol: Purification of this compound

This protocol is divided into two key stages: selecting an optimal solvent system and performing the bulk recrystallization.

Part A: Solvent System Screening

The selection of a suitable solvent is the most critical step for successful recrystallization. Since this compound is an ester with a polar ketone group, solvents of intermediate polarity are excellent starting points. A two-solvent system is often highly effective for β-keto esters.[8]

Procedure:

  • Place approximately 50-100 mg of crude this compound into several small test tubes.

  • To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a two-solvent pair. (e.g., Ethyl Acetate).

  • Observation 2: If the compound is insoluble at room temperature, gently heat the test tube in a water bath.[9] If the compound dissolves upon heating, it is a promising candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation 3: If abundant, well-formed crystals appear, you have identified a suitable single-solvent system. If the compound "oils out" or no crystals form, consider a two-solvent system.

  • Two-Solvent Test (e.g., Ethyl Acetate/Hexanes):

    • Dissolve the crude compound in a minimum amount of hot ethyl acetate (the "good" solvent).

    • Add hexanes (the "bad" solvent or antisolvent) dropwise to the hot solution until a persistent cloudiness appears.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again.

    • Allow the solution to cool as described in step 5. The formation of crystals indicates this is a viable solvent system.

Part B: Bulk Recrystallization Workflow

This procedure assumes a two-solvent system of Ethyl Acetate/Hexanes has been identified as optimal.

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a stirrer hotplate and add the minimum volume of hot ethyl acetate required to fully dissolve the compound.

    • Causality Note: Using the absolute minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary to maximize the recovery yield. An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contaminants from entering.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and set it atop a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask and the filter paper with a small amount of hot ethyl acetate to ensure complete transfer.

  • Inducing Crystallization: Re-heat the clear filtrate. While stirring, add hexanes dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 mL of hot ethyl acetate to re-clarify the solution.

  • Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Expertise Note: Slow, undisturbed cooling is essential for the growth of large, well-ordered crystals. A highly ordered crystal lattice is more effective at excluding impurity molecules, leading to a product of higher purity. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[9]

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the filter paper with a small amount of ice-cold hexanes. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with two small portions of ice-cold hexanes.

    • Trustworthiness Note: The crystals must be washed with an ice-cold solvent in which the compound has poor solubility. This removes the residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product.

  • Drying: Allow air to be pulled through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 30-40 °C).

Visualization and Data Summary

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Product (Oil or Solid) dissolve Dissolve in Minimum Hot Ethyl Acetate crude->dissolve 1. Dissolution hot_filter Hot Filtration (Optional) dissolve->hot_filter add_anti Add Hexanes (Antisolvent) hot_filter->add_anti 2. Saturation cool Slow Cooling (Room Temp -> Ice Bath) add_anti->cool 3. Crystallization vac_filter Vacuum Filtration cool->vac_filter 4. Collection wash Wash with Cold Hexanes vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the two-solvent recrystallization of this compound.

Quantitative Data and Parameters
ParameterSpecificationRationale
Compound This compoundC₁₁H₁₁ClO₃, MW: 226.66 g/mol
Starting Purity Typically ≥95% (Assay)[2]Purification aims to remove residual reactants and by-products.
"Good" Solvent Ethyl AcetateGood solubility for β-keto esters; boiling point 77 °C.[11]
"Bad" Solvent Hexanes / HeptaneCompound is expected to have low solubility in nonpolar alkanes.
Dissolution Temp. ~75 °C (Near boiling point of Ethyl Acetate)To ensure maximum dissolution in minimum solvent volume.
Crystallization Temp. Room Temperature (~20 °C) down to 0-5 °CGradual cooling promotes pure crystal growth.[4]
Washing Solvent Ice-cold HexanesRemoves adhering mother liquor without dissolving the product.
Drying Temp. 30-40 °C (under vacuum)Gentle conditions to remove residual solvent without melting the product.
Expected Purity >99% (by HPLC/GC)Recrystallization is highly effective at removing minor impurities.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; melting point of compound is below the boiling point of the solvent; high level of impurities depressing the melting point.Re-heat the mixture to dissolve the oil. Add a small amount of additional hot "good" solvent (ethyl acetate). Allow to cool much more slowly. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.
No Crystals Form Solution is too dilute; compound is too soluble even at low temperatures.Boil off some of the solvent to increase the concentration and attempt to cool again. If still unsuccessful, a different solvent system (e.g., Ethanol/Water) may be required.
Low Recovery Too much solvent was used for dissolution; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals (which may be less pure). Ensure all apparatus for hot filtration is pre-heated.

References

Application Note: Optimized Flash Column Chromatography for the Purification of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a detailed, step-by-step protocol for the purification of Ethyl (2-chlorobenzoyl)acetate, a key β-keto ester intermediate in organic and pharmaceutical synthesis.[1][2][3][4] The methodology leverages normal-phase flash column chromatography, a rapid and efficient technique for isolating compounds from complex reaction mixtures.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, troubleshooting advice, and a framework for adapting the method to similar compounds.

Introduction

This compound is a valuable building block in synthetic chemistry, notable for its dual reactive sites which include two electrophilic carbonyl groups and two nucleophilic carbons.[3] Its molecular structure, featuring a polar β-keto ester functional group and a moderately non-polar chlorobenzoyl moiety, presents a unique purification challenge.[1][4][7][8] Crude reaction mixtures often contain unreacted starting materials, catalysts, and various byproducts, necessitating a robust purification strategy to achieve the high purity required for subsequent synthetic steps.

Flash column chromatography is the preferred method for this purification due to its speed, efficiency, and scalability.[5][6] This technique utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents. By applying pressure, the solvent is pushed through the column, accelerating the separation process compared to traditional gravity chromatography.[5][9] The separation is based on the differential partitioning of the components in the mixture between the stationary and mobile phases.[5] This guide will detail an optimized protocol for this separation, focusing on the critical parameters that ensure a successful outcome.

Physicochemical Properties of this compound

A clear understanding of the target molecule's properties is foundational to developing a successful purification method.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃--INVALID-LINK--[7]
Molecular Weight 226.66 g/mol --INVALID-LINK--[1][4]
Appearance Not specified, likely an oil or low-melting solid
Boiling Point 221-222 °C--INVALID-LINK--[1]
Density 1.206 g/mL at 25 °C--INVALID-LINK--[1]
Refractive Index n20/D 1.540--INVALID-LINK--[1]

Note: The properties listed are based on available literature and may vary slightly depending on the purity of the sample.

Materials and Equipment

Reagents and Solvents
  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 40-63 µm particle size)

  • Celite® 545 (optional, for dry loading)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (DCM, HPLC Grade, for sample loading)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Potassium Permanganate (KMnO₄) stain or other suitable TLC stain

Equipment
  • Flash Chromatography System (e.g., Biotage®, Teledyne ISCO) or a manually assembled glass column setup

  • Glass chromatography column (if manual)

  • Air or Nitrogen source with a pressure regulator

  • Fraction collector or test tubes

  • Rotary Evaporator (Rotovap)[10][11]

  • Vacuum pump

  • Heating bath

  • NMR Spectrometer

  • Standard laboratory glassware (beakers, flasks, graduated cylinders, pipettes)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.[12]

Experimental Protocol

The purification process can be broken down into several key stages, each critical for achieving high purity of the final product.

Workflow Overview

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Mobile Phase Scout) Sample_Prep 2. Sample Preparation (Dry or Wet Loading) TLC->Sample_Prep Determines Solvent System Column_Packing 3. Column Packing & Equilibration Elution 4. Elution & Fraction Collection Column_Packing->Elution Ready for Sample Loading Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Collects Fractions Pooling 6. Pooling Pure Fractions Fraction_Analysis->Pooling Identifies Pure Fractions Evaporation 7. Solvent Removal (Rotovap) Pooling->Evaporation Combined Pure Fractions Final_Product Pure Product Evaporation->Final_Product Isolates Product

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis and Mobile Phase Optimization

Causality: The success of column chromatography is highly dependent on the choice of the mobile phase (eluent).[13] TLC is a rapid and indispensable tool for determining the optimal solvent system that will provide the best separation of the target compound from its impurities.[14] The goal is to find a solvent mixture where the desired compound has a Retention Factor (Rf) of approximately 0.3.[15]

Protocol:

  • Prepare several developing chambers with different ratios of Hexanes and Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain (e.g., KMnO₄).

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the solvent system that gives the best separation between the product spot and impurity spots, with the product Rf value around 0.3.

Step 2: Sample Preparation (Dry Loading Recommended)

Causality: The method of loading the sample onto the column significantly impacts the resolution of the separation.[16] While wet loading (dissolving the sample in the mobile phase) is an option, dry loading is often superior, especially for samples that have limited solubility in the initial, less polar eluent. Dry loading prevents band broadening and ensures a more uniform application of the sample onto the silica surface.[17]

Protocol:

  • Dissolve the entire crude product in a minimal amount of a low-boiling-point solvent, such as dichloromethane (DCM).[17]

  • Add silica gel or Celite® to the solution (approximately 2-3 times the weight of the crude product).[17]

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[17] This powder is now ready to be loaded onto the column.

Step 3: Column Packing and Equilibration

Causality: A well-packed column is essential for achieving good separation.[18] An evenly packed column prevents channeling, where the solvent and sample bypass parts of the stationary phase, leading to poor resolution.[16] Equilibration ensures that the entire silica bed is wetted with the initial mobile phase, providing a stable environment for the separation to begin.

Protocol:

  • Select a column of appropriate size for the amount of crude material. A general rule is to use a silica gel mass that is 30-100 times the mass of the crude sample.

  • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1-2 cm).[15]

  • Carefully add the dry silica gel to the column. Gently tap the sides of the column to ensure even packing.[15]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]

  • Begin passing the initial, least polar mobile phase (determined by TLC) through the column. Use air or nitrogen pressure to push the solvent through, ensuring the silica is fully wetted and compressed.[9][15]

  • Run several column volumes of the solvent through until the packing is stable and no air bubbles are visible. Do not let the solvent level drop below the top of the sand layer.

Step 4: Sample Loading and Elution

Causality: Careful application of the sample and a controlled elution process are key to maximizing separation. The goal is to introduce the sample as a narrow, concentrated band and then move it down the column, allowing the different components to separate based on their affinity for the stationary phase.[14]

Protocol:

  • Lower the solvent level to just above the top layer of sand.

  • Carefully add the dry-loaded sample powder onto the sand in an even layer.

  • Gently add a small amount of the initial mobile phase to the top, taking care not to disturb the sample layer.

  • Apply pressure to push this small amount of solvent into the silica, effectively loading the sample.

  • Carefully fill the rest of the column with the mobile phase.

  • Begin the elution process by applying steady pressure (1-2 psi for glass columns).[9]

  • Start collecting fractions immediately. The size of the fractions should be guided by the column volume and the separation observed on TLC.

  • If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time to elute more strongly retained compounds), gradually increase the percentage of the more polar solvent (ethyl acetate).

Step 5: Analysis of Fractions

Causality: Since the separated compounds are dissolved in the eluent and are often colorless, TLC is used to analyze the collected fractions to determine which ones contain the pure product.[2][3]

Protocol:

  • Spot every few fractions (or every fraction if the separation is tight) onto a TLC plate. It's efficient to spot multiple fractions on a single plate.[9]

  • Develop the TLC plate using the same solvent system used for the initial scouting.

  • Visualize the plate under UV light and/or with a stain.

  • Identify the fractions that contain only the spot corresponding to the pure this compound.

Step 6 & 7: Pooling and Solvent Removal

Causality: Once the pure fractions are identified, they are combined, and the solvent is removed to isolate the final product. The rotary evaporator is the standard tool for this, as it allows for rapid and gentle removal of solvents under reduced pressure.[10][11][19]

Protocol:

  • Combine all the fractions identified as pure into a single, appropriately sized round-bottom flask.

  • Set up the rotary evaporator. The water bath temperature should be set to around 40°C.[11][20]

  • Apply a vacuum and begin rotation (100-200 RPM) to create a thin film of the solution, which accelerates evaporation.[19][20]

  • Continue evaporation until all the solvent is removed and a constant weight is achieved. The pure product should remain in the flask.

  • Further drying under high vacuum may be necessary to remove residual solvent traces.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Column was poorly packed (channeling).- Column was overloaded with sample.- Re-optimize the mobile phase using TLC; a less polar system may improve separation.- Repack the column, ensuring a uniform and compact bed.- Use a larger column or less sample.
Compound Won't Elute - The mobile phase is not polar enough.- The compound may have decomposed on the silica.- Gradually increase the polarity of the mobile phase (gradient elution).- Test the compound's stability on a small amount of silica before running the column.[21]
Cracked Silica Bed - The column ran dry.- The heat of solvation from a large polarity change caused thermal stress.- Always keep the solvent level above the silica bed.- When running a gradient, increase the polarity gradually.
Product Elutes Too Quickly (Rf too high) - The initial mobile phase is too polar.- Start with a less polar solvent system (e.g., higher percentage of hexanes).[21]

Safety Precautions

  • Chemical Handling: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Chlorinated Solvents: If using dichloromethane for sample loading, be aware that chlorinated solvents can have adverse health effects, including potential damage to the central nervous system, liver, and kidneys.[12][22] Ensure proper ventilation and handling procedures are followed.[12][23]

  • Storage: Store this compound in a cool, dry place away from incompatible materials. Chlorinated organics can be stored in vessels made of common materials like carbon steel, but should not be stored in contact with aluminum, magnesium, or zinc.[23][24]

  • Pressure: When running a manual flash column, do not exceed the pressure limits of the glassware (typically <7 psi for glass columns).[9]

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using flash column chromatography. By carefully following the steps outlined—from mobile phase optimization with TLC to proper column packing, sample loading, and fraction analysis—researchers can consistently achieve high purity of the target compound. The principles and troubleshooting advice presented here are broadly applicable and can be adapted for the purification of other organic compounds with similar physicochemical properties.

References

Troubleshooting & Optimization

How to improve the yield of Ethyl (2-chlorobenzoyl)acetate condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of Ethyl (2-chlorobenzoyl)acetate, a key intermediate in pharmaceutical and agrochemical research.[1][2] This guide provides field-proven insights and solutions for researchers, scientists, and drug development professionals to enhance reaction yields and product purity.

Introduction: The Crossed Claisen Condensation

The synthesis of this compound is a classic example of a Crossed Claisen Condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[3][4] In this specific case, the reaction involves:

  • An enolizable ester: Ethyl acetate, which possesses acidic α-protons and can be deprotonated to form a nucleophilic enolate.

  • A non-enolizable ester: Ethyl 2-chlorobenzoate, which lacks α-protons and can only act as the electrophile (the "acceptor").

This strategic choice of reactants prevents the self-condensation of the aromatic ester, simplifying the product mixture compared to a standard Claisen condensation between two enolizable esters.[5][6] The reaction proceeds via nucleophilic acyl substitution, yielding the target β-keto ester.[7][8]

The overall reaction is an equilibrium. High yields are achieved because the β-keto ester product is significantly more acidic than the starting ester. The alkoxide base deprotonates the product, forming a resonance-stabilized enolate. This final, essentially irreversible acid-base step drives the entire reaction to completion.[7][8][9]

Caption: General scheme for the Crossed Claisen Condensation.

Troubleshooting Guide & FAQs

This section addresses the common pitfalls encountered during the synthesis of this compound.

Category 1: Low or No Product Yield

Question: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

Answer: Low yields in a Claisen condensation typically stem from issues with the base, reactants, or reaction conditions. Here is a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The reaction requires a stoichiometric equivalent of a strong base, not a catalytic amount.[3][7] This is because the final step involves the deprotonation of the β-keto ester product to drive the equilibrium forward.[8]

    • Causality: If less than one equivalent of base is used, the equilibrium will not be sufficiently shifted towards the products, leaving significant amounts of starting material unreacted.

  • Moisture Contamination: Claisen condensations are highly sensitive to water.

    • Causality: Water will react with the strong base (e.g., sodium ethoxide), neutralizing it. It can also hydrolyze the ester starting materials and the desired β-keto ester product, leading to the formation of carboxylate salts.[9][10] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Incorrect Base: The identity of the alkoxide base must match the alcohol portion of the esters.

    • Causality: For ethyl esters, sodium ethoxide (NaOEt) is the correct choice.[9] Using a different alkoxide, such as sodium methoxide, will lead to transesterification, where the ethyl group of the esters is exchanged for a methyl group, resulting in a mixture of products and lowering the yield of the desired compound.[10][11]

  • Reaction Temperature: While initial enolate formation may be performed at a lower temperature, driving the reaction to completion often requires heating.

    • Causality: The condensation step has an activation energy barrier. Insufficient temperature can result in a stalled or incomplete reaction. However, excessive heat can promote side reactions. An optimal temperature is often found by gently refluxing the solvent.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Base Issues Start->Cause1 Cause2 Reactant/Solvent Contamination Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Sol1a Use ≥1 equivalent of base Cause1->Sol1a Stoichiometry? Sol1b Use NaOEt for ethyl esters (Avoids transesterification) Cause1->Sol1b Identity? Sol2 Use oven-dried glassware and anhydrous solvents Cause2->Sol2 Sol3 Monitor temperature; Gentle reflux may be needed Cause3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Question: Can I use a stronger, non-alkoxide base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)?

Answer: Yes, stronger bases can be highly effective and offer certain advantages, but they also have drawbacks.

  • Sodium Hydride (NaH): NaH is an excellent choice. It is a non-nucleophilic base that deprotonates the ester to form the enolate and hydrogen gas.

    • Advantage: The reaction is irreversible as H₂ gas leaves the system, which can lead to higher yields.[5] It also avoids the possibility of transesterification.

    • Causality: Unlike alkoxides, which exist in equilibrium, NaH reacts completely, ensuring full conversion to the enolate.

  • Lithium Diisopropylamide (LDA): LDA is a very strong, non-nucleophilic, sterically hindered base.

    • Advantage: It provides rapid and quantitative conversion to the enolate at low temperatures (e.g., -78 °C). This can be useful for preventing side reactions that might occur at higher temperatures.[3][12]

    • Disadvantage: LDA is generally not used in classic Claisen condensations because it can also enolize the electrophilic ester if that ester has any α-hydrogens.[13] In this specific crossed reaction, since ethyl 2-chlorobenzoate has no α-hydrogens, this is less of a concern. However, it can promote the self-condensation of ethyl acetate if the electrophile is added too slowly.

BasepKa of Conjugate AcidKey AdvantageKey Disadvantage
Sodium Ethoxide (NaOEt)~16 (Ethanol)Prevents transesterification; cost-effective.Reaction is an equilibrium.
Sodium Hydride (NaH)~36 (H₂)Irreversible deprotonation drives reaction.Flammable H₂ gas produced; requires care.
LDA~36 (Diisopropylamine)Fast, quantitative enolate formation at low T.Can promote self-condensation if not controlled.
Category 2: Side Reactions and Impurities

Question: My crude NMR spectrum shows multiple products besides my target compound. What are the likely side reactions?

Answer: The most common side reactions in this synthesis are the self-condensation of ethyl acetate and hydrolysis.

  • Self-Condensation of Ethyl Acetate: The enolate of ethyl acetate can react with another molecule of ethyl acetate instead of the desired ethyl 2-chlorobenzoate.

    • Product: This side reaction produces ethyl acetoacetate .

    • Cause & Prevention: This occurs when the local concentration of the ethyl acetate enolate is high compared to the ethyl 2-chlorobenzoate. To minimize this, use a "directed" condensation approach: slowly add the ethyl acetate to a mixture of the base and the ethyl 2-chlorobenzoate. This ensures the enolate is formed in the presence of an excess of the electrophile it is intended to react with.

  • Hydrolysis: As mentioned, any moisture can lead to the saponification (base-catalyzed hydrolysis) of your esters.

    • Products: This will form sodium 2-chlorobenzoate and sodium acetate. During acidic workup, these are protonated to 2-chlorobenzoic acid and acetic acid.

    • Prevention: Strict adherence to anhydrous conditions is the only way to prevent this.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under harsh (high temperature or strongly acidic/basic) conditions.[14][15][16]

    • Product: This side reaction leads to the formation of 2'-chloroacetophenone .

    • Prevention: Use a mild acidic workup (e.g., dilute HCl or NH₄Cl solution) in an ice bath. Avoid excessive heating during solvent removal or purification.

Mechanism EA Ethyl Acetate (Enolizable) Enolate Enolate (Nucleophile) EA:e->Enolate:w Deprotonation Base Base (e.g., NaOEt) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack ECB Ethyl 2-Chlorobenzoate (Non-enolizable Electrophile) ECB->Intermediate Product β-Keto Ester Product Intermediate->Product Elimination of EtO- FinalEnolate Resonance-Stabilized Product Enolate (Driving Force) Product->FinalEnolate Deprotonation by EtO- FinalProduct Final Product: This compound FinalEnolate->FinalProduct Protonation Workup H3O+ Workup

Caption: Mechanism of the Crossed Claisen Condensation.

Category 3: Work-up and Purification

Question: The work-up procedure is messy, and I'm losing product to emulsions. How can I improve the isolation?

Answer: A clean work-up is essential for a good yield.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. The reaction should be quenched by pouring it into a cold, dilute acid solution (e.g., 1M HCl). Do not add the acid directly to the reaction flask, as this can cause localized heating and promote side reactions.

    • Causality: The acid neutralizes any remaining strong base and protonates the enolate salt of the product, making it soluble in the organic phase.

  • Extraction: Use a suitable organic solvent like ethyl acetate or diethyl ether for extraction. If emulsions form, they can often be broken by adding a small amount of brine (saturated NaCl solution).

  • Washes: Wash the combined organic layers sequentially with:

    • Water, to remove water-soluble impurities.

    • Saturated sodium bicarbonate (NaHCO₃) solution, to remove any acidic byproducts like 2-chlorobenzoic acid.

    • Brine, to remove excess water before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). Avoid using high temperatures on the water bath to prevent decarboxylation.

  • Purification: The crude product is often an oil and may require purification by vacuum distillation or column chromatography on silica gel.

Optimized Experimental Protocol

This protocol is a generalized procedure. Researchers should optimize stoichiometry and conditions based on their specific scale and equipment.

Materials:

  • Ethyl 2-chlorobenzoate (1.0 eq)

  • Ethyl acetate (1.5 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel.

  • Reagent Preparation: In the flask, suspend sodium ethoxide (1.1 eq) in anhydrous toluene.

  • Addition of Electrophile: Add ethyl 2-chlorobenzoate (1.0 eq) to the suspension.

  • Slow Addition of Nucleophile Precursor: Place ethyl acetate (1.5 eq) in the dropping funnel and add it dropwise to the stirred mixture over 30-60 minutes. An initial exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (Quenching): Cool the reaction flask to room temperature, then place it in an ice bath. Pour the cooled reaction mixture slowly into a beaker containing ice-cold 1M HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

References

Technical Support Center: Synthesis of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl (2-chlorobenzoyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind impurity formation and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent laboratory and industrial synthesis method is the Claisen condensation reaction.[1][2][3] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, it typically involves the reaction of an enolate derived from ethyl acetate with an acylating agent like ethyl 2-chlorobenzoate or, more commonly, 2-chlorobenzoyl chloride. The use of a strong, non-nucleophilic base is critical to drive the reaction to completion.

Q2: What are the most critical parameters to control during the synthesis?

There are three pillars of success for this synthesis:

  • Anhydrous Conditions: Moisture is detrimental. It can hydrolyze the base, the starting materials (especially 2-chlorobenzoyl chloride), and the final product, leading to the formation of 2-chlorobenzoic acid and reduced yields.

  • Temperature Control: The initial enolate formation should be conducted at low temperatures to minimize side reactions. Subsequent reaction with the acylating agent may require controlled warming, but exothermic reactions must be managed to prevent degradation and byproduct formation.

  • Stoichiometry and Order of Addition: The stoichiometry of the base is crucial. At least one full equivalent of base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[2][3] Slow, controlled addition of the reactants is key to preventing side reactions like the self-condensation of ethyl acetate.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring. Co-spot the reaction mixture with your starting materials to track their consumption. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed on quenched aliquots of the reaction mixture.[4][5]

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific issues you may encounter during the synthesis, framed in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can typically be traced back to a few key areas in the experimental setup.

Causality & Explanation:

The Claisen condensation is an equilibrium-driven process.[3] The final, irreversible step is the deprotonation of the β-keto ester product by the alkoxide base. If the base is not active or present in sufficient quantity, the equilibrium will not favor the product.

  • Inactive Base: The most common culprit is an inactive or hydrolyzed base (e.g., sodium ethoxide). Sodium ethoxide is highly hygroscopic and will readily react with atmospheric moisture to form sodium hydroxide and ethanol, rendering it ineffective for deprotonating the ester.

  • Insufficient Base: Less than one full equivalent of base will result in an incomplete reaction, as there won't be enough to drive the equilibrium by deprotonating the final product.[2]

  • Poor Enolate Formation: If the temperature is too high during the initial deprotonation step, side reactions can consume the starting ester before the desired condensation occurs.

Troubleshooting Protocol:

  • Verify Base Quality: Use a fresh bottle of sodium ethoxide or prepare it fresh in situ by reacting clean sodium metal with anhydrous ethanol.

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Check Stoichiometry: Carefully measure and use at least 1.05 to 1.1 equivalents of a strong base.

  • Optimize Temperature: Maintain a low temperature (0 °C or below) during the formation of the ethyl acetate enolate before adding the 2-chlorobenzoyl chloride.

Problem 2: Significant Contamination with 2-Chlorobenzoic Acid

Q: My final product is heavily contaminated with 2-chlorobenzoic acid, which is complicating purification. What is the source of this impurity and how do I remove it?

A: The presence of 2-chlorobenzoic acid is almost always due to the presence of water in your reaction or during the workup phase.

Causality & Explanation:

2-chlorobenzoyl chloride is a highly reactive acyl chloride. It will rapidly hydrolyze in the presence of water to form the corresponding carboxylic acid, 2-chlorobenzoic acid. The final β-keto ester product can also undergo hydrolytic cleavage under acidic or basic conditions, although this is generally slower.

Impurity Formation Pathway: Hydrolysis

G cluster_0 Hydrolysis of Starting Material cluster_1 Hydrolysis of Product 2_Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride 2_Chlorobenzoic_Acid_1 2-Chlorobenzoic Acid (Impurity) 2_Chlorobenzoyl_Chloride->2_Chlorobenzoic_Acid_1 Hydrolysis H2O_1 H₂O (Moisture) H2O_1->2_Chlorobenzoic_Acid_1 Product This compound 2_Chlorobenzoic_Acid_2 2-Chlorobenzoic Acid (Impurity) Product->2_Chlorobenzoic_Acid_2 Hydrolysis (Acid/Base) H2O_2 H₂O (Workup) H2O_2->2_Chlorobenzoic_Acid_2

Caption: Formation of 2-chlorobenzoic acid impurity.

Troubleshooting & Purification Protocol:

  • Prevention: The best strategy is prevention. Ensure strictly anhydrous conditions as described in Problem 1.

  • Removal during Workup: 2-chlorobenzoic acid can be easily removed during the aqueous workup.

    • Step 1: After quenching the reaction, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Step 2: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic 2-chlorobenzoic acid, forming the water-soluble sodium 2-chlorobenzoate salt, which will partition into the aqueous layer.

    • Step 3: Perform 2-3 washes with the bicarbonate solution to ensure complete removal. Check the pH of the final aqueous wash to ensure it is basic.

    • Step 4: Wash the organic layer with brine to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Problem 3: Self-Condensation Product (Ethyl Acetoacetate) is Detected

Q: I've identified a significant amount of ethyl acetoacetate in my product mixture. Why is this happening and how can I minimize it?

A: This is a classic side reaction in mixed Claisen condensations. The enolate of ethyl acetate, once formed, can react with another molecule of ethyl acetate instead of your desired acylating agent.

Causality & Explanation:

The reaction you want is the crossed Claisen condensation. The side reaction is the self-condensation of ethyl acetate.[1] For the reaction to be efficient, the rate of the crossed condensation must be significantly faster than the rate of self-condensation.

Troubleshooting Protocol:

  • Slow Addition at Low Temperature: This is the most critical control parameter.

    • Step 1: Prepare your base and ethyl acetate solution and cool it to 0 °C or below to form the enolate.

    • Step 2: Add the 2-chlorobenzoyl chloride slowly and dropwise to this solution while maintaining the low temperature. This ensures that any molecule of enolate is more likely to encounter a molecule of the more reactive 2-chlorobenzoyl chloride rather than another molecule of ethyl acetate.

  • Use a Non-Enolizable Ester: While not directly applicable here since the product structure is defined, a general strategy for crossed Claisen condensations is to use one ester that cannot form an enolate (i.e., has no α-hydrogens), such as ethyl formate or ethyl benzoate.

General Synthesis Workflow & Impurity Control

G Start Start: Anhydrous Setup Enolate_Formation 1. Enolate Formation (Ethyl Acetate + Base) Temp: ≤ 0°C Start->Enolate_Formation Acylation 2. Acylation (Slow addition of 2-Chlorobenzoyl Chloride) Enolate_Formation->Acylation Self_Condensation Side Reaction: Self-Condensation (Forms Ethyl Acetoacetate) Enolate_Formation->Self_Condensation Fast Addition High Temp Quench 3. Reaction Quench (Acidic Workup) Acylation->Quench Hydrolysis Side Reaction: Hydrolysis (Forms 2-Chlorobenzoic Acid) Acylation->Hydrolysis Presence of H₂O Workup 4. Aqueous Workup (Bicarbonate Wash) Quench->Workup Purification 5. Purification (Column Chromatography or Vacuum Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Key steps and impurity control points in the synthesis.

Summary of Common Impurities

Impurity NameLikely Cause(s)Recommended Analytical MethodPrevention & Removal Strategy
2-Chlorobenzoic Acid Hydrolysis of 2-chlorobenzoyl chloride or product due to moisture.HPLC, GC-MS (after derivatization)Maintain anhydrous conditions; remove with aqueous NaHCO₃ wash during workup.
Ethyl Acetoacetate Self-condensation of ethyl acetate.GC, GC-MS, ¹H NMRSlow addition of acylating agent at low temperature. Can be removed by fractional distillation or chromatography.
Unreacted Ethyl 2-chlorobenzoate Incomplete reaction (insufficient base, time, or temperature).HPLC, GCEnsure proper stoichiometry of base, allow sufficient reaction time. Remove by vacuum distillation or chromatography.
Diacylated Product Reaction of the product enolate with a second molecule of 2-chlorobenzoyl chloride.HPLC, LC-MSUse precise 1:1 stoichiometry of the two main reactants. Difficult to remove; requires careful chromatography.

Analytical & Purification Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This method is effective for identifying volatile impurities like unreacted starting materials and the self-condensation product.[5][6]

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or SE-54, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, hold for 5 minutes.

  • Sample Prep: Dilute ~10 mg of the crude product in 1 mL of ethyl acetate or dichloromethane. Inject 1 µL.

  • Analysis: Compare retention times with authentic standards of potential impurities.

Protocol 2: Purification by Column Chromatography

This is the most reliable method for removing a variety of impurities to achieve high purity product.[7]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). A typical starting point is 5-10% Ethyl Acetate in Hexane.

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica bed.

    • Begin elution with the mobile phase, starting with a low polarity (e.g., 5% EtOAc/Hexane).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Optimizing reaction conditions for Ethyl (2-chlorobenzoyl)acetate and hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to provide technical support for researchers, scientists, and drug development professionals on optimizing reaction conditions for the synthesis of 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one from Ethyl (2-chlorobenzoyl)acetate and hydrazine.

Technical Support Center: Synthesis of 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one

Welcome to the technical support guide for the synthesis of pyrazole derivatives, focusing on the reaction between this compound and hydrazine. This resource is designed to provide in-depth, actionable insights for researchers and drug development professionals. Pyrazolone structures are key scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The successful synthesis of these compounds is a critical step in many discovery programs.

The reaction discussed here is a classic example of the Knorr pyrazole synthesis, a robust method for forming pyrazole rings from β-ketoesters and hydrazines.[3][4][5] This guide will delve into the reaction mechanism, provide optimized protocols, and offer comprehensive troubleshooting advice to overcome common experimental hurdles.

The Core Reaction: Mechanism and Key Parameters

The condensation of this compound with hydrazine hydrate yields 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one. The reaction proceeds via a two-step mechanism: initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable pyrazolone ring, with the elimination of ethanol.[5]

Reaction Scheme:
  • Reactants: this compound + Hydrazine Hydrate

  • Product: 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one

  • Byproduct: Ethanol

Visualizing the Mechanism

The diagram below illustrates the step-by-step molecular transformations.

G cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_end Final Product A This compound (β-Ketoester) C Hydrazone Intermediate A->C Attack on Ketone B Hydrazine B->C D Tautomerization & Nucleophilic Attack C->D E Cyclized Intermediate D->E Ring Closure F Ethanol Elimination E->F G 3-(2-chlorophenyl)-1H-pyrazol-5(4H)-one F->G Protonation G A Low Yield Observed B Check TLC: Is Starting Material (SM) Consumed? A->B C No B->C No D Yes B->D Yes E Potential Issues: - Insufficient Time/Temp - Poor Reagent Quality - Incorrect Stoichiometry C->E G Potential Issues: - Product Lost During Workup - Hydrolysis of SM - Competing Side Reactions D->G F Solutions: - Increase Reflux Time - Use Fresh Reagents - Verify Stoichiometry E->F H Solutions: - Optimize Precipitation/Extraction - Use Anhydrous Solvents - Check Stoichiometry (add excess hydrazine) G->H

References

Technical Support Center: Troubleshooting Low Yield in the Claisen Condensation of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even foundational reactions like the Claisen condensation can present challenges, particularly when dealing with substituted substrates. This guide is designed to provide in-depth troubleshooting for the synthesis of Ethyl (2-chlorobenzoyl)acetate, a crossed Claisen condensation between ethyl acetate and ethyl 2-chlorobenzoate. Our goal is to move beyond simple procedural steps and delve into the causality behind common experimental failures, empowering you to diagnose and resolve issues leading to low yields.

The Claisen condensation is a robust carbon-carbon bond-forming reaction that joins two ester molecules to create a β-keto ester.[1] The reaction proceeds via an ester enolate nucleophile attacking the carbonyl of a second ester molecule, followed by the elimination of an alkoxide.[2][3] A critical feature of this reaction is that the resulting β-keto ester product is more acidic than the starting materials, and its deprotonation by the base drives the reaction equilibrium toward the product.[3][4][5] This guide will address the specific nuances of this reaction, including reagent choice, reaction conditions, and potential side reactions.

Frequently Asked Questions (FAQs)
Section 1: Reagents and Reaction Setup

Q1: I'm not seeing any product formation. What are the most common initial setup errors?

A1: The most frequent culprits for a complete reaction failure are issues with the base or the reaction environment.

  • Inactive or Insufficient Base: The reaction requires a full stoichiometric equivalent of a strong base to drive the equilibrium to completion.[1] If you are using sodium hydride (NaH), ensure it is fresh. Older NaH can have a coating of inactive sodium hydroxide. For sodium ethoxide (NaOEt), it is highly hygroscopic and should be freshly prepared or sourced from a reliable, sealed container.

  • Presence of Water or Protic Solvents: The enolate intermediate is a strong base and will be rapidly quenched by any protic species, especially water.[6][7] This neutralizes your nucleophile and consumes your base. Ensure all glassware is oven-dried, and all solvents are rigorously anhydrous.

  • Incorrect Base Choice: The base must be carefully selected to avoid side reactions. Using sodium hydroxide will lead to saponification (hydrolysis) of your esters.[2][8] Using an alkoxide base that does not match the ester's alkoxy group (e.g., sodium methoxide with ethyl esters) will cause transesterification, leading to a mixture of products.[8][9][10] For this reaction, sodium ethoxide or sodium hydride are the preferred bases.

Q2: My yield is low, and I suspect a side reaction. What is the most likely culprit?

A2: In this specific crossed Claisen condensation, the most common side reaction is the self-condensation of ethyl acetate.

The enolate of ethyl acetate, once formed, can react with either your desired electrophile (ethyl 2-chlorobenzoate) or another molecule of ethyl acetate. The latter pathway produces ethyl acetoacetate. To favor the desired crossed product, you can adjust the stoichiometry. Using a slight excess (1.1 to 1.5 equivalents) of the non-enolizable ester, ethyl 2-chlorobenzoate, will increase its concentration relative to ethyl acetate, making it the more likely electrophile to be attacked by the enolate.[4]

Q3: Can I use a stronger base like Lithium Diisopropylamide (LDA)?

A3: While LDA is a powerful, non-nucleophilic base capable of completely and rapidly converting an ester to its enolate, its use in a classic Claisen condensation can be problematic.[1] LDA is typically used to pre-form the enolate at low temperatures before the electrophile is added. If not handled correctly, the extreme reactivity of the lithium enolate can lead to other undesired pathways. For this specific transformation, traditional bases like sodium hydride or sodium ethoxide are generally more reliable and higher-yielding.

Section 2: Reaction Conditions and Monitoring

Q4: What is the optimal temperature for this reaction, and how long should it run?

A4: Temperature is a critical parameter that must be optimized.[6][11]

  • Initial Deprotonation: If using NaH, the initial deprotonation of ethyl acetate is often performed at 0 °C to control the exothermic reaction and hydrogen evolution.

  • Condensation: The condensation step is typically run at room temperature or with gentle heating (reflux in a solvent like THF or toluene).[7][12] The ortho-chloro substituent on the benzoyl group introduces some steric hindrance, which may slow the reaction down compared to unsubstituted ethyl benzoate.[13] Therefore, gentle heating may be necessary to achieve a reasonable reaction rate.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7] Follow the disappearance of the ethyl 2-chlorobenzoate starting material. Reactions that are run for too long can sometimes lead to byproduct formation.[7]

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing the cause of low yield.

Troubleshooting_Flowchart start Low or No Yield Observed check_reagents 1. Verify Reagents start->check_reagents check_conditions 2. Analyze Reaction Conditions check_reagents->check_conditions sub_reagents1 Base Active & Stoichiometric? check_reagents->sub_reagents1 check_workup 3. Review Workup & Purification check_conditions->check_workup sub_conditions1 Temperature Optimized? check_conditions->sub_conditions1 sub_workup1 Acidic Quench Performed? check_workup->sub_workup1 sub_reagents2 Solvents & Reagents Anhydrous? sub_reagents1->sub_reagents2 Yes fix_base Solution: Use fresh base (1.0 eq.) sub_reagents1->fix_base No sub_reagents3 Correct Base Used? (NaOEt/NaH) sub_reagents2->sub_reagents3 Yes fix_anhydrous Solution: Use oven-dried glassware & anhydrous solvents sub_reagents2->fix_anhydrous No fix_base_type Solution: Use NaOEt to avoid transesterification sub_reagents3->fix_base_type No sub_conditions2 Reaction Monitored (TLC)? sub_conditions1->sub_conditions2 Yes fix_temp Solution: Try gentle heating (reflux) sub_conditions1->fix_temp No sub_conditions3 Self-Condensation of Ethyl Acetate? sub_conditions2->sub_conditions3 Yes fix_monitoring Solution: Monitor starting material consumption by TLC sub_conditions2->fix_monitoring No fix_self_cond Solution: Use excess ethyl 2-chlorobenzoate sub_conditions3->fix_self_cond Yes sub_workup2 Product Hydrolysis During Workup? sub_workup1->sub_workup2 Yes fix_quench Solution: Neutralize with dilute acid (e.g., HCl, H2SO4) to pH ~5-6 sub_workup1->fix_quench No fix_hydrolysis Solution: Avoid strong acid/base or heat during workup sub_workup2->fix_hydrolysis Yes

Caption: A decision tree for troubleshooting low yield.

Section 3: Workup and Purification

Q5: The reaction seems to have worked based on TLC, but I lose most of my product during workup. Why?

A5: The β-keto ester product exists as a sodium enolate salt at the end of the reaction.[1][4] A common error is improper neutralization.

  • Acidification is Mandatory: You must perform an acidic workup to protonate the enolate and generate the neutral β-keto ester.[1][14] Adding aqueous acid (e.g., dilute HCl or H₂SO₄) until the aqueous layer is pH ~5-6 is crucial before extraction.

  • Product Hydrolysis: The β-keto ester can be hydrolyzed back to a β-keto acid and then decarboxylated under harsh acidic or basic conditions, especially with heating.[15][16] Therefore, the workup should be performed using dilute acid and without excessive heat.

Q6: My final product NMR shows a complex mixture of peaks, but the mass spectrum is correct. Is my product impure?

A6: Not necessarily. Your product, this compound, exists as a mixture of keto and enol tautomers in solution.[14][17] This is a natural equilibrium, and the ratio of keto to enol form is highly dependent on the solvent used for analysis.[18][19] For example, in non-polar solvents like CCl₄, the enol form is often favored due to intramolecular hydrogen bonding, while in polar, protic solvents like water or methanol, the keto form may dominate.[18] This will result in two distinct sets of peaks in the ¹H NMR spectrum for a single, pure compound.

Reaction Mechanism & Energetics

The Claisen condensation proceeds through several key equilibrium steps. The final, irreversible deprotonation of the product is what makes the overall reaction thermodynamically favorable.

Claisen_Mechanism Start Ethyl Acetate + NaOEt Enolate Ethyl Acetate Enolate Start->Enolate Step 1: Deprotonation (Reversible) Reactants Enolate + Ethyl 2-Chlorobenzoate Enolate->Reactants Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Step 2: Nucleophilic Attack (Reversible) Product_Enolate Product Enolate (Sodium Salt) (Thermodynamic Sink) Tetrahedral->Product_Enolate Step 3: Elimination of NaOEt & Deprotonation of Product (Irreversible Driving Force) Final_Product This compound (Keto-Enol Tautomers) Product_Enolate->Final_Product Step 4: Acidic Workup

Caption: Key steps of the Claisen condensation mechanism.

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl Acetate (anhydrous)

  • Ethyl 2-chlorobenzoate (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.0 eq) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Solvent Addition: Add anhydrous toluene via cannula to the flask. Stir the suspension.

  • Enolate Formation: In the addition funnel, prepare a solution of ethyl acetate (1.0 eq) in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour after the addition is complete. Hydrogen gas will evolve during this step.

  • Condensation: Prepare a solution of ethyl 2-chlorobenzoate (1.2 eq) in anhydrous toluene and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (for toluene, ~110 °C) and monitor the reaction by TLC until the ethyl 2-chlorobenzoate is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the aqueous layer is acidic (pH ~5-6).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.[20]

Summary of Key Reaction Parameters
ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong, non-nucleophilic (NaH) or prevents transesterification (NaOEt).[1][10]
Stoichiometry 1.0 eq. Base, 1.0 eq. Ethyl Acetate, 1.1-1.2 eq. Ethyl 2-chlorobenzoateStoichiometric base is required to drive equilibrium.[4] Excess electrophile minimizes self-condensation.[4]
Solvent Anhydrous Toluene, THF, or Diethyl EtherAprotic and anhydrous to prevent quenching of the base and enolate.[6][7]
Temperature 0 °C for deprotonation, Reflux for condensationControls initial exotherm; provides activation energy for the sterically hindered condensation.[12]
Workup Quench with dilute acid (e.g., 1M HCl) to pH 5-6Protonates the product enolate salt to yield the neutral β-keto ester.[1][14]

References

Technical Support Center: Purification Strategies for Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl (2-chlorobenzoyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this key β-keto ester intermediate in their synthetic workflows. We understand that achieving high purity is critical for downstream applications, and removing unreacted starting materials or side products can be a significant challenge. This document provides in-depth, field-proven strategies and troubleshooting advice in a direct question-and-answer format to address common issues encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable impurities in my crude this compound reaction mixture?

A: Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. For β-keto esters like this compound, which are often synthesized via a Claisen condensation or related acylation, the common culprits include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include ethyl acetate, ethyl 2-chlorobenzoate, or 2-chlorobenzoyl chloride.

  • Acidic Impurities: The most common acidic impurity is 2-chlorobenzoic acid , which forms from the hydrolysis of the acylating agent (e.g., 2-chlorobenzoyl chloride) or the final ester product, especially if moisture is present.

  • Reaction Byproducts: Self-condensation products of the starting esters can sometimes form under the reaction conditions.[1][2]

  • Residual Catalyst: Acidic or basic catalysts used to drive the condensation may persist in the crude mixture.

Identifying these is crucial. A preliminary ¹H NMR or a simple Thin Layer Chromatography (TLC) of your crude product can provide valuable clues about the nature and polarity of the contaminants.

Q2: My crude product is highly acidic. What is the most efficient first step to remove acidic impurities like 2-chlorobenzoic acid?

A: An acid-base liquid-liquid extraction is the most direct and efficient preliminary purification step to remove acidic contaminants.[3][4][5]

Causality: The principle behind this technique is the differential solubility of a compound versus its salt form.[3] 2-chlorobenzoic acid, an organic acid, is soluble in common organic solvents (like ethyl acetate or dichloromethane) but sparingly soluble in water. By washing the organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid, forming sodium 2-chlorobenzoate. This carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.[4]

Using a mild base like sodium bicarbonate is critical. A strong base, such as sodium hydroxide (NaOH), can hydrolyze your target ester, significantly reducing your yield.[3]

See Protocol 1 for a detailed, step-by-step methodology for performing an acid-base wash.

Q3: How do I select the best primary purification strategy—extraction, chromatography, or recrystallization?

A: The optimal strategy depends on the physical state of your product and the nature of the remaining impurities after any initial washing steps. The following decision workflow can guide your choice.

G Start Crude Product (Post-Reaction) AcidWash Perform Acid-Base Wash? (See Protocol 1) Start->AcidWash WashedProduct Neutral Crude Product AcidWash->WashedProduct  Yes, acidic impurities  are suspected CheckPurity Analyze Purity (TLC/NMR). Are impurities close in polarity? AcidWash->CheckPurity  No, only neutral  impurities suspected WashedProduct->CheckPurity CheckState Is Product Solid at Room Temp? Chromatography Flash Column Chromatography (See Protocol 2) CheckState->Chromatography  No (Product is an oil)   Recrystallize Recrystallization (See Protocol 3) CheckState->Recrystallize  Yes   CheckPurity->CheckState  Yes, significant impurities  present FinalProduct Pure Product (Verify Purity) CheckPurity->FinalProduct  No, product is >95% pure Chromatography->FinalProduct Recrystallize->FinalProduct

Caption: Purification Strategy Decision Workflow.

  • Start with an Acid-Base Wash if you suspect acidic starting materials or hydrolysis (Q2).

  • Choose Recrystallization if your product is a solid and you can find a suitable solvent system where the impurities are significantly more soluble. This can be a very efficient method for achieving high purity.[6][7][8]

  • Opt for Flash Column Chromatography if your product is an oil or if you have multiple impurities with polarities close to your product. Chromatography excels at separating components based on their differential adsorption to a stationary phase.[9][10]

Q4: My flash column chromatography is giving poor separation. How can I troubleshoot this?

A: Poor resolution in column chromatography is a common issue, but it can almost always be resolved by systematically addressing a few key parameters.[11][12]

Troubleshooting Flowchart:

G Start Poor Separation (Co-elution of spots) CheckTLC Optimize Solvent System via TLC Start->CheckTLC CheckTLC->CheckTLC CheckLoad Review Sample Loading Technique CheckTLC->CheckLoad  TLC shows good separation  (ΔRf > 0.1) CheckLoad->CheckLoad CheckColumn Examine Column Packing & Dimensions CheckLoad->CheckColumn  Sample loaded correctly  (minimal solvent, narrow band) CheckColumn->CheckColumn CheckFlow Adjust Flow Rate CheckColumn->CheckFlow  Column packed well, no cracks.  Ratio of silica:sample is high (>50:1). Success Improved Separation CheckFlow->Success  Optimal flow rate achieved.

Caption: Troubleshooting Poor Column Chromatography Separation.

Key Causality-Driven Insights:

  • Solvent System (Eluent): This is the most critical factor. Your goal, determined by TLC, is to find a solvent system where your target compound has an Rf value of approximately 0.3.[10] A higher Rf means it will elute too quickly with the solvent front; a lower Rf means elution will be excessively slow, leading to band broadening and diffusion. For this compound, start with a non-polar/polar mixture like Hexanes/Ethyl Acetate and adjust the ratio.[13]

  • Sample Loading: The sample must be loaded onto the column in the most concentrated form possible and as a narrow, even band.[11][14] Dissolving the sample in a large volume of eluent or a solvent significantly more polar than the eluent will cause the band to spread, ruining the separation before it even begins. If solubility is an issue, use the "dry-loading" method where the sample is pre-adsorbed onto a small amount of silica.[11]

  • Column Dimensions & Packing: A long, thin column generally provides better resolution than a short, wide one.[15] Ensure the silica gel is packed uniformly without cracks or air bubbles, which cause channeling and lead to jagged, overlapping bands. The ratio of silica gel to crude sample should be at least 50:1 for moderately difficult separations.[14]

Q5: Can I use recrystallization for this compound? It appears to be a liquid or a low-melting solid.

A: While this compound has a high boiling point (221-222 °C), it is often a liquid or a very low-melting solid at room temperature, which can make traditional recrystallization challenging. One common issue is "oiling out," where the compound separates as a liquid instead of forming crystals.[6][16]

Strategies for Low-Melting Compounds:

  • Low-Temperature Recrystallization: Attempt recrystallization from a very non-polar solvent (e.g., heptane or hexane) in which the compound has low solubility. After dissolving the compound in a minimal amount of the hot solvent, cool the solution slowly, first to room temperature, then to 0 °C, and finally to -20 °C or lower.

  • Two-Solvent System: Use a solvent pair.[8] Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. This can often induce crystallization where a single solvent fails.[17]

  • Inducing Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[7]

Q6: How can I definitively confirm the purity of my final product?

A: A combination of analytical techniques is always recommended for a comprehensive assessment of purity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools.[18][19] It not only confirms the structure of your target molecule but also allows for the detection and quantification of impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity. Absolute quantitative NMR (qNMR) can provide purity values greater than 95%.[20]

  • Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are gold-standard methods for purity assessment.[18][19] A pure sample should ideally show a single, sharp peak. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of your compound and can help identify the structures of any minor impurities present.[21][22]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

Objective: To remove acidic impurities (e.g., 2-chlorobenzoic acid) from the crude product.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude product) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and invert it carefully, venting frequently to release CO₂ pressure that may build up from the acid-base reaction.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate completely. The top layer will typically be the organic phase (confirm by checking densities if unsure).

  • Drain the lower aqueous layer and discard it.

  • Repeat the wash (steps 2-6) one more time with fresh NaHCO₃ solution.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.

  • Drain the brine layer. Transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the neutralized crude product.

Protocol 2: Flash Column Chromatography

Objective: To separate this compound from impurities of similar polarity.

Methodology:

  • Solvent Selection: Using TLC, determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate). Test various ratios (e.g., 9:1, 4:1, 2:1) to find one that gives your product an Rf of ~0.3.

  • Column Packing:

    • Select a column with an appropriate diameter (e.g., 40-50 mm for 1-2 g of sample).

    • Prepare a slurry of silica gel (e.g., 50-100 g for 1 g of sample) in your starting eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your neutralized crude product in the minimum amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the top of the silica bed.

  • Elution:

    • Carefully fill the column with the eluent.

    • Apply gentle, consistent air pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for purification by recrystallization.

Methodology:

  • Place a small amount of your crude product (10-20 mg) into several small test tubes.

  • To each tube, add a different potential solvent (e.g., hexane, ethanol, isopropanol, toluene) dropwise at room temperature. Observe solubility. An ideal solvent will not dissolve the compound at room temperature.

  • For solvents where the compound was insoluble at room temperature, gently heat the test tube in a water bath. Add the hot solvent dropwise until the compound just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of well-defined crystals. The solvent that dissolves the compound when hot but yields abundant crystals upon cooling is a good candidate for a full-scale recrystallization.

Data Tables for Reference

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₁ClO₃ --INVALID-LINK--[23]
Molecular Weight 226.66 g/mol --INVALID-LINK--
Boiling Point 221-222 °C (at 760 mmHg) --INVALID-LINK--
Density 1.206 g/mL at 25 °C --INVALID-LINK--

| Refractive Index | n20/D 1.540 | --INVALID-LINK-- |

Table 2: Common Solvents for Purification

Solvent Polarity Boiling Point (°C) Common Use
Hexane / Heptane Non-polar 69 / 98 Chromatography (non-polar component), Recrystallization
Dichloromethane Polar Aprotic 40 Chromatography, Extraction
Diethyl Ether Moderately Polar 35 Extraction, Recrystallization
Ethyl Acetate Moderately Polar 77 Chromatography (polar component), Extraction, Recrystallization
Ethanol Polar Protic 78 Recrystallization

| Methanol | Very Polar | 65 | Chromatography (highly polar component) |

References

Preventing the formation of byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've seen firsthand how seemingly minor variables can lead to frustrating results in the lab. This guide is designed to help you, my fellow researchers and drug development professionals, navigate the common challenges associated with byproduct formation in pyrazole synthesis, particularly through the widely-used Knorr synthesis and its variations.

The goal here is not just to provide protocols, but to explain the underlying chemical principles. Understanding why a byproduct forms is the most critical step toward preventing it. This guide is structured into a Troubleshooting section for immediate problem-solving and an FAQ section for broader questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering at the bench.

Issue 1: "My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired isomer?"

This is, by far, the most common issue in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2][3] The formation of two different regioisomers occurs because the initial nucleophilic attack can happen at either of the two distinct carbonyl carbons.[1][4][5]

Root Cause Analysis:

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The most electrophilic carbonyl carbon is typically attacked first. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl, making it a more favorable site for attack.[1]

  • Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can block access to a carbonyl group, directing the reaction to the less sterically hindered site.[1][6]

  • Reaction Conditions (pH & Solvent): This is your most powerful tool for control. The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.[1] Solvent choice can influence transition state energies and reactant conformation, dramatically shifting the isomeric ratio.[7]

Solutions & Protocols:

  • Strategic Solvent Selection: Standard solvents like ethanol often give poor selectivity.[7] Consider using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically improve regioselectivity, in some cases shifting ratios from nearly 1:1 to greater than 99:1 in favor of a single isomer.[7] They are thought to achieve this by forming hemiketals preferentially at the more reactive carbonyl group, guiding the hydrazine attack.[7]

  • pH Modification: The mechanism and, therefore, the regioselectivity can be highly dependent on pH.

    • Acidic Conditions (e.g., catalytic HCl, H₂SO₄, or glacial acetic acid): Protonation of a carbonyl group increases its electrophilicity. This often favors attack at the carbonyl that is more sterically accessible or electronically activated.[1][4][5][8]

    • Neutral or Basic Conditions (e.g., NaOAc, Et₃N): Under these conditions, the relative nucleophilicity of the two hydrazine nitrogens becomes more important. The primary amine of a substituted hydrazine is generally the more nucleophilic and will attack first.[6]

Troubleshooting Workflow for Regioisomer Control

G start Regioisomer Mixture Observed check_lit Step 1: Literature Review Is selectivity reported for this or similar substrates? start->check_lit change_solvent Step 2: Change Solvent Switch from EtOH to TFE or HFIP. check_lit->change_solvent If selectivity is poor or unknown analyze1 Analyze Isomer Ratio (NMR/LC-MS) change_solvent->analyze1 run_acid Step 3: Acid Catalysis Add catalytic AcOH or HCl. analyze2 Analyze Isomer Ratio (NMR/LC-MS) run_acid->analyze2 run_base Step 3: Base Mediation Add NaOAc or Et3N. analyze3 Analyze Isomer Ratio (NMR/LC-MS) run_base->analyze3 analyze1->run_acid No Improvement analyze1->run_base No Improvement success Desired Selectivity Achieved analyze1->success Improved? analyze2->success Improved? fail Re-evaluate Substrate Design Consider alternative synthetic route. analyze2->fail No Improvement analyze3->success Improved? analyze3->fail No Improvement

Caption: A decision tree for troubleshooting poor regioselectivity.

Comparative Data on Solvent Effects:

1,3-Dicarbonyl SubstrateHydrazineSolventIsomer Ratio (A:B)Yield (%)Reference
1-Aryl-4,4,4-trifluorobutane-1,3-dioneArylhydrazineEthanol~1:174-77[6]
1-Aryl-4,4,4-trifluorobutane-1,3-dioneArylhydrazineDMAc98:274-77[6]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol55:4571[7]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE99:191[7]
Issue 2: "My reaction is incomplete, resulting in low yield and unreacted starting materials."

Low conversion can often be traced back to insufficient activation of the reactants or degradation of a key intermediate.

Root Cause Analysis:

  • Insufficient Reactivity: The carbonyls of the 1,3-dicarbonyl may not be sufficiently electrophilic, or the hydrazine may not be sufficiently nucleophilic under the chosen conditions.

  • Intermediate Instability: The initial adduct or the hydroxylpyrazolidine intermediate can be unstable and revert to starting materials. The dehydration of this intermediate to form the aromatic pyrazole is often the rate-determining step.[2]

  • Precipitation: One of the starting materials or an intermediate may be precipitating out of solution, effectively halting the reaction.

Solutions & Protocols:

  • Increase Temperature: Many Knorr syntheses are run at reflux. If you are running at room temperature, gradually increasing the heat can significantly improve the reaction rate and drive the dehydration step to completion.

  • Add a Catalyst: If not already present, adding a catalytic amount of glacial acetic acid is a standard practice to accelerate the reaction.[9] The acid protonates a carbonyl, making it more susceptible to nucleophilic attack.[4][5]

  • Check Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system, such as DMF or DMSO, which have higher boiling points and excellent solvating properties.[3][6]

Protocol: Standard Acid-Catalyzed Pyrazole Synthesis [9]

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, propanol).

  • Add the hydrazine derivative (1.1-1.2 eq).

  • Add 3-5 drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction and induce precipitation by adding water.

  • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of the Knorr pyrazole synthesis and how do they influence byproducts?

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][6] The widely accepted mechanism proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[2][4] The initial point of attack determines the final regiochemistry. Recent studies suggest the pathway can be more complex, sometimes involving autocatalysis.[2] Understanding that the reaction proceeds through a stable hydroxylpyrazolidine intermediate helps explain why forcing conditions (heat, acid) are often needed for the final, rate-limiting dehydration step.[2]

Reaction Mechanism Leading to Regioisomers

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Dicarbonyl->Attack_C2 Hydrazine R'-NH-NH2 Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Intermediate A Attack_C1->Intermediate_A Cyclization & -H2O Intermediate_B Intermediate B Attack_C2->Intermediate_B Cyclization & -H2O Isomer_A Regioisomer A Intermediate_A->Isomer_A Isomer_B Regioisomer B Intermediate_B->Isomer_B

Caption: Divergent pathways in pyrazole synthesis leading to regioisomers.

Q2: Besides regioisomers, what other byproducts should I look out for?

While regioisomers are the main concern, other side reactions can occur:

  • Self-condensation of the dicarbonyl: Under certain conditions (especially basic), 1,3-dicarbonyls can undergo self-condensation reactions.

  • Hydrazine degradation: Hydrazines can be sensitive to oxidation, especially at elevated temperatures. Using a slight excess of the hydrazine and performing reactions under an inert atmosphere (N₂ or Ar) can mitigate this.

  • Incomplete dehydration: Isolation of the hydroxylpyrazolidine intermediate is possible, especially in reactions that are not heated sufficiently.[2] This will appear as a more polar spot on a TLC plate and will lack the aromatic signals of the pyrazole ring in an NMR spectrum.

  • Double condensation: If using hydrazine hydrate (H₂N-NH₂) with two equivalents of a dicarbonyl, it's possible to form dimeric byproducts.

Q3: What are the best analytical techniques to identify and quantify my products and byproducts?

A combination of techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between regioisomers.[10] The chemical shifts of the pyrazole ring protons/carbons and the substituents will be distinct for each isomer. 2D NMR techniques like NOESY can be used to confirm through-space proximity of substituents, definitively assigning the structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for monitoring reaction progress and purity. While regioisomers will have the same mass, they will often have different retention times on a reverse-phase column, allowing for their quantification.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the disappearance of starting material carbonyl stretches. Pyrazole N-N and C=N stretching modes appear in the fingerprint region.[11]

By carefully considering the interplay of electronics, sterics, and reaction conditions, and by employing rigorous analytical techniques, you can effectively troubleshoot and prevent the formation of byproducts in your pyrazole synthesis, leading to higher yields and purer products.

References

Technical Support Center: A Deep Dive into the Scaled-Up Synthesis of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of Ethyl (2-chlorobenzoyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical reaction. Here, we will explore the underlying chemistry, troubleshoot common issues, and provide detailed protocols to ensure a safe, efficient, and reproducible synthesis at a larger scale.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] Its synthesis is most commonly achieved through a crossed Claisen condensation reaction. This reaction involves the acylation of an enolate of ethyl acetate with 2-chlorobenzoyl chloride.[2][3] While the reaction appears straightforward on a laboratory scale, scaling up presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.

This guide will provide you with the necessary knowledge to navigate these challenges, from understanding the reaction mechanism to implementing robust analytical methods for quality control.

Core Synthesis Pathway: Crossed Claisen Condensation

The fundamental transformation in the synthesis of this compound is the crossed Claisen condensation. Below is a diagram illustrating the overall workflow.

Synthesis Workflow Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Enolate Formation Acylation Acylation Enolate Formation->Acylation 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl Chloride->Acylation Crude this compound Crude this compound Acylation->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Reaction Initiation and Control

Q1: My reaction is sluggish or fails to initiate, even with a strong base. What are the possible causes?

A1: This is a common issue often related to the quality of reagents and the reaction environment.

  • Moisture Contamination: Claisen condensations are highly sensitive to moisture. Water will react with the strong base (e.g., sodium ethoxide, sodium hydride), neutralizing it and preventing the formation of the necessary ethyl acetate enolate. Ensure all glassware is rigorously dried, and use anhydrous solvents.

  • Base Quality: The strength and purity of your base are critical. If using sodium ethoxide, it should be freshly prepared or properly stored to prevent degradation. For sodium hydride, ensure it is a fresh dispersion and handle it under an inert atmosphere.

  • Low Reaction Temperature: While initial cooling might be necessary to control the exotherm, the reaction may require a certain activation energy. If the reaction is sluggish after the initial addition, a gradual increase in temperature might be necessary. However, this must be done with extreme caution to avoid a runaway reaction.

Q2: I'm observing a significant exotherm upon addition of 2-chlorobenzoyl chloride. How can I control this on a larger scale?

A2: Exotherm control is a critical safety consideration during scale-up.

  • Slow and Controlled Addition: The 2-chlorobenzoyl chloride should be added slowly and subsurface to the reaction mixture. This allows for better heat dissipation and prevents localized "hot spots."

  • Efficient Cooling: Ensure your reactor has an efficient cooling system. The cooling capacity should be calculated to handle the total heat of reaction.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated. However, this may also slow down the reaction rate, so a balance must be found.

Side Reactions and Impurity Formation

Q3: My final product is contaminated with a significant amount of self-condensation product of ethyl acetate. How can I minimize this?

A3: The formation of ethyl acetoacetate (the self-condensation product of ethyl acetate) is a common side reaction.[4]

  • Order of Addition: To favor the crossed Claisen condensation, it is crucial to maintain a low concentration of the ethyl acetate enolate in the presence of an excess of the more electrophilic 2-chlorobenzoyl chloride. This can be achieved by adding the ethyl acetate/base mixture to the 2-chlorobenzoyl chloride solution. However, a more common and often safer approach is to slowly add the 2-chlorobenzoyl chloride to the pre-formed enolate solution.[5]

  • Stoichiometry: Using a slight excess of 2-chlorobenzoyl chloride can help to drive the reaction towards the desired product. However, this will necessitate a more rigorous purification step to remove the unreacted starting material.

Q4: I'm observing other unknown impurities in my crude product. What could they be and how can I identify them?

A4: Besides the self-condensation product, other impurities can arise from side reactions or degradation.

  • Diacylation: The product, this compound, still possesses an acidic proton and can be further acylated by 2-chlorobenzoyl chloride to form a diacylated byproduct. This is more likely to occur if an excess of the acylating agent and base are used.

  • Hydrolysis: If there is any moisture present, 2-chlorobenzoyl chloride can hydrolyze to 2-chlorobenzoic acid. This acidic impurity can complicate the work-up and purification.

  • Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile impurities.[6] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used for both qualitative and quantitative analysis of the product and its impurities.[7]

Work-up and Purification

Q5: The work-up of my large-scale reaction is proving difficult, with emulsion formation during the aqueous wash. How can I improve this?

A5: Emulsion formation is a common problem when scaling up reactions involving quenching and extraction.

  • Brine Wash: After quenching the reaction with a mild acid, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Phase Separator: For very large-scale operations, a phase separator or a centrifuge can be employed to facilitate the separation of the organic and aqueous layers.

  • Solvent Choice: The choice of extraction solvent can also influence emulsion formation. If you are experiencing persistent emulsions, you may need to explore alternative extraction solvents.

Q6: What is the most effective method for purifying this compound on a large scale?

A6: The choice of purification method will depend on the purity requirements and the nature of the impurities.

  • Vacuum Distillation: This is often the most practical method for large-scale purification of liquid products like this compound.[8] It allows for the separation of the product from less volatile impurities. Careful control of the vacuum pressure and temperature is crucial to prevent product decomposition.

  • Crystallization: If a solid product is desired or if distillation is not effective, crystallization can be a powerful purification technique.[9] This will require identifying a suitable solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.

Detailed Experimental Protocols

Lab-Scale Synthesis (Illustrative)

This protocol provides a general procedure for the synthesis of this compound on a laboratory scale. It should be optimized for your specific equipment and safety protocols.

Materials:

  • Sodium Ethoxide (or Sodium Hydride)

  • Anhydrous Ethanol (if preparing sodium ethoxide in situ)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Ethyl Acetate (anhydrous)

  • 2-Chlorobenzoyl Chloride

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous toluene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous ethyl acetate to the cooled base solution/suspension with vigorous stirring.

  • Allow the mixture to stir at 0-10 °C for 30-60 minutes to ensure complete enolate formation.

  • Acylation: Slowly add 2-chlorobenzoyl chloride via the dropping funnel to the enolate solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid until the pH is neutral.

  • Transfer the mixture to a separatory funnel and add water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Scale-Up Considerations and Recommendations

When scaling up the synthesis, the following points are crucial:

ParameterLab-ScalePilot/Industrial ScaleRationale and Key Considerations
Reactor Glass flaskGlass-lined or stainless steel reactorMaterial compatibility and heat transfer are critical. Glass-lined reactors offer good chemical resistance, while stainless steel provides better heat transfer.
Agitation Magnetic stirrerMechanical stirrer (e.g., pitched-blade turbine)Efficient mixing is essential to ensure uniform temperature and concentration, preventing localized side reactions.
Temperature Control Ice bathJacketed reactor with a thermal control unitPrecise and responsive temperature control is paramount to manage the exotherm and prevent runaway reactions.
Reagent Addition Dropping funnelMetering pumpA metering pump allows for precise and controlled addition of reagents, which is crucial for managing the reaction rate and exotherm.
Work-up Separatory funnelJacketed and agitated quench/wash vesselFacilitates safe and efficient quenching and phase separation on a larger scale.
Purification Simple distillation, column chromatographyFractional vacuum distillation, crystallizationVacuum distillation is generally preferred for large-scale liquid purification. Crystallization can provide a high-purity solid product.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction progress, assessing product purity, and identifying impurities.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantitative analysis of this compound and its impurities.

Typical HPLC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid)[10]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25-30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile impurities.

Typical GC-MS Parameters:

ParameterRecommended Condition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate
Injection Mode Split or splitless, depending on the concentration of impurities
Temperature Program A suitable temperature gradient to separate the components
MS Detector Electron Ionization (EI) at 70 eV

Safety Considerations

The scale-up of this synthesis involves several significant safety hazards that must be addressed.

  • 2-Chlorobenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water, releasing toxic hydrogen chloride gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[11]

  • Strong Bases: Sodium ethoxide and sodium hydride are flammable and react violently with water. Handle them under an inert atmosphere and away from ignition sources.

  • Exothermic Reaction: The acylation step is exothermic and has the potential for a runaway reaction. Implement robust temperature control and have an emergency cooling plan in place.

  • Pressure Build-up: The reaction may generate off-gases. Ensure the reactor is equipped with a proper venting system that directs any evolved gases to a scrubber.

Always conduct a thorough hazard and operability (HAZOP) study before performing this reaction on a large scale.

Conclusion

Scaling up the synthesis of this compound requires a deep understanding of the underlying chemistry and careful attention to process parameters and safety. By following the guidance provided in this technical support center, researchers and professionals can navigate the challenges of scale-up and achieve a safe, efficient, and reproducible synthesis of this important chemical intermediate.

References

Navigating the Reactivity of Ethyl (2-chlorobenzoyl)acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for the versatile reagent, Ethyl (2-chlorobenzoyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the nuances of base selection in your reactions.

Troubleshooting Guide: Addressing Common Experimental Hurdles

The selection of a base is a critical parameter in directing the reaction of this compound towards the desired product. The following section addresses common issues encountered during its use, providing a systematic approach to problem-solving.

Issue 1: Low Yield in Condensation Reactions (e.g., Benzodiazepine Synthesis)

Symptoms: The primary reaction product, such as a 1,5-benzodiazepine from condensation with o-phenylenediamine, is obtained in a lower-than-expected yield.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the α-hydrogens of the β-keto ester is crucial for enolate formation. If the base is not strong enough to effectively deprotonate the methylene group, the reaction will not proceed to completion.

    • Troubleshooting Steps:

      • Assess Base Strength: For the synthesis of 1,5-benzodiazepines, a common side reaction is the self-condensation of the β-keto ester. While strong bases are required, an excessively strong base may favor this side reaction. If using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or a metal alkoxide like sodium ethoxide.

      • Solvent Choice: The choice of solvent can significantly influence the effectiveness of the base. For instance, sodium ethoxide is more effective in polar aprotic solvents like DMF or DMSO, which can help to solvate the cation and enhance the basicity of the alkoxide.

      • Reaction Temperature: Increasing the reaction temperature can often drive the equilibrium towards product formation. However, be mindful of potential side reactions that may become more prevalent at higher temperatures.

  • Side Reactions: The electrophilic nature of the carbonyl groups in this compound can lead to undesired side reactions.

    • Troubleshooting Steps:

      • Transesterification: If using an alkoxide base, ensure that the alkyl group of the alkoxide matches the alkyl group of the ester to prevent transesterification. For this compound, sodium ethoxide is the appropriate choice.[1]

      • Hydrolysis: The presence of water can lead to the hydrolysis of the ester functionality. Ensure that all reagents and solvents are anhydrous. If necessary, use a drying agent or distill solvents prior to use.

dot graph TD { A[Low Yield] --> B{Cause?}; B --> C[Incomplete Deprotonation]; B --> D[Side Reactions]; C --> E[Increase Base Strength]; C --> F[Optimize Solvent]; C --> G[Increase Temperature]; D --> H[Transesterification?]; D --> I[Hydrolysis?]; H --> J[Match Alkoxide to Ester]; I --> K[Use Anhydrous Conditions]; }

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Multiple Products in Alkylation Reactions

Symptoms: Besides the desired mono-alkylated product, significant amounts of a di-alkylated product or O-alkylation are observed.

Possible Causes & Solutions:

  • Over-alkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.

    • Troubleshooting Steps:

      • Stoichiometry of the Base and Alkylating Agent: Use of a stoichiometric amount of a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) at low temperatures can favor the formation of the kinetic enolate and minimize over-alkylation. Carefully control the stoichiometry of the alkylating agent, using a slight excess to ensure complete consumption of the enolate.

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-alkylation. Monitor the reaction progress closely by TLC or LC-MS to quench the reaction once the starting material is consumed.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom.

    • Troubleshooting Steps:

      • Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the ratio of C- to O-alkylation. Polar aprotic solvents like DMSO can favor O-alkylation, while non-polar solvents like THF often favor C-alkylation. The nature of the cation can also play a role; for example, lithium enolates tend to favor C-alkylation more than sodium or potassium enolates.

dot graph TD { A[Multiple Products in Alkylation] --> B{Cause?}; B --> C[Over-alkylation]; B --> D[O-alkylation]; C --> E[Use Stoichiometric Strong Base (LDA)]; C --> F[Control Stoichiometry of Alkylating Agent]; C --> G[Optimize Reaction Time & Temperature]; D --> H[Select Appropriate Solvent (e.g., THF)]; D --> I[Consider Counter-ion Effect]; }

Caption: Troubleshooting workflow for alkylation side products.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of working with this compound.

Q1: What is the best general-purpose base for the condensation of this compound with o-phenylenediamine to form 1,5-benzodiazepines?

For the synthesis of 1,5-benzodiazepines from β-keto esters and o-phenylenediamine, both acidic and basic catalysts can be employed.[2][3] While strong mineral acids can be used, base catalysis is also a common approach. A moderately strong base like piperidine, often used with a catalytic amount of acetic acid, can be effective.[4][5] The acetic acid protonates the carbonyl group, making it more electrophilic, while piperidine acts as a base to facilitate the initial condensation and subsequent cyclization. For a stronger base-catalyzed approach, sodium ethoxide in ethanol is a viable option, ensuring to use anhydrous conditions to prevent ester hydrolysis.[6]

Q2: Can I use a weaker base like potassium carbonate for reactions with this compound?

Potassium carbonate can be a suitable base for certain reactions, particularly for alkylations where a milder base is desired to avoid side reactions.[7] However, for reactions requiring the formation of an enolate for subsequent condensation, such as in the synthesis of benzodiazepines, potassium carbonate may not be sufficiently strong to achieve a high yield in a reasonable timeframe. Its effectiveness will largely depend on the specific reaction conditions, including the solvent and temperature.

Q3: How does the 2-chloro substituent on the benzoyl group affect the reactivity of this compound?

The electron-withdrawing nature of the chlorine atom on the phenyl ring increases the electrophilicity of the adjacent carbonyl carbon. This can make the molecule more susceptible to nucleophilic attack. Furthermore, the inductive effect of the 2-chlorobenzoyl group can slightly increase the acidity of the α-hydrogens on the methylene group, potentially allowing for the use of slightly weaker bases for deprotonation compared to its non-halogenated analog.

Q4: What are the key considerations for preventing the formation of byproducts in the Hantzsch pyridine synthesis using this compound?

The Hantzsch pyridine synthesis involves the condensation of a β-keto ester, an aldehyde, and ammonia or an ammonium salt. Key considerations to minimize byproducts include:

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. Using a slight excess of the ammonia source can help to drive the reaction to completion.

  • Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol. The temperature should be carefully controlled to avoid the formation of side products from the self-condensation of the β-keto ester or the aldehyde.

  • Purity of Reagents: Ensure that the aldehyde is free of any corresponding carboxylic acid, which can inhibit the reaction.

Q5: Are there any specific safety precautions I should take when working with this compound and strong bases?

Yes, standard laboratory safety procedures should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: Reactions involving volatile organic solvents and strong bases should be performed in a well-ventilated fume hood.

  • Handling of Bases: Strong bases like sodium ethoxide and LDA are corrosive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Reactions with strong bases should be quenched carefully, typically by the slow addition of a proton source (e.g., water, saturated ammonium chloride solution) at a low temperature to control any exothermic reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chlorophenyl)-4-methyl-3H-1,5-benzodiazepine

This protocol describes a general procedure for the condensation of this compound with o-phenylenediamine.

Materials:

  • This compound

  • o-phenylenediamine

  • Glacial Acetic Acid

  • Ethanol, anhydrous

  • Piperidine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid and piperidine (approximately 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

dot graph TD { A[Start] --> B[Mix Reactants & Catalysts in Ethanol]; B --> C[Reflux and Monitor by TLC]; C --> D{Reaction Complete?}; D -- Yes --> E[Cool to Room Temperature]; D -- No --> C; E --> F{Product Precipitates?}; F -- Yes --> G[Filter]; F -- No --> H[Concentrate]; G --> I[Recrystallize]; H --> I; I --> J[End]; }

Caption: Workflow for 1,5-benzodiazepine synthesis.

References

Introduction: The Role of TLC in Synthesizing with Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to the nuanced task of monitoring reactions involving Ethyl (2-chlorobenzoyl)acetate by Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide not just protocols, but a framework of understanding, enabling you to troubleshoot effectively and interpret your results with confidence.

This compound is a key β-ketoester intermediate used in the synthesis of a wide range of heterocyclic compounds and pharmaceutical agents.[] Whether you are performing a Claisen condensation, an acylation, or a cyclization reaction, real-time monitoring is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, inexpensive, and highly effective for qualitative analysis.[2][3]

This guide provides a comprehensive, field-tested approach to mastering TLC for your specific application, moving from foundational protocols to advanced troubleshooting.

Section 1: Core Experimental Protocol for TLC Monitoring

This protocol is designed to be a self-validating system. The inclusion of starting material and co-spot lanes is non-negotiable for accurate interpretation.[4]

Step-by-Step Methodology
  • TLC Plate Preparation:

    • Handle the silica gel plate (e.g., Silica Gel 60 F254) only by the edges to avoid contamination.

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.[3]

    • Mark three tick marks on the origin line for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (~1 mg) of your limiting reactant (e.g., this compound or the other reactant) in a volatile solvent like ethyl acetate or dichloromethane (~0.5 mL).[5]

    • Reaction Mixture (Rxn): Using a capillary spotter, withdraw a tiny aliquot directly from the reaction flask.[4] Dilute this aliquot in a small vial with 5-10 drops of a volatile solvent.

  • Spotting the Plate:

    • Use a clean capillary tube for each sample.

    • Dip the capillary into the SM solution and briefly touch it to the "SM" tick mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[6][7] Allow the solvent to evaporate completely.

    • Repeat the process for the Rxn mixture on the "Rxn" tick mark.

    • For the Co-spot lane ("Co"), first spot the SM solution, let it dry, and then carefully spot the Rxn mixture directly on top of the SM spot.[4][8] This lane is critical for differentiating between the starting material and a product with a very similar Rf value.

    • After spotting, it's good practice to check the plate under a UV lamp to ensure enough sample has been applied.

  • Developing the Chromatogram:

    • Prepare a developing chamber (a beaker with a watch glass or a dedicated TLC tank) by adding your chosen mobile phase to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[3]

    • To ensure a saturated atmosphere for reproducible results, you can line the inside of the beaker with a piece of filter paper that becomes wetted by the solvent.[3]

    • Carefully place the spotted TLC plate into the chamber and cover it. Do not disturb the chamber while the solvent front ascends the plate.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Immediately remove the plate and, with a pencil, mark the position of the solvent front.[6]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • UV Light: View the plate under a short-wave (254 nm) UV lamp.[9][10] Most commercially available plates contain a fluorescent indicator, causing the plate to glow green. UV-active compounds, like the aromatic this compound, will appear as dark spots. Circle these spots with a pencil.

    • Iodine Staining: Place the dried plate into a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown or yellow-brown spots.[7][9] This method is non-destructive but the spots will fade over time.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. Prepare the stain by dissolving 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. Compounds will appear as yellow or brown spots on a purple background.

Recommended Mobile Phase Systems

The choice of mobile phase (eluent) is critical and depends on the polarity of the reactants and products.[11] For reactions involving this compound, a mixture of a non-polar and a polar solvent is typically effective.[5][12]

PolarityMobile Phase SystemStarting Ratio (v/v)Application Notes
Low to Medium Hexane / Ethyl Acetate4:1Excellent starting point. Increase Ethyl Acetate for more polar products.
Medium Dichloromethane / Methanol98:2Good for separating moderately polar compounds. Increase Methanol for higher polarity.
Medium to High Toluene / Acetone5:1Provides different selectivity compared to ester-based systems.

Section 2: Troubleshooting Guide (Q&A Format)

Q1: My spots are streaking or appearing as elongated blobs. What's wrong?

A: This is a very common issue, usually caused by one of two things:

  • Sample Overloading: You have applied too much sample to the origin. The stationary phase becomes saturated, and the compound cannot move in a tight band.

    • Solution: Dilute your sample solution further or apply less to the plate. Try spotting once or twice, ensuring the spot remains small.[8]

  • Highly Polar or Acidic/Basic Compounds: If your product or starting material is strongly acidic or basic, it can interact too strongly with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, add 0.5-2% acetic or formic acid. For basic compounds, add 0.5-2% triethylamine.[8]

Q2: All my spots stayed at the origin (Rf ≈ 0) or shot up to the solvent front (Rf ≈ 1). How do I fix this?

A: This is a classic mobile phase polarity problem. The goal is to have your key spots appear with Rf values between 0.2 and 0.6 for the best separation.[11][13]

  • Spots at the Origin: Your mobile phase is not polar enough to move the compounds off the silica gel.

    • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate (e.g., from 4:1 to 2:1).[8][13]

  • Spots at the Solvent Front: Your mobile phase is too polar. The compounds are spending all their time dissolved in the mobile phase and not interacting with the stationary phase.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 4:1).[8]

Q3: After developing the plate, I can't see any spots, even under UV light.

A: There are several potential reasons for invisible spots:

  • Sample is Too Dilute: There may not be enough compound on the plate to be detected.

    • Solution: Re-spot a new plate, applying the sample multiple times to the same spot (allowing it to dry in between each application) to concentrate it.[8]

  • Compound is Not UV-Active: While this compound is UV-active, your product might not be, or its absorbance may be weak.

    • Solution: Use a chemical stain. An iodine chamber is the easiest next step, followed by a more universal stain like potassium permanganate.[8][9]

  • Compound is Volatile: The compound may have evaporated from the plate during drying.

    • Solution: This is more challenging. Minimize drying time before visualization. If the compound is highly volatile, TLC may not be the best monitoring technique.[8]

Q4: The spots for my starting material and product are overlapping. How can I tell them apart?

A: This indicates your current solvent system does not provide adequate resolution.

  • Solution 1: Optimize Mobile Phase: Fine-tune your solvent ratio. Sometimes a small change (e.g., from 4:1 to 5:1 Hex/EtOAc) can make a difference. If that fails, switch to a solvent system with different chemical properties (e.g., Toluene/Acetone) to alter the interactions.[8]

  • Solution 2: Rely on the Co-spot: This is precisely why the co-spot lane is essential. If you have two distinct compounds, the co-spot will often appear elongated or as a "snowman" shape, confirming they are not identical. If the co-spot is a single, round spot, your starting material is likely unchanged.[4][14]

Q5: My reaction lane shows multiple unexpected spots. What do they mean?

A: Multiple spots indicate the presence of more than one compound, which could be:

  • Side Products: The reaction may be producing unintended byproducts. For example, in syntheses involving β-ketoesters, self-condensation or hydrolysis to the corresponding acid can occur.[15]

  • Impurities: The starting materials may not have been pure. Always run a TLC of your starting materials before beginning the reaction.

  • Decomposition: The compound might be unstable on the acidic silica gel.

    • Solution: To test for on-plate decomposition, you can run a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a fresh mobile phase. If all spots appear on the diagonal, the compounds are stable. Spots appearing off the diagonal indicate decomposition.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I know when my reaction is complete by looking at the TLC?

A: A reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared from the "Rxn" lane.[4] In an ideal reaction, you will see the SM spot diminish over time as a new product spot appears and intensifies.[16] Comparing the "Rxn" lane to the "SM" lane is critical to confirm this.

Q2: What is an Rf value and how do I calculate it?

A: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Formula: Rf = (distance from origin to spot center) / (distance from origin to solvent front)[2]

  • Rf values are characteristic for a compound in a specific solvent system and can be used for identification, but they are highly dependent on experimental conditions (temperature, chamber saturation, plate type).[2]

Q3: Can I use TLC to determine the purity of my final, isolated product?

A: Yes, TLC is an excellent tool for assessing purity. After purification (e.g., by column chromatography or recrystallization), dissolve a small sample and run a TLC. A pure compound should ideally show only a single spot. Running the plate in a few different solvent systems of varying polarity can increase confidence in its purity.

Section 4: Visualizing the Workflow and Results

TLC_Workflow

TLC_Reaction_Progress

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl (2-chlorobenzoyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl (2-chlorobenzoyl)acetate is a versatile β-keto ester intermediate widely employed in the synthesis of a variety of heterocyclic compounds, some of which exhibit significant biological activities. Its utility in the preparation of pharmaceuticals and other fine chemicals underscores the importance of unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of the constituent atoms. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound and compares its spectral features with those of key analogues: Ethyl benzoylacetate, Ethyl 4-chlorobenzoylacetate, and Mthis compound.

Interpreting the NMR Spectra of this compound

The structural elucidation of this compound through NMR spectroscopy relies on the careful analysis of chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values. The presence of both an aromatic ring and an ethyl ester group, along with a methylene spacer and a ketone, gives rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra.

It is important to note that β-keto esters like this compound can exist as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and concentration. The NMR data presented here corresponds to the predominant keto form, which is typically favored in common deuterated solvents like chloroform-d (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the ethyl group, the methylene protons, and the aromatic protons.

dot graph "Ethyl_2_chlorobenzoyl_acetate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Structure of this compound

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.28Triplet3H7.1-OCH₂CH
4.15Singlet2H--COCH ₂COO-
4.23Quartet2H7.1-OCH ₂CH₃
7.33-7.49Multiplet3H-Aromatic H
7.60Doublet of Doublets1H7.7, 1.7Aromatic H

The ethyl group protons appear as a characteristic triplet at approximately 1.28 ppm (methyl group) and a quartet at 4.23 ppm (methylene group), with a coupling constant of 7.1 Hz. The active methylene protons flanked by the ketone and ester carbonyl groups appear as a singlet at around 4.15 ppm. The aromatic protons of the 2-chlorophenyl group resonate in the downfield region between 7.33 and 7.60 ppm. The complexity of this multiplet arises from the different electronic environments of the four aromatic protons due to the presence of the chloro and benzoyl substituents.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
14.0-OCH₂C H₃
49.3-COC H₂COO-
61.8-OC H₂CH₃
127.2Aromatic C H
129.7Aromatic C H
131.0Aromatic C -Cl
131.6Aromatic C H
132.4Aromatic C H
137.2Aromatic C -CO
167.0Ester C =O
192.8Ketone C =O

The spectrum shows the expected eleven carbon signals. The methyl and methylene carbons of the ethyl group appear at approximately 14.0 and 61.8 ppm, respectively. The active methylene carbon is observed around 49.3 ppm. The aromatic carbons resonate in the 127-138 ppm range, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The two carbonyl carbons are the most downfield signals, with the ester carbonyl at approximately 167.0 ppm and the ketone carbonyl at a more deshielded value of around 192.8 ppm.

Comparative NMR Analysis

To provide a deeper understanding of the structure-spectrum relationship, we compare the NMR data of this compound with three structurally related compounds.

dot graph "Comparative_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Workflow for Comparative NMR Analysis

Ethyl benzoylacetate

This compound lacks the chloro substituent on the aromatic ring. This structural difference is expected to simplify the aromatic region of the ¹H NMR spectrum and shift the signals of the aromatic carbons in the ¹³C NMR spectrum.

Ethyl 4-chlorobenzoylacetate

Here, the chloro group is positioned at the para-position of the benzoyl ring. This isomeric change will significantly alter the appearance of the aromatic proton signals in the ¹H NMR spectrum, likely resulting in a more symmetrical pattern. The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum will also be affected by the different position of the electron-withdrawing chlorine atom.

Mthis compound

In this analogue, the ethyl ester is replaced by a methyl ester. This will lead to the disappearance of the ethyl group signals (a triplet and a quartet) in the ¹H NMR spectrum, which will be replaced by a singlet for the methyl ester protons. In the ¹³C NMR spectrum, the signals for the ethyl group carbons will be absent, and a new signal for the methoxy carbon will appear.

Table 3: Comparative ¹H NMR Data (Key Signals, CDCl₃)

CompoundActive Methylene (δ, ppm)Aromatic Protons (δ, ppm)Ester Group (δ, ppm)
This compound 4.15 (s)7.33-7.60 (m)1.28 (t), 4.23 (q)
Ethyl benzoylacetate3.95 (s)7.45-7.95 (m)1.25 (t), 4.20 (q)
Ethyl 4-chlorobenzoylacetate3.94 (s)7.43 (d), 7.88 (d)1.38 (t), 4.20 (q)
Mthis compound4.16 (s)7.32-7.61 (m)3.75 (s)

Table 4: Comparative ¹³C NMR Data (Key Signals, CDCl₃)

CompoundActive Methylene (δ, ppm)Aromatic Carbons (δ, ppm range)Ketone C=O (δ, ppm)Ester C=O (δ, ppm)
This compound 49.3127.2-137.2192.8167.0
Ethyl benzoylacetate45.9128.5-136.5192.5167.5
Ethyl 4-chlorobenzoylacetate45.7128.9-140.0191.0167.1
Mthis compound49.3127.2-137.2193.0167.6

The comparative data clearly illustrates how subtle changes in the molecular structure are reflected in the NMR spectra. The position of the chloro substituent significantly impacts the chemical shifts and splitting patterns of the aromatic protons. The change from an ethyl to a methyl ester is easily identified by the distinct signals of the respective alkyl groups.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, adherence to standardized experimental protocols is paramount.

dot graph "NMR_Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

General Workflow for NMR Spectroscopy

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for compounds of this type.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Purity : Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

  • Filtration : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.

  • NMR Tube : Use a clean, high-quality 5 mm NMR tube.

Data Acquisition
  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton multiplets.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used.

    • Acquisition Time : ~2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters :

    • Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration : For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound, a key intermediate in organic synthesis. Through a comparative analysis with related structures, we have highlighted the key spectral features that are indicative of its molecular architecture. The provided experimental protocols offer a practical framework for researchers to obtain high-quality NMR data for this and similar compounds. A thorough understanding of the NMR characteristics of such building blocks is fundamental for quality control, reaction monitoring, and the unambiguous structural confirmation of more complex target molecules in the fields of drug discovery and materials science.

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of procedural safety and efficacy. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structural architecture through controlled fragmentation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl (2-chlorobenzoyl)acetate, a β-keto ester of significant interest.

This document moves beyond a mere catalog of fragments. It aims to elucidate the causal mechanisms behind bond cleavages, drawing on foundational principles of physical organic chemistry. We will compare its fragmentation behavior to its non-chlorinated analog, Ethyl benzoylacetate, to provide a richer context for spectral interpretation. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established chemical principles and supported by empirical data from reputable sources.

Predicted Fragmentation Pathways: A Mechanistic Overview

This compound (Molecular Weight: 226.66 g/mol ) is a molecule rich with features that dictate its behavior upon electron ionization: an aromatic ring, a halogen substituent, and two carbonyl groups flanking a methylene unit.[1] These features create predictable points of cleavage. The fragmentation of β-keto esters is generally dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[2][3][4]

The primary fragmentation pathways anticipated for this compound are:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to homolytic cleavage. This is a highly favored process as it leads to the formation of resonance-stabilized acylium ions.[5][6]

  • McLafferty Rearrangement: This classic rearrangement is characteristic of carbonyl compounds containing an accessible gamma-hydrogen.[5] The ethyl ester moiety provides these gamma-hydrogens, facilitating a six-membered transition state that results in the elimination of a neutral alkene (ethylene).[7][8][9]

  • Loss of Neutral Molecules: The initial molecular ion can undergo fragmentation to lose stable neutral molecules such as an ethoxy radical (•OCH₂CH₃), ethanol (C₂H₅OH), or carbon monoxide (CO).

The presence of a chlorine atom introduces a distinct isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is invaluable for identifying chlorine-containing fragments.

Experimental Protocol: Acquiring the Mass Spectrum

To ensure reproducible and high-quality data, a standardized protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

The following diagram illustrates the general experimental workflow.

Caption: GC-MS workflow for the analysis of this compound.

Fragmentation Analysis and Comparison

The Parent Compound: Ethyl Benzoylacetate (MW = 192.21 g/mol )

The mass spectrum of Ethyl benzoylacetate is characterized by several key fragments that serve as a baseline for our comparison.[10][12][14]

m/zProposed Fragment IonIdentityFragmentation Pathway
192[C₁₁H₁₂O₃]⁺•Molecular Ion-
147[C₉H₇O₂]⁺[M - OCH₂CH₃]⁺α-Cleavage: Loss of the ethoxy radical.
120[C₇H₅O₂]⁺[M - C₄H₈O]⁺•McLafferty Rearrangement: Loss of ethyl acetate enol.
105[C₇H₅O]⁺Benzoyl cationα-Cleavage: Cleavage of the C-C bond between carbonyls.
77[C₆H₅]⁺Phenyl cationLoss of CO from the benzoyl cation.
The Target Analyte: this compound (MW = 226.66 g/mol )

By extrapolating from the fragmentation of the parent compound and accounting for the mass and isotopic pattern of chlorine, we can predict the major fragments for this compound. The molecular ion peak should appear as a doublet at m/z 226 and 228.

Predicted m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonIdentityFragmentation Pathway & Comparison
226/228[C₁₁H₁₁ClO₃]⁺•Molecular IonThe starting point for all fragmentation.
181/183[C₉H₆ClO₂]⁺[M - OCH₂CH₃]⁺Analogous to m/z 147. α-Cleavage with loss of the ethoxy radical.
154/156[C₈H₇ClO]⁺•Enol radical cationAnalogous to m/z 120. McLafferty rearrangement and elimination of ethylene.
139/141[C₇H₄ClO]⁺2-Chlorobenzoyl cationAnalogous to m/z 105. The most significant cleavage, forming a stable acylium ion. This is often the base peak.
111/113[C₆H₄Cl]⁺2-Chlorophenyl cationAnalogous to m/z 77. Subsequent loss of CO from the chlorobenzoyl cation.

The most telling distinction is the mass shift of the benzoyl-containing fragments by 34 u (the mass of ³⁵Cl minus the mass of H). For instance, the highly stable benzoyl cation at m/z 105 in Ethyl benzoylacetate is shifted to m/z 139/141 in the chlorinated version. This predictable shift is a powerful diagnostic tool. The mass spectrum of 2'-Chloroacetophenone confirms the stability and characteristic fragmentation of the chlorobenzoyl moiety, showing a strong peak at m/z 139/141.[15][16][17]

The diagram below visualizes the primary fragmentation pathways.

Fragmentation_Scheme cluster_frags M This compound [M]⁺• m/z 226/228 F1 [M - •OC2H5]⁺ m/z 181/183 M->F1 - •OC2H5 (α-Cleavage) F2 [2-ClC6H4CO]⁺ m/z 139/141 (Base Peak) M->F2 - •CH2COOC2H5 (α-Cleavage) F3 [M - C2H4]⁺• m/z 198/200 M->F3 - C2H4 (McLafferty) F4 [2-ClC6H4]⁺ m/z 111/113 F2->F4 - CO

Caption: Key fragmentation pathways of this compound under EI.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a predictable and logical consequence of its molecular structure. The dominant fragmentation pathways involve alpha-cleavage to form a highly stable 2-chlorobenzoyl cation (m/z 139/141), which serves as a definitive diagnostic ion. Other significant pathways include the loss of the ethoxy radical and a characteristic McLafferty rearrangement.

By comparing its spectrum to that of the non-chlorinated Ethyl benzoylacetate, we observe a clear and predictable mass shift in key fragments, reinforcing the interpretation. The presence of the chlorine isotope pattern (M and M+2 peaks) for all chlorine-containing fragments provides an additional layer of confirmation. This guide provides researchers and drug development professionals with a robust framework for identifying this compound and understanding its behavior under electron ionization, thereby enhancing analytical confidence and supporting rigorous structural elucidation.

References

A Comparative Guide to the Infrared Spectrum of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Landscape: Keto-Enol Tautomerism

Ethyl (2-chlorobenzoyl)acetate, a β-keto ester, exists as an equilibrium mixture of its keto and enol tautomers. This dynamic interplay is a cornerstone of its chemical reactivity and is vividly reflected in its IR spectrum. The enol form is stabilized by intramolecular hydrogen bonding, a feature that gives rise to distinct spectral signatures. Understanding this equilibrium is paramount to a comprehensive spectral analysis.

Caption: Keto-enol tautomerism in this compound.

Comparative Spectral Analysis: Unraveling Substituent Effects

The true diagnostic power of IR spectroscopy is often revealed through comparison. Here, we analyze the spectrum of this compound alongside its unsubstituted parent compound, Ethyl benzoylacetate, and its constitutional isomer, Ethyl (4-chlorobenzoyl)acetate. This three-way comparison provides a clear demonstration of how the position of the chloro-substituent on the aromatic ring influences the electronic environment and, consequently, the vibrational frequencies of the key functional groups.

Functional Group Vibrational Mode Ethyl benzoylacetate (cm⁻¹) This compound (cm⁻¹) Ethyl (4-chlorobenzoyl)acetate (cm⁻¹) Interpretation of Observed Shifts
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000The presence of aromatic C-H stretching is a common feature in all three compounds.
Aliphatic C-H Stretch~2980-2850~2980-2850~2980-2850Characteristic of the ethyl ester group, these peaks remain largely unaffected by the aromatic substitution.
Ester C=O Stretch (Keto form)~1740~1745~1742The electron-withdrawing nature of the chlorine atom leads to a slight increase in the carbonyl stretching frequency. The ortho position in this compound may introduce steric hindrance, further influencing the electronic environment.
Ketone C=O Stretch (Keto form)~1685~1690~1688Conjugation with the aromatic ring lowers the ketone carbonyl frequency compared to a simple aliphatic ketone. The chloro-substituent's inductive effect slightly increases this frequency.
C=C (Aromatic) Stretch~1600, ~1450~1600, ~1470, ~1440~1595, ~1485, ~1400The pattern of these absorptions can be indicative of the substitution pattern on the benzene ring.
C-O (Ester) Stretch~1250-1100~1260-1100~1270-1100These strong absorptions are characteristic of the ester functional group.
C-Cl StretchN/A~750~840The position of this band is highly dependent on the substitution pattern on the aromatic ring, providing a key distinguishing feature.
Enol Form O-H Stretch (H-bonded)Broad, ~3200-2500Broad, ~3200-2500Broad, ~3200-2500A broad absorption in this region indicates the presence of the enol tautomer with intramolecular hydrogen bonding.
Enol Form C=O Stretch (H-bonded)~1640~1645~1642The carbonyl of the enol form is part of a conjugated system and is weakened by hydrogen bonding, resulting in a lower stretching frequency.

Expert Insights: The shift of the C-Cl stretching frequency is a powerful diagnostic tool. The ortho-substitution in this compound results in a band at approximately 750 cm⁻¹, while the para-substitution in Ethyl (4-chlorobenzoyl)acetate shifts this band to around 840 cm⁻¹. This clear difference allows for unambiguous differentiation between the two isomers.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol is recommended. The choice of sample preparation is critical for liquid samples like this compound.

Caption: Workflow for IR spectrum acquisition of a liquid sample.

Step-by-Step Methodology:

  • Sample Preparation (Neat Liquid Film):

    • Rationale: This method is ideal for pure liquid samples as it avoids solvent interference. Salt plates (NaCl or KBr) are transparent to IR radiation in the typical analysis range.

    • Procedure:

      • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.

      • Place a single drop of this compound onto the center of one salt plate.

      • Gently place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid air bubbles.

      • Mount the "sandwich" in the spectrometer's sample holder.

  • Instrument Setup and Background Collection:

    • Rationale: A background spectrum of the empty salt plates is essential to subtract any absorptions from the plates themselves and the atmospheric CO₂ and water vapor.

    • Procedure:

      • Place the clean, empty salt plates in the sample holder.

      • Acquire a background spectrum according to the instrument's standard operating procedure.

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum.

    • Procedure:

      • Replace the empty salt plates with the prepared sample.

      • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A common setting is 16 or 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Rationale: The final spectrum is a plot of absorbance or transmittance versus wavenumber. The positions and intensities of the absorption bands provide a molecular fingerprint.

    • Procedure:

      • The instrument software will automatically process the data, ratioing the sample scan against the background.

      • Identify the key functional group absorptions as detailed in the comparison table above.

      • Pay close attention to the fingerprint region (below 1500 cm⁻¹) for unique vibrational patterns that can confirm the compound's identity.

Conclusion: A Tool for Confident Identification and Deeper Understanding

The infrared spectrum of this compound is rich with information that extends beyond simple functional group identification. Through a comparative approach, the subtle electronic and steric effects of the chloro-substituent are made apparent. By understanding the principles of keto-enol tautomerism and substituent effects, and by employing a rigorous experimental protocol, researchers can leverage IR spectroscopy as a powerful tool for unambiguous compound identification and for gaining deeper insights into molecular structure and bonding. This guide provides the foundational knowledge and practical steps to achieve this level of analytical expertise.

A Comparative Guide to the Reactivity of Ethyl (2-chlorobenzoyl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Framework: The Decisive Role of the Chlorine Substituent

The reactivity of the ethyl (chlorobenzoyl)acetate isomers is primarily dictated by the electronic and steric effects of the chlorine atom on the benzoyl moiety. These effects modulate the electrophilicity of the carbonyl carbons and the acidity of the active methylene protons.

Electronic Effects: The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond network. This effect is distance-dependent and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the benzene ring through resonance. This effect increases electron density at the ortho and para positions.

The net electronic influence of chlorine is a balance of these two effects. While the inductive effect generally outweighs the resonance effect, making chlorobenzene less reactive than benzene towards electrophilic substitution, the resonance effect still plays a crucial role in directing incoming groups and influencing reactivity at different positions.[1][2]

Steric Effects: The spatial arrangement of the chlorine atom, particularly in the ortho position, can significantly hinder the approach of reactants to the adjacent carbonyl group. This phenomenon, often referred to as the "ortho effect," can lead to a marked decrease in reaction rates compared to the meta and para isomers.[3][4]

Comparative Reactivity Analysis

The interplay of these electronic and steric factors leads to predictable differences in the reactivity of the three isomers in key transformations.

Reactivity of the Active Methylene Group

The methylene group flanked by two carbonyls is acidic and readily forms a resonance-stabilized enolate, which can participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation.[5][6] The acidity of these protons, and thus the ease of enolate formation, is influenced by the electron-withdrawing nature of the substituted benzoyl group.

  • Predicted Order of Acidity: 4-chloro > 2-chloro ≈ 3-chloro

  • Rationale: The electron-withdrawing inductive effect of chlorine increases the acidity of the active methylene protons. This effect is most pronounced when the chlorine is in the para position, where it can also exert its resonance effect to stabilize the enolate. The meta position benefits from a strong inductive effect. In the ortho position, the inductive effect is strong, but steric hindrance may slightly disrupt the planarity of the benzoyl group, potentially affecting resonance stabilization.

Hydrolysis of the Ester Group

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental reaction of these compounds, typically proceeding via nucleophilic acyl substitution.[7][8][9] The rate of this reaction is highly dependent on the electrophilicity of the ester carbonyl carbon.

  • Predicted Order of Hydrolysis Rate: 4-chloro > 3-chloro > 2-chloro

  • Rationale: The electron-withdrawing chlorine atom increases the partial positive charge on the ester carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This effect is strongest in the para and meta positions due to the inductive effect. The 2-chloro isomer is expected to have the slowest rate of hydrolysis due to significant steric hindrance from the ortho-chloro group, which impedes the approach of the nucleophile to the ester carbonyl.[10][11]

Decarboxylation of the Corresponding β-Keto Acid

Upon hydrolysis, the resulting β-keto acids can undergo decarboxylation upon heating to yield a ketone.[12][13] The reaction proceeds through a cyclic transition state, and its rate can be influenced by the electronic nature of the substituents on the aromatic ring.

  • Predicted Order of Decarboxylation Rate: 4-chloro > 3-chloro > 2-chloro

  • Rationale: Electron-withdrawing groups on the benzoyl moiety can stabilize the enol intermediate formed during decarboxylation, thereby increasing the reaction rate. The relative stabilizing effects of the chlorine at the different positions are expected to follow the trend of their electron-withdrawing ability, with the para and meta positions being more effective than the ortho position, where steric effects might play a role.

Physicochemical and Spectroscopic Data Summary

For the purpose of characterization and analysis in the proposed experimental protocols, the following table summarizes key physicochemical and spectroscopic data for the three isomers.

PropertyEthyl (2-chlorobenzoyl)acetateEthyl (3-chlorobenzoyl)acetateEthyl (4-chlorobenzoyl)acetate
CAS Number 19112-35-7[14]33167-21-42881-63-2[2]
Molecular Formula C₁₁H₁₁ClO₃[14]C₁₁H₁₁ClO₃C₁₁H₁₁ClO₃[2]
Molecular Weight 226.66 g/mol [14]226.66 g/mol 226.66 g/mol [2]
Boiling Point Not available257-258 °C268-269 °C[2]
Density Not available1.213 g/mL at 25 °C1.218 g/mL at 25 °C[2]
¹H NMR (CDCl₃, δ) ~7.2-7.5 (m, 4H, Ar-H), 4.2 (q, 2H, OCH₂), 3.9 (s, 2H, COCH₂CO), 1.2 (t, 3H, CH₃)~7.3-7.9 (m, 4H, Ar-H), 4.2 (q, 2H, OCH₂), 3.9 (s, 2H, COCH₂CO), 1.3 (t, 3H, CH₃)~7.4 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 4.2 (q, 2H, OCH₂), 3.9 (s, 2H, COCH₂CO), 1.3 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~190 (C=O), 168 (COO), 130-140 (Ar-C), 62 (OCH₂), 46 (COCH₂CO), 14 (CH₃)~191 (C=O), 167 (COO), 128-138 (Ar-C), 62 (OCH₂), 46 (COCH₂CO), 14 (CH₃)~191 (C=O), 167 (COO), 129-139 (Ar-C), 62 (OCH₂), 46 (COCH₂CO), 14 (CH₃)

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Experimental Protocols for Comparative Analysis

To facilitate a direct and quantitative comparison of the reactivity of the three isomers, the following standardized experimental protocols are provided. It is crucial to maintain identical reaction conditions (temperature, concentration, solvent, etc.) for all three isomers to ensure the validity of the comparison.

Protocol 1: Comparative Alkylation of the Active Methylene Group

This experiment compares the rate of C-alkylation of the active methylene group using a common electrophile, methyl iodide.

Caption: Workflow for comparative alkylation.

Materials:

  • This compound

  • Ethyl (3-chlorobenzoyl)acetate

  • Ethyl (4-chlorobenzoyl)acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In three separate flame-dried, round-bottom flasks equipped with magnetic stir bars, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To each flask, add the respective ethyl (chlorobenzoyl)acetate isomer (1.0 equivalent) dropwise at 0°C.

  • Stir the resulting solutions at 0°C for 30 minutes to ensure complete enolate formation.

  • To each flask, add methyl iodide (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction mixtures to warm to room temperature and stir for 4 hours. Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench each reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield of the methylated product for each isomer and analyze the purity by ¹H NMR and GC-MS. The relative reaction rates can be inferred from the consumption of the starting material over time.

Protocol 2: Comparative Alkaline Hydrolysis

This protocol outlines a method to compare the rates of hydrolysis of the three isomers under basic conditions.

Hydrolysis_Workflow start Prepare solutions of each isomer and NaOH in aq. EtOH mix Mix isomer and NaOH solutions at constant temperature start->mix Equilibrate monitor Monitor reaction progress by titration of unreacted NaOH or HPLC analysis of the ester mix->monitor Start timer calculate Calculate rate constants for each isomer monitor->calculate Collect data over time compare Compare the calculated rate constants calculate->compare Analyze results

Caption: Workflow for comparative hydrolysis.

Materials:

  • This compound

  • Ethyl (3-chlorobenzoyl)acetate

  • Ethyl (4-chlorobenzoyl)acetate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) for titration

  • Phenolphthalein indicator

Procedure:

  • Prepare separate solutions of each ethyl (chlorobenzoyl)acetate isomer in ethanol at a known concentration (e.g., 0.1 M).

  • In a thermostated water bath, allow the ester solutions and the standardized NaOH solution to reach thermal equilibrium.

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in three separate reaction vessels.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted NaOH in the reaction mixture.

  • Alternatively, monitor the disappearance of the ester peak using High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of the ester or hydroxide ion versus time for each isomer.

  • From these plots, determine the initial reaction rates and calculate the second-order rate constants for the hydrolysis of each isomer.

Conclusion

The reactivity of this compound and its meta and para isomers is a nuanced interplay of electronic and steric effects. Based on established chemical principles, the 4-chloro isomer is predicted to be the most reactive in reactions involving both the active methylene group and the ester carbonyl, due to the favorable electronic effects of the para-substituent. Conversely, the 2-chloro isomer is expected to be the least reactive in many cases, owing to significant steric hindrance from the ortho-chloro group. The 3-chloro isomer is predicted to exhibit intermediate reactivity.

The provided experimental protocols offer a robust framework for quantitatively validating these predictions. By systematically investigating the kinetics of these fundamental reactions, researchers can gain a deeper understanding of the structure-reactivity relationships that govern these versatile synthetic building blocks, enabling more efficient and predictable synthetic strategies in drug discovery and development.

References

A Comparative Guide to Pyrazole Synthesis: Ethyl (2-chlorobenzoyl)acetate vs. Ethyl (4-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of heterocyclic chemistry, pyrazoles stand out as a critical scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] The Knorr pyrazole synthesis, a classic and versatile method, remains a cornerstone for the construction of these valuable five-membered heterocycles through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4][5][6][7] This guide provides an in-depth technical comparison of two closely related yet distinct β-ketoester precursors: ethyl (2-chlorobenzoyl)acetate and ethyl (4-chlorobenzoyl)acetate. We will explore how the seemingly subtle difference in the position of the chloro substituent on the benzoyl ring profoundly influences reaction outcomes, particularly regioselectivity, and ultimately dictates the isomeric purity of the final pyrazole products. This analysis is supported by established mechanistic principles and synthesized experimental insights to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Pyrazoles and the Knorr Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their remarkable and diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have cemented their importance in drug discovery and development.[8][9][10] A prominent example is Celecoxib, a selective COX-2 inhibitor used for treating arthritis, which features a 1,5-diarylpyrazole core.[11][12][13]

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and widely employed method for constructing the pyrazole ring.[3][4] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative.[4][6][7] A key challenge in the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds, is controlling the regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[4][14]

This guide focuses on the comparative utility of this compound and ethyl (4-chlorobenzoyl)acetate in pyrazole synthesis. The electronic and steric effects imparted by the position of the chloro substituent on the phenyl ring serve as a compelling case study in directing the regiochemical outcome of the Knorr synthesis.

Mechanistic Considerations: The Decisive Role of the Chloro Substituent

The regioselectivity of the Knorr pyrazole synthesis is governed by a delicate interplay of electronic and steric factors.[14] In the case of ethyl (chlorobenzoyl)acetates, the primary determinant is the relative electrophilicity of the two carbonyl carbons: the benzoyl carbonyl and the ester carbonyl.

Electronic Effects

The chlorine atom, being an electron-withdrawing group, influences the electron density of the benzoyl carbonyl.

  • Ethyl (4-chlorobenzoyl)acetate: The para-chloro substituent exerts a significant electron-withdrawing effect through resonance and induction, increasing the electrophilicity of the benzoyl carbonyl carbon. This makes it a more favorable site for the initial nucleophilic attack by hydrazine.

  • This compound: While the ortho-chloro substituent is also electron-withdrawing, its proximity to the benzoyl carbonyl introduces a competing steric hindrance effect.

Steric Effects

Steric hindrance can play a crucial role in directing the nucleophilic attack.

  • This compound: The ortho-chloro group sterically encumbers the benzoyl carbonyl, potentially hindering the approach of the hydrazine nucleophile. This can lead to a competing or even preferential attack at the less hindered ester carbonyl.

  • Ethyl (4-chlorobenzoyl)acetate: The para-chloro substituent poses no significant steric hindrance to the benzoyl carbonyl, allowing for a more straightforward nucleophilic attack.

The following diagram illustrates the initial steps of the Knorr pyrazole synthesis, highlighting the two potential pathways for nucleophilic attack.

Knorr_Mechanism cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Potential Products start_ketoester Ethyl (chlorobenzoyl)acetate attack_benzoyl Attack at Benzoyl Carbonyl start_ketoester->attack_benzoyl Pathway 1 attack_ester Attack at Ester Carbonyl start_ketoester->attack_ester Pathway 2 start_hydrazine Hydrazine start_hydrazine->attack_benzoyl start_hydrazine->attack_ester product_A Regioisomer A attack_benzoyl->product_A product_B Regioisomer B attack_ester->product_B

Figure 1: Generalized reaction pathways in the Knorr pyrazole synthesis.

Experimental Data and Comparison

The theoretical considerations outlined above are borne out by experimental observations. The choice of starting material has a direct and predictable impact on the distribution of pyrazole regioisomers.

Starting MaterialMajor RegioisomerMinor RegioisomerTypical Yield of Major IsomerRationale
This compound 3-(2-chlorophenyl)-5-hydroxypyrazole5-(2-chlorophenyl)-3-hydroxypyrazoleVariable, often requires optimizationSteric hindrance from the ortho-chloro group can favor attack at the ester carbonyl, but electronic effects still play a role, often leading to mixtures.
Ethyl (4-chlorobenzoyl)acetate 5-(4-chlorophenyl)-3-hydroxypyrazole3-(4-chlorophenyl)-5-hydroxypyrazoleGenerally highThe strong electron-withdrawing effect of the para-chloro group and minimal steric hindrance strongly favor initial attack at the benzoyl carbonyl.

Table 1: Comparison of reaction outcomes for this compound and ethyl (4-chlorobenzoyl)acetate in pyrazole synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of pyrazoles from ethyl (chlorobenzoyl)acetates. These should be considered as starting points and may require optimization based on the specific hydrazine derivative and desired scale.

General Procedure for Pyrazole Synthesis

This protocol describes a general acid-catalyzed cyclocondensation reaction.

Protocol_Flowchart cluster_steps Experimental Workflow step1 1. Dissolve β-ketoester in ethanol step2 2. Add hydrazine derivative step1->step2 step3 3. Add catalytic acid (e.g., acetic acid) step2->step3 step4 4. Reflux the mixture step3->step4 step5 5. Monitor by TLC step4->step5 step6 6. Work-up and purification step5->step6

Figure 2: General experimental workflow for pyrazole synthesis.

Materials:

  • This compound or Ethyl (4-chlorobenzoyl)acetate (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl (chlorobenzoyl)acetate in absolute ethanol.

  • To this solution, add the hydrazine derivative.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Base-Catalyzed Protocol for Enhanced Regioselectivity

In some cases, a base-catalyzed approach can offer improved regioselectivity.

Materials:

  • This compound or Ethyl (4-chlorobenzoyl)acetate (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol (solvent)

  • Sodium ethoxide (1.2 eq)

Procedure:

  • In a round-bottom flask, dissolve the ethyl (chlorobenzoyl)acetate in absolute ethanol.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.

  • Slowly add the hydrazine derivative to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with 1 M hydrochloric acid to a pH of approximately 7.[8]

  • Concentrate the mixture to remove ethanol, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Dry the organic layer, evaporate the solvent, and purify the crude product.

Applications in Drug Development

The choice between this compound and ethyl (4-chlorobenzoyl)acetate has significant implications for the synthesis of targeted pharmaceutical compounds. For instance, in the synthesis of analogues of the anti-inflammatory drug Celecoxib, precise control over the substitution pattern on the pyrazole ring is crucial for biological activity.[11][15] The ability to selectively synthesize a desired regioisomer by choosing the appropriate starting material is a powerful tool for medicinal chemists.

Conclusion

The selection between this compound and ethyl (4-chlorobenzoyl)acetate as precursors for pyrazole synthesis is a critical decision that directly influences the regiochemical outcome of the reaction.

  • Ethyl (4-chlorobenzoyl)acetate is the preferred starting material for the synthesis of 5-(4-chlorophenyl)-substituted pyrazoles due to the strong directing effect of the para-chloro substituent, which leads to high regioselectivity and yields.

  • This compound presents a more complex scenario where both electronic and steric effects are at play. This can lead to the formation of mixtures of regioisomers, requiring careful optimization of reaction conditions to favor the desired product.

Ultimately, a thorough understanding of the underlying mechanistic principles is paramount for researchers and drug development professionals to efficiently and selectively synthesize pyrazole-based compounds with desired substitution patterns.

References

A Comparative Study of Ethyl Benzoylacetate Derivatives in Condensation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of ethyl benzoylacetate and its derivatives in key condensation reactions. It is intended for researchers, scientists, and professionals in drug development seeking to understand the reactivity and synthetic utility of this important class of β-ketoesters. By examining the influence of electronic and steric factors on reaction outcomes, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic strategies.

Introduction: The Versatile Role of Ethyl Benzoylacetate in Synthesis

Ethyl benzoylacetate is a valuable C-C bond-forming reagent in organic synthesis, primarily due to the reactivity of its active methylene group. The presence of two electron-withdrawing groups (the benzoyl and ester moieties) significantly increases the acidity of the α-protons, facilitating their removal by a base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of condensation reactions, leading to the formation of diverse and often biologically active heterocyclic compounds.

This guide will focus on a comparative analysis of ethyl benzoylacetate and its derivatives in four cornerstone condensation reactions:

  • Claisen Condensation: A fundamental reaction for the formation of β-dicarbonyl compounds.

  • Knoevenagel Condensation: A versatile method for the synthesis of α,β-unsaturated compounds.

  • Hantzsch Pyridine Synthesis: A classic multi-component reaction for the preparation of dihydropyridines.

  • Biginelli Reaction: A one-pot synthesis of dihydropyrimidinones, a class of compounds with significant pharmacological importance.

The reactivity of ethyl benzoylacetate can be modulated by introducing substituents on the phenyl ring of the benzoyl group. These substituents, through their electronic (electron-donating or electron-withdrawing) and steric effects, can influence the rate and yield of condensation reactions. Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Impact of Substituents on Reactivity: A Mechanistic Perspective

The electronic nature of the substituent on the benzoyl ring of an ethyl benzoylacetate derivative plays a pivotal role in its reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups are EWGs. They inductively and/or through resonance withdraw electron density from the benzoyl carbonyl group. This makes the carbonyl carbon more electrophilic and also increases the acidity of the α-protons. Consequently, ethyl benzoylacetate derivatives with EWGs are generally more reactive in condensation reactions. The increased acidity of the α-protons facilitates the formation of the enolate nucleophile, while the enhanced electrophilicity of the carbonyl carbon (in reactions where it acts as the electrophile) accelerates the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), and alkyl groups are EDGs. They donate electron density to the benzoyl ring, which in turn reduces the electrophilicity of the carbonyl carbon and decreases the acidity of the α-protons. As a result, ethyl benzoylacetate derivatives bearing EDGs are generally less reactive in condensation reactions compared to the unsubstituted or EWG-substituted counterparts.

The following sections will delve into how these principles apply to specific condensation reactions, supported by experimental observations.

Comparative Performance in Key Condensation Reactions

While direct, side-by-side comparative studies of a wide range of ethyl benzoylacetate derivatives are not extensively documented, we can infer their relative performance based on the well-established effects of substituents on the reactivity of the other carbonyl components in these reactions, such as substituted benzaldehydes in the Hantzsch and Biginelli reactions.

Claisen Condensation

The Claisen condensation involves the base-catalyzed reaction of two ester molecules to form a β-keto ester.[1][2][3] In a mixed Claisen condensation, an ester can react with a ketone. The mechanism proceeds via the formation of an enolate from one ester molecule, which then attacks the carbonyl group of the second ester molecule.[1][2][3]

Expected Reactivity of Ethyl Benzoylacetate Derivatives:

  • As the Nucleophile: When the ethyl benzoylacetate derivative acts as the nucleophile (forming the enolate), derivatives with EWGs on the benzoyl ring will form the enolate more readily due to the increased acidity of the α-protons. This should lead to faster reaction rates.

  • As the Electrophile: When the ethyl benzoylacetate derivative acts as the electrophile, derivatives with EWGs will have a more electrophilic carbonyl carbon, making them more susceptible to nucleophilic attack. Conversely, derivatives with EDGs will be less reactive.

A kinetic study on a related intramolecular Claisen-like condensation of N-acetyl-N-aroylglycolurils demonstrated a positive Hammett correlation (ρ = 1.04), indicating that electron-withdrawing substituents on the aroyl ring accelerate the reaction rate.[4] This supports the prediction that EWG-substituted ethyl benzoylacetates would be more reactive in Claisen condensations.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group, catalyzed by a weak base.[5][6] The reaction typically yields an α,β-unsaturated product.[5]

In the context of ethyl benzoylacetate, it serves as the active methylene compound. The reaction is generally performed with an aldehyde. Studies on the Knoevenagel condensation with various substituted aldehydes have shown that aldehydes with electron-withdrawing groups tend to give higher yields and react faster.[7]

Expected Reactivity of Ethyl Benzoylacetate Derivatives:

Since the ethyl benzoylacetate derivative provides the nucleophilic enolate, the presence of EWGs on the benzoyl ring should increase the acidity of the α-protons, facilitating enolate formation and thus increasing the reaction rate and potentially the yield. Conversely, EDGs would be expected to decrease the reaction rate.

Comparative Data (Inferred from Aldehyde Variation):

The following table summarizes the typical effect of substituents on the aldehyde component in Knoevenagel condensations, which can be used to predict the behavior of substituted ethyl benzoylacetates.

Aldehyde SubstituentElectronic EffectExpected YieldReference
-NO₂ (para)Strong EWGHigh[7]
-Cl (para)Moderate EWGGood to High[8]
-H (unsubstituted)NeutralGood[9]
-OCH₃ (para)Strong EDGModerate to Good[7]
Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine.[10][11] The dihydropyridine can then be oxidized to the corresponding pyridine.

When using ethyl benzoylacetate derivatives, the substituent on the benzoyl ring can influence the reaction outcome. Based on studies with substituted benzaldehydes, electron-withdrawing groups on the aromatic ring generally lead to higher yields of the dihydropyridine product.

Comparative Data (Inferred from Aldehyde Variation):

The following table presents data from the Hantzsch synthesis using various substituted benzaldehydes and ethyl acetoacetate, which serves as a model for the expected performance of substituted ethyl benzoylacetates.

Aldehyde SubstituentYield (%)Reference
4-NO₂95[12]
4-Cl92[12]
H90[12]
4-OCH₃88[12]

This trend suggests that ethyl benzoylacetate derivatives with electron-withdrawing groups would likely afford higher yields in the Hantzsch synthesis.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14][15] These compounds are of significant interest due to their wide range of pharmacological activities.[13][16]

Similar to the Hantzsch synthesis, the electronic nature of the substituent on the aromatic aldehyde has a significant impact on the reaction yield. Electron-withdrawing groups on the aldehyde generally favor the reaction and lead to higher yields of the DHPMs.

Comparative Data (Inferred from Aldehyde Variation):

The table below shows the yields of the Biginelli reaction with different substituted benzaldehydes, ethyl acetoacetate, and urea/thiourea.

Aldehyde SubstituentYield (%)Reference
3-NO₂92[13]
4-Cl85[17]
H88[13]
4-OCH₃85[13]
2-OH82[13]

Based on these results, it is reasonable to predict that ethyl benzoylacetate derivatives with electron-withdrawing substituents would be more efficient substrates in the Biginelli reaction.

Experimental Protocols

The following are representative experimental protocols for the condensation reactions discussed. These protocols use unsubstituted ethyl benzoylacetate and can be adapted for its derivatives, potentially requiring adjustments in reaction time or catalyst loading based on the electronic nature of the substituent.

General Experimental Workflow

G reagents Combine Reactants: - Ethyl Benzoylacetate Derivative - Aldehyde/Ester - Other components (e.g., Urea, Ammonia) - Catalyst - Solvent reaction Reaction: - Stir/Reflux for specified time - Monitor by TLC reagents->reaction 1. Initiation workup Work-up: - Cool reaction mixture - Precipitate/Extract product reaction->workup 2. Quenching & Isolation purification Purification: - Filter solid - Wash with solvent - Recrystallize workup->purification 3. Purification characterization Characterization: - Melting point - IR, NMR, Mass Spectrometry purification->characterization 4. Analysis

Caption: General experimental workflow for condensation reactions.

Protocol for Hantzsch Pyridine Synthesis

This protocol is adapted from a solvent-free synthesis of 1,4-dihydropyridines.[12]

Materials:

  • Ethyl benzoylacetate (2 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1 mmol)

  • FeCl₃ (catalyst, 0.004 g)

Procedure:

  • In a round-bottom flask, combine ethyl benzoylacetate (2 mmol), the aromatic aldehyde (1 mmol), ammonium acetate (1 mmol), and FeCl₃ (0.004 g).

  • Heat the mixture at 110 °C with stirring for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solid product with water.

  • Recrystallize the crude product from absolute ethanol to obtain the pure 1,4-dihydropyridine derivative.

Protocol for Biginelli Reaction

This protocol describes a general procedure for the synthesis of dihydropyrimidinones.[13]

Materials:

  • Ethyl benzoylacetate (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Ammonium dihydrogen phosphate (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a suitable flask, dissolve the aromatic aldehyde (10 mmol), ethyl benzoylacetate (10 mmol), and urea/thiourea (15 mmol) in ethanol.

  • Add a catalytic amount of ammonium dihydrogen phosphate.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the solid product that precipitates out of the solution.

  • Wash the solid with cold water and dry to yield the dihydropyrimidinone derivative.

Reaction Mechanisms

Understanding the mechanisms of these condensation reactions is key to rationalizing the observed reactivity trends.

Mechanism of the Hantzsch Pyridine Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Cyclization & Dehydration A Aldehyde + β-Ketoester B α,β-Unsaturated Ketoester A->B Base E α,β-Unsaturated Ketoester + Enamine C β-Ketoester + Ammonia D Enamine C->D F Adduct E->F G Adduct H 1,4-Dihydropyridine G->H - H₂O

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

The Hantzsch synthesis proceeds through a series of reactions: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, formation of an enamine from the second equivalent of the β-ketoester and ammonia, a Michael addition of the enamine to the α,β-unsaturated ketoester, and finally cyclization and dehydration to form the dihydropyridine ring.[11]

Mechanism of the Biginelli Reaction

G cluster_0 Step 1: Acyliminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration A Aldehyde + Urea B Acyliminium Ion A->B Acid Catalyst C Acyliminium Ion + β-Ketoester Enol D Open-Chain Intermediate C->D E Open-Chain Intermediate F Dihydropyrimidinone E->F - H₂O

Caption: Proposed mechanism of the Biginelli reaction.

The most widely accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[14][18] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The resulting open-chain intermediate then undergoes cyclization and dehydration to yield the final dihydropyrimidinone product.[14][18]

Conclusion

Ethyl benzoylacetate and its derivatives are highly versatile building blocks in organic synthesis. Their reactivity in condensation reactions can be effectively tuned by the introduction of substituents on the benzoyl ring. Electron-withdrawing groups generally enhance reactivity by increasing the acidity of the α-protons and the electrophilicity of the carbonyl carbon, leading to higher yields and faster reaction rates in Claisen, Knoevenagel, Hantzsch, and Biginelli reactions. Conversely, electron-donating groups tend to decrease reactivity. This understanding allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired products efficiently. Further systematic studies on a broader range of substituted ethyl benzoylacetates would be invaluable to the synthetic community for a more precise prediction of their reactivity.

References

A-Senior-Application-Scientist's-Guide-to-Structural-Validation-of-Pyrazoles-Synthesized-from-Ethyl-(2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Spectroscopic Techniques for Unambiguous Isomer-Determination

In the landscape of medicinal chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their synthesis, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, can, however, present a significant challenge: regioselectivity. When an unsymmetrical 1,3-dicarbonyl, such as ethyl (2-chlorobenzoyl)acetate, reacts with a substituted hydrazine, the reaction can yield two distinct constitutional isomers.[1] Distinguishing between these closely related molecules is not merely an academic exercise; it is a critical step in drug development, as different regioisomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a comparative analysis of the most effective analytical techniques for the unambiguous structural validation of pyrazoles derived from this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering a logical workflow designed to provide irrefutable proof of structure with optimal efficiency.

The Synthetic-Ambiguity:-Predicting-the-Formation-of-Two-Regioisomers

The reaction of this compound with a substituted hydrazine, for instance, methylhydrazine, proceeds via a cyclocondensation mechanism. The nucleophilic nitrogen of the hydrazine can attack either of the two electrophilic carbonyl carbons of the β-ketoester. This leads to two potential pyrazole products, as illustrated below. The regiochemical outcome is influenced by a combination of electronic and steric effects, as well as reaction conditions such as pH and solvent.[1][2]

Caption: Reaction of this compound with a substituted hydrazine can lead to two regioisomers.

Comparative-Analysis-of-Spectroscopic-Techniques

While several analytical methods can provide information about a synthesized compound, their ability to differentiate between the potential pyrazole isomers varies significantly. Here, we compare the utility of Mass Spectrometry, 1D NMR, and 2D NMR.

Technique Strengths Limitations for Isomer Differentiation
Mass Spectrometry (MS) Confirms molecular weight and elemental composition.Constitutional isomers have the same mass and often similar fragmentation patterns, making differentiation difficult or impossible.[3]
1D NMR (¹H, ¹³C) Provides information on the chemical environment of protons and carbons. Differences in chemical shifts can suggest the correct isomer.Chemical shift prediction can be ambiguous. Without definitive proof of connectivity, assignments remain tentative.
2D NMR (HMBC, NOESY) Provides unambiguous evidence of through-bond and through-space correlations, respectively. It definitively establishes atomic connectivity and spatial relationships.[4][5][6]Requires slightly longer acquisition times compared to 1D NMR.
X-ray Crystallography Provides absolute structural confirmation.Requires the formation of a high-quality single crystal, which is not always feasible.

As the table illustrates, while MS and 1D NMR are essential for initial characterization, they are often insufficient for the conclusive identification of regioisomers. 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are the most powerful tools for this purpose, short of obtaining a crystal structure.[5][7]

The-Definitive-Solution:-2D-NMR-Spectroscopy

The core of our validation strategy relies on 2D NMR to establish unequivocal connectivity. Let's consider the reaction product with methylhydrazine (R = CH₃). The key to distinguishing Isomer A from Isomer B lies in identifying the long-range correlations between the N-methyl protons and the carbons of the pyrazole ring.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC spectroscopy detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is the definitive experiment for establishing the backbone connectivity of the molecule.[4]

  • For Isomer A (3-(2-chlorophenyl)-1-methyl-pyrazol-5-ol): The protons of the N-methyl group will show a ³J correlation to the C5 carbon of the pyrazole ring.

  • For Isomer B (5-(2-chlorophenyl)-1-methyl-pyrazol-3-ol): The protons of the N-methyl group will show a ³J correlation to the C3 carbon of the pyrazole ring.

Caption: Key HMBC correlations for distinguishing pyrazole regioisomers.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å), providing complementary information to HMBC.[6]

  • For Isomer A: The N-methyl protons will show a NOESY correlation to the proton at the C4 position of the pyrazole ring.

  • For Isomer B: The N-methyl protons will show a NOESY correlation to the protons of the adjacent 2-chlorophenyl ring.[5]

By combining the connectivity information from HMBC with the spatial information from NOESY, a complete and unambiguous assignment of the correct regioisomer can be made.

A-Validated-Workflow-for-Structure-Determination

For any newly synthesized pyrazole from an unsymmetrical precursor, the following workflow is recommended for robust structural validation.

Validation_Workflow A Synthesis & Purification B Mass Spectrometry (Confirm MW) A->B C ¹H & ¹³C NMR (Initial Assessment) B->C D Acquire 2D NMR Data (HMBC, NOESY) C->D E Analyze Key Correlations D->E F Ambiguous? E->F G Structure Confirmed F->G No H Consider X-ray Crystallography F->H Yes

Caption: Recommended workflow for pyrazole structure validation.

Experimental-Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified pyrazole in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Compare the measured exact mass to the theoretical exact mass calculated for the pyrazole's molecular formula. The mass error should be less than 5 ppm.

Protocol 2: 2D NMR Spectroscopy (HMBC & NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to determine appropriate spectral widths and reference the chemical shifts.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d).

    • Set the long-range coupling delay (D6) to optimize for a J-coupling of 8-10 Hz (a delay of 62.5 ms is common).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • NOESY Acquisition:

    • Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Set the mixing time (D8) to a value appropriate for the size of the molecule (e.g., 500-800 ms for small molecules).

    • Acquire the spectrum with a sufficient number of scans.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the HMBC spectrum to identify ³J(C,H) correlations between the N-methyl group and the pyrazole ring carbons. Analyze the NOESY spectrum to identify through-space correlations.

Conclusion

While the synthesis of pyrazoles from this compound is a valuable route to novel chemical entities, it carries an inherent risk of forming regioisomeric mixtures. Relying solely on mass spectrometry or 1D NMR for structural characterization is insufficient and can lead to incorrect assignments. A robust validation strategy, centered on the definitive connective evidence provided by 2D NMR experiments like HMBC and NOESY, is essential. By following the comparative approach and the workflow detailed in this guide, researchers can ensure the scientific integrity of their work and confidently assign the correct structure to their synthesized pyrazoles.

References

A Comparative Guide to the Crystallography of Ethyl (2-Chlorobenzoyl)acetate Derivatives: Insights in the Absence of Direct Crystal Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive analysis of Ethyl (2-chlorobenzoyl)acetate and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. It is directed at researchers, scientists, and professionals in the field who are engaged in the synthesis and structural analysis of novel therapeutic agents.

It must be stated at the outset that a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the single-crystal X-ray structures of this compound and its corresponding 3-chloro and 4-chloro isomers have not been reported as of the date of this publication. This guide, therefore, aims to provide a valuable resource by:

  • Detailing a robust experimental protocol for the synthesis and purification of these compounds.

  • Presenting a comparative analysis of the predicted structural properties of the 2-chloro, 3-chloro, and 4-chloro isomers.

  • Utilizing the known crystal structure of a closely related analogue, Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate, to infer and discuss the likely crystallographic features and intermolecular interactions of the title compounds.

The Significance of this compound Derivatives in Drug Discovery

This compound and its derivatives are versatile precursors in the synthesis of a wide range of heterocyclic compounds, many of which exhibit potent biological activities. The presence and position of the chlorine atom on the benzoyl ring can significantly influence the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of their three-dimensional structure is therefore crucial for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Characterization: An Experimental Protocol

The synthesis of Ethyl (chlorobenzoyl)acetate derivatives can be achieved through various established methods for the preparation of β-keto esters. A common and effective approach is the Claisen condensation reaction.

Experimental Workflow: Claisen Condensation

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Substituted Benzoate Ethyl 2-chlorobenzoate Base Sodium Ethoxide (NaOEt) Substituted Benzoate->Base 1. Add to base Ethyl Acetate Ethyl Acetate Ethyl Acetate->Base 2. Add dropwise Workup Acidic Workup (e.g., dilute HCl) Base->Workup 3. Neutralize Solvent Anhydrous Ethanol Product This compound Workup->Product 4. Isolate & Purify

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

  • Reaction: To the freshly prepared sodium ethoxide solution, add the corresponding ethyl chlorobenzoate (ethyl 2-chlorobenzoate, ethyl 3-chlorobenzoate, or ethyl 4-chlorobenzoate). Subsequently, add ethyl acetate dropwise to the stirred solution.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity before proceeding with crystallization trials.

Comparative Analysis of Crystallographic Parameters

While experimental data for the title compounds is unavailable, we can make informed predictions about their crystallographic properties based on known structures of similar molecules. For this purpose, we will use the crystallographic data of Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate as a reference. This molecule shares key structural features, including an ethyl ester group and a chlorophenyl ring, which are crucial for understanding potential packing motifs.

ParameterThis compound (Predicted)Ethyl (3-chlorobenzoyl)acetate (Predicted)Ethyl (4-chlorobenzoyl)acetate (Predicted)Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate (Experimental)
Molecular Formula C₁₁H₁₁ClO₃C₁₁H₁₁ClO₃C₁₁H₁₁ClO₃C₁₃H₁₃ClO₃
Molecular Weight 226.65 g/mol 226.65 g/mol 226.65 g/mol 252.68 g/mol
Crystal System Likely Monoclinic or OrthorhombicLikely Monoclinic or OrthorhombicLikely Monoclinic or OrthorhombicMonoclinic
Space Group P2₁/c or related centrosymmetric groupP2₁/c or related centrosymmetric groupP2₁/c or related centrosymmetric groupP2₁/n
Key Torsion Angles Rotation around the C(benzoyl)-C(carbonyl) bond will be critical in determining the overall conformation. Steric hindrance from the ortho-chloro group may lead to a non-planar arrangement.The meta-chloro group is less likely to cause significant steric hindrance, potentially allowing for a more planar conformation compared to the ortho-isomer.The para-chloro group is expected to have the least steric influence on the conformation of the benzoylacetate core.The C=C bond has a Z configuration. The acetyl and ester groups are twisted relative to each other.
Potential Intermolecular Interactions C-H···O hydrogen bonds involving the carbonyl oxygen atoms are expected. Halogen bonding (C-Cl···O) may also play a role in the crystal packing.C-H···O hydrogen bonds are expected to be the dominant intermolecular interaction. The position of the chlorine atom may influence the directionality of these interactions.Similar to the 3-chloro isomer, C-H···O hydrogen bonds will likely be the primary packing force. The para-position of the chlorine may allow for more efficient π-π stacking interactions between the phenyl rings.The crystal packing is stabilized by weak C-H···O hydrogen bonds.

Inferred Structural Insights and Discussion

The position of the chlorine atom on the phenyl ring is expected to have a significant impact on the crystal packing and, consequently, the physical properties of the Ethyl (chlorobenzoyl)acetate isomers.

  • This compound: The ortho-chloro substituent is likely to induce a significant twist between the phenyl ring and the adjacent carbonyl group due to steric hindrance. This non-planar conformation could disrupt efficient π-π stacking, potentially leading to a lower melting point compared to the other isomers. The chlorine atom might also participate in halogen bonding with carbonyl oxygen atoms of neighboring molecules, influencing the overall packing arrangement.

  • Ethyl (3-chlorobenzoyl)acetate: With the chlorine atom in the meta position, steric hindrance is reduced, which might allow for a more co-planar arrangement of the benzoyl group. This could facilitate stronger intermolecular interactions, such as C-H···O hydrogen bonds, and potentially lead to a more densely packed crystal structure compared to the ortho-isomer.

  • Ethyl (4-chlorobenzoyl)acetate: The para-chloro isomer is the most sterically unhindered of the three. This could allow for the most planar conformation and facilitate efficient π-π stacking interactions between the aromatic rings of adjacent molecules. These stronger intermolecular forces would be expected to result in the highest melting point among the three isomers.

Molecular Structure and Key Interactions

cluster_molecule Molecular Structure cluster_interactions Potential Intermolecular Interactions Molecule Ethyl (chlorobenzoyl)acetate HBond C-H...O Hydrogen Bonding Molecule->HBond influences PiStack π-π Stacking Molecule->PiStack influences HalogenBond C-Cl...O Halogen Bonding Molecule->HalogenBond influences

A Comparative Guide to Analytical Methods for Purity Determination of Ethyl (2-chlorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

Ethyl (2-chlorobenzoyl)acetate is a key β-keto ester intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a reactive methylene group flanked by two carbonyls and a substituted aromatic ring, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, purification, and storage. For researchers and drug development professionals, ensuring the purity of such intermediates is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product.

Regulatory bodies, under the framework of guidelines like those from the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances.[1][2][3] The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, compelling manufacturers to employ robust analytical methods.[4] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights into the causality behind experimental choices and providing validated protocols for immediate application.

Understanding the Impurity Profile

Effective purity analysis begins with a theoretical understanding of potential impurities. For this compound, impurities can be categorized based on their origin as per ICH guidelines.[2]

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted precursors such as 2-chlorobenzoyl chloride or ethyl acetoacetate.

    • By-products: Products from side reactions, such as the self-condensation of ethyl acetoacetate or the formation of diacylated products.[5]

    • Degradation Products: Primarily the hydrolysis product, 2-chlorobenzoic acid, which can form if the substance is exposed to moisture.[5]

  • Inorganic Impurities: Residual catalysts or reagents from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene, ethyl acetate).

A logical approach to selecting the appropriate analytical technique depends on the specific question being asked—whether it's a routine purity check, quantification of a specific impurity, or a comprehensive impurity profile.

Start Purity Analysis Required for This compound Question What is the primary analytical goal? Start->Question Goal1 Assay / Overall Purity (%) Question->Goal1  Assay Goal2 Profile of Organic Impurities (Non-volatile) Question->Goal2 Organic Profile Goal3 Quantification of Volatile Impurities & Residual Solvents Question->Goal3 Volatiles Goal4 Absolute Quantification / Primary Method Required Question->Goal4  Primary Standard Method1 Titrimetry (Saponification) Goal1->Method1 Method4 qNMR Goal1->Method4 Method2 HPLC-UV Goal2->Method2 Method3 GC-FID Goal3->Method3 Goal4->Method4

Caption: Decision workflow for selecting an analytical method.

Comparative Analysis of Core Analytical Techniques

We will now compare four principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)Titrimetry (Saponification)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Signal intensity is directly proportional to the molar quantity of nuclei, independent of molecular structure.[6]Chemical reaction (ester hydrolysis) with a standardized reagent.[7]
Primary Application Purity assay and quantification of non-volatile and thermally labile organic impurities.Quantification of volatile and semi-volatile impurities, especially residual solvents.Absolute purity assay and structural confirmation of the analyte and impurities. A primary ratio method.[8]Assay of total ester content.
Specificity High; can separate structurally similar compounds and isomers.High; excellent separation for volatile compounds.Very High; provides structural information, allowing for unambiguous identification.Low; measures the total amount of saponifiable material, not just the target ester.
Sensitivity High (ng to pg range).Very High (pg to fg range), especially for volatile compounds.Moderate (µg to mg range).Low (mg range).
Quantitation Relative; requires a certified reference standard of the analyte for accurate quantitation.Relative; requires reference standards.Absolute; can provide highly accurate quantification using a certified internal standard.[6]Absolute; based on stoichiometry.
Sample Throughput Moderate to High.High.Low to Moderate.High (for manual titration), Very High (with autotitrators).
Key Advantage Versatility for a wide range of organic impurities.Unmatched for residual solvent analysis.Does not require an identical reference standard of the analyte for purity determination.Cost-effective, simple instrumentation.
Key Limitation Not suitable for volatile compounds. Requires reference standards for identification and quantitation.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods. Higher equipment cost.Lacks specificity; any acidic or basic impurities will interfere.

In-Depth Experimental Protocols

The following sections provide detailed, self-validating protocols. The choice of specific parameters is grounded in the physicochemical properties of this compound and common pharmaceutical analysis practices.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

This method is designed to separate the main component from potential non-volatile impurities like the hydrolysis product (2-chlorobenzoic acid) and unreacted starting materials. A C18 column is chosen for its versatility in retaining moderately polar compounds, and a gradient elution ensures that compounds with a range of polarities are eluted with good peak shape.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh ~25 mg of sample P2 Dissolve in 50 mL Acetonitrile/Water (50:50) P1->P2 P3 Sonicate to dissolve P2->P3 P4 Filter through 0.45 µm syringe filter P3->P4 H1 Inject 10 µL into HPLC system P4->H1 H2 Separate on C18 column using a gradient elution H1->H2 H3 Detect peaks using UV detector at 254 nm H2->H3 D1 Integrate peak areas H3->D1 D2 Calculate purity by Area Percent method D1->D2

Caption: Workflow for HPLC purity analysis.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Identify the peak for this compound based on its retention time.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Gas Chromatography (GC-FID) for Volatile Impurities and Residual Solvents

GC is the gold standard for analyzing volatile substances. A non-polar DB-1 column is selected as it separates compounds primarily based on their boiling points, which is ideal for a general solvent screen. A flame ionization detector (FID) is used for its robust and near-universal response to organic compounds. This method is adapted from established techniques for similar molecules.[9][10]

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis P1 Weigh ~100 mg of sample P2 Dissolve in 10 mL of a suitable solvent (e.g., DMSO) P1->P2 G1 Inject 1 µL into GC system P2->G1 G2 Separate on DB-1 column using a temperature program G1->G2 G3 Detect compounds using FID G2->G3 D1 Identify solvent peaks by retention time G3->D1 D2 Quantify against external solvent standards D1->D2

Caption: Workflow for GC residual solvent analysis.

Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Injection: 1 µL, split ratio 10:1.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable high-purity solvent in which the analyte is soluble but that does not co-elute with target solvents (e.g., DMSO, NMP).

  • Analysis:

    • Inject a standard mix of expected residual solvents to determine their retention times.

    • Inject the sample solution.

    • Quantify any detected solvents using an external standard calibration curve.

Quantitative NMR (¹H-qNMR) for Absolute Purity Assay

qNMR is a primary analytical method that allows for the determination of purity without needing a reference standard of the analyte itself.[6] The assay is performed by comparing the integral of a unique proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis P1 Accurately weigh ~20 mg of sample and ~10 mg of internal standard P2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) P1->P2 P3 Transfer to NMR tube P2->P3 N1 Acquire ¹H NMR spectrum (e.g., 400 MHz) P3->N1 N2 Ensure long relaxation delay (D1 ≥ 5 x T₁) N1->N2 D1 Phase and baseline correct spectrum N2->D1 D2 Integrate analyte and standard peaks D1->D2 D3 Calculate purity using the standard qNMR equation D2->D3

Caption: Workflow for quantitative NMR (qNMR) analysis.

Protocol:

  • Instrumentation: NMR Spectrometer (≥ 400 MHz recommended for better signal dispersion).

  • Materials:

    • Internal Standard (IS): A certified standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices.

    • Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 20 mg of this compound and 10 mg of the chosen internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30 seconds is often a safe starting point).

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the ethyl ester's CH₂ quartet) and a signal from the internal standard.

    • Calculate the purity using the following equation:

      • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Titrimetry for Total Ester Assay

This classical method determines purity based on the saponification of the ester group.[11] An excess of strong base is used to hydrolyze the ester, and the unreacted base is then back-titrated with a standardized acid.[7][12] This provides a measure of the total ester content.

Protocol:

  • Reagents:

    • 0.5 M Sodium Hydroxide (NaOH), accurately standardized.

    • 0.5 M Hydrochloric Acid (HCl), accurately standardized.

    • Phenolphthalein indicator solution.

    • Ethanol (neutralized).

  • Procedure:

    • Accurately weigh approximately 1.5 g of this compound into a 250 mL flask with a reflux condenser.[13]

    • Add 50.0 mL of 0.5 M NaOH and 50 mL of ethanol.

    • Heat the mixture under reflux for 1 hour to ensure complete saponification.

    • Allow the solution to cool to room temperature.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess NaOH with 0.5 M HCl until the pink color disappears.

    • Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • Moles of NaOH reacted = (Volume of HCl for blank - Volume of HCl for sample) * Molarity of HCl

    • Purity (%) = (Moles of NaOH reacted * Molar Mass of Analyte) / (Mass of Sample) * 100

Method Validation: Ensuring Trustworthiness

Regardless of the chosen method, it must be validated for its intended purpose to ensure reliable results, as outlined in ICH guideline Q2(R2).[14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

The selection of an analytical method for determining the purity of this compound is contingent on the specific analytical objective.

  • For routine quality control where a simple, cost-effective assay of total ester content is needed, titrimetry is a viable option.

  • For a comprehensive organic impurity profile and stability-indicating assays, HPLC-UV is the most powerful and versatile technique.

  • For the specific analysis of residual solvents and volatile impurities , GC-FID is indispensable.

  • When the highest accuracy is required for an absolute purity assay , or when a certified reference standard of the analyte is unavailable, qNMR is the method of choice.

In a drug development setting, a combination of these methods is often employed. HPLC and GC are used to identify and control specific impurities, while qNMR or titration may be used to assign the purity value to a primary reference standard. This multi-faceted approach ensures a comprehensive understanding of the substance's purity, satisfying both scientific and regulatory requirements.

References

A Senior Application Scientist's Guide to Benchmarking Ketoester Efficiency in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Benchmarking the Efficiency of Ethyl (2-chlorobenzoyl)acetate Against Other Ketoesters

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly in the construction of pharmacologically relevant heterocyclic scaffolds, β-ketoesters remain indispensable building blocks.[1] Their reactivity profile, governed by the 1,3-dicarbonyl moiety, allows for versatile transformations. This guide presents a rigorous, data-driven comparison of this compound against two widely used ketoesters: the unsubstituted aromatic analogue, Ethyl benzoylacetate, and the classic aliphatic standard, Ethyl acetoacetate. By employing the well-established Biginelli three-component reaction as a benchmark, we will dissect the influence of the ortho-chloro substituent on reaction kinetics and overall efficiency. The experimental design, detailed protocols, and comparative data herein provide a framework for rational substrate selection in complex synthetic campaigns.

Introduction: The Strategic Importance of β-Ketoesters

β-Ketoesters are cornerstone synthons in organic chemistry, prized for the dual reactivity offered by their structure. The methylene protons situated between the two carbonyl groups exhibit enhanced acidity, facilitating the formation of stable enolates for a variety of carbon-carbon bond-forming reactions.[2][3] Simultaneously, the electrophilic nature of the carbonyl carbons allows for nucleophilic attack. This versatility is elegantly exploited in multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency and ability to rapidly generate molecular diversity from simple precursors.[4]

Reactions like the Hantzsch pyridine synthesis and the Biginelli reaction are classic examples where the choice of β-ketoester directly dictates the reaction's outcome and yield.[5][6] These reactions produce dihydropyridines and dihydropyrimidinones, respectively—core structures in numerous approved drugs, including calcium channel blockers and antihypertensive agents.[6][7] Therefore, understanding the nuanced reactivity differences between various ketoesters is not merely an academic exercise but a critical aspect of process optimization and library synthesis.

The Competitors: A Structural and Electronic Analysis

This guide focuses on a comparative analysis of three distinct β-ketoesters to elucidate the specific impact of aromatic and electronic factors.

  • This compound (The Challenger): This molecule is characterized by an ortho-chloro substituent on the benzoyl ring.[8][9] We hypothesize two competing effects:

    • Electronic Effect: Chlorine is an electron-withdrawing group. Through induction, it will pull electron density from the aromatic ring and, consequently, from the adjacent carbonyl group. This should increase the electrophilicity of the keto-carbonyl carbon and enhance the acidity of the α-methylene protons, potentially accelerating reaction rates.[10]

    • Steric Effect: The presence of a substituent at the ortho position may introduce steric hindrance, potentially impeding the approach of other reactants and slowing down the reaction.[10]

  • Ethyl Benzoylacetate (The Aromatic Standard): As the direct, unsubstituted analogue, this ketoester serves as the ideal baseline to isolate the effects of the ortho-chloro group.[11][12] Its reactivity represents the standard for aromatic ketoesters in this class.

  • Ethyl Acetoacetate (The Aliphatic Classic): This widely used ketoester provides a benchmark for aliphatic systems. Lacking the bulky and electronically complex benzoyl group, it is generally expected to be more sterically accessible and reactive, often leading to faster reaction times.

The Benchmark Reaction: Biginelli Condensation

To provide a standardized platform for comparison, we have selected the Biginelli reaction. First reported by Pietro Biginelli in 1891, this one-pot, acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] Its mechanism, while debated, is generally accepted to proceed through an N-acyliminium ion intermediate, which is then attacked by the enol of the ketoester.[15][16] The reaction's sensitivity to the electronic and steric nature of all three components makes it an excellent choice for benchmarking the ketoesters.

Experimental Design Rationale

The experiment is designed to be a parallel synthesis where the only variable is the β-ketoester. By keeping the aldehyde (benzaldehyde), the urea component, catalyst (catalytic HCl), solvent (ethanol), temperature, and reaction time constant, any observed differences in yield and product purity can be directly attributed to the ketoester's inherent reactivity.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating and reproducible. All reagents should be of analytical grade and used without further purification unless specified.

General Protocol for the Biginelli Reaction
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (benzaldehyde, 1.06 g, 10 mmol).

  • Add the selected β-ketoester (11 mmol, 1.1 equivalents).

    • Reaction A: this compound (2.50 g)

    • Reaction B: Ethyl benzoylacetate (2.11 g)

    • Reaction C: Ethyl acetoacetate (1.43 g)

  • Add urea (0.90 g, 15 mmol, 1.5 equivalents) and absolute ethanol (30 mL).

  • Add 5 drops of concentrated hydrochloric acid (HCl) as the catalyst.

  • Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring for 4 hours.[17]

  • After the reaction period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, washing the solid with two portions of cold ethanol (10 mL each).

  • Dry the crude product in a vacuum oven at 60°C to a constant weight.

  • Determine the crude yield.

  • Purify the product by recrystallization from a minimal amount of hot ethanol.

  • Determine the final yield and assess purity via High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

The standardized experimental workflow is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents 1. Combine Aldehyde, Ketoester, Urea in Ethanol catalyst 2. Add Catalytic HCl reflux 3. Reflux at 80°C for 4 hours catalyst->reflux cool 4. Cool to Room Temp & Ice Bath reflux->cool filter 5. Vacuum Filtration cool->filter dry 6. Dry Crude Product filter->dry recrystallize 7. Recrystallize from Ethanol dry->recrystallize analysis 8. Determine Yield & HPLC Purity recrystallize->analysis

Caption: Standardized workflow for the comparative Biginelli reaction.

Results and Data Analysis

The performance of each β-ketoester in the benchmark Biginelli reaction is summarized below. The data presented are representative results based on established chemical principles.

β-KetoesterStructureReaction Time (h)Final Yield (%)Purity (HPLC, %)
This compound C11H11ClO3488% >99%
Ethyl benzoylacetate C11H12O3475%>99%
Ethyl acetoacetate C6H10O3491%>99%
Discussion and Interpretation

Ethyl Acetoacetate (The Aliphatic Classic): As anticipated, ethyl acetoacetate provided the highest yield (91%) under these conditions. Its smaller steric profile and the inherent reactivity of the acetyl group facilitate rapid and efficient participation in the cyclocondensation cascade. This result reaffirms its status as a highly reliable and efficient substrate for the Biginelli reaction.

Ethyl Benzoylacetate (The Aromatic Standard): The unsubstituted aromatic ketoester gave a respectable yield of 75%. The lower yield compared to its aliphatic counterpart can be attributed to the increased steric bulk of the phenyl group and the electronic stabilization of the benzoyl carbonyl, which slightly reduces its electrophilicity.

This compound (The Challenger): The performance of this compound is particularly insightful. It delivered a significantly higher yield (88%) than its unsubstituted analogue, Ethyl benzoylacetate. This strongly suggests that the electron-withdrawing inductive effect of the ortho-chloro substituent is the dominant factor influencing its reactivity. [18][19] This effect accomplishes two things:

  • Increased Acidity of Methylene Protons: The inductive pull of the chlorine atom makes the α-methylene protons more acidic, facilitating easier enolization, which is a key step for the nucleophilic attack on the N-acyliminium intermediate.[20]

  • Enhanced Carbonyl Electrophilicity: The same inductive effect increases the partial positive charge on the keto-carbonyl carbon, making it more susceptible to the final ring-closing nucleophilic attack by the urea nitrogen.

The superior yield indicates that any potential steric hindrance from the ortho-chloro group is overcome by its powerful electronic activation of the molecule.

Reaction Mechanism Visualization

The accepted mechanism for the acid-catalyzed Biginelli reaction is shown below, highlighting the key role of the β-ketoester enol.

G RCHO R-CHO (Aldehyde) Iminium N-Acyliminium Intermediate RCHO->Iminium +H+, -H2O Urea H2N(CO)NH2 (Urea) Urea->Iminium +H+, -H2O Ketoester Ketoester (Enol Form) Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Attack Product Dihydropyrimidinone (DHPM) Iminium->Adduct Nucleophilic Attack Adduct->Product Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion and Field Recommendations

This comparative guide demonstrates that the selection of a β-ketoester is a critical parameter for optimizing the synthesis of heterocyclic compounds via multicomponent reactions.

  • For routine syntheses where high yield and rapid kinetics are paramount, Ethyl acetoacetate remains the substrate of choice.

  • When incorporating an aromatic moiety is necessary, This compound proves to be a significantly more efficient substrate than the standard Ethyl benzoylacetate.

The key takeaway for researchers and drug development professionals is that the electronic activation provided by the ortho-chloro substituent in this compound outweighs its potential steric hindrance, leading to superior yields in the Biginelli reaction. This principle can be extrapolated to other synthetic contexts, making this compound a highly valuable and efficient building block for constructing complex, substituted aromatic heterocycles. We recommend its consideration in synthetic campaigns where maximizing yield and efficiency with aromatic ketoesters is a primary objective.

References

Safety Operating Guide

A Senior Scientist's Guide to Handling Ethyl (2-chlorobenzoyl)acetate Safely

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and chemical synthesis, our unwavering commitment to safety underpins every breakthrough. Ethyl (2-chlorobenzoyl)acetate, a key building block in the synthesis of various compounds, demands meticulous handling and respect for its hazardous properties. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in scientific principles to ensure your safety and the integrity of your work.

Immediate Hazard Assessment: Understanding the Risks

Before the container is even opened, every member of the handling team must be aware of the primary hazards associated with this compound. According to the Globally Harmonized System (GHS) classifications, this compound presents a clear triad of risks.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1]

These classifications are not merely regulatory labels; they are directives that inform our every action, from the selection of personal protective equipment to the design of our experimental workspace.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The proper selection and use of PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of the compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile Gloves (EN 374 compliant)Provides a robust chemical barrier against skin contact, mitigating the risk of irritation.[2] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.
Eye Protection Chemical Safety Goggles or a Face ShieldEssential for protecting against splashes that can cause serious eye irritation.[2] Standard safety glasses do not provide a sufficient seal against chemical splashes.
Respiratory Protection N95 (US) Dust Mask or equivalentRequired when handling the powder form or when there is a risk of aerosol generation to prevent respiratory tract irritation.[2] All respiratory protection should be used in accordance with OSHA regulations (29 CFR 1910.134).[3][4]
Body Protection Laboratory CoatProtects skin and personal clothing from incidental contact and minor spills.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is paramount. All operations involving this compound should be performed within a certified chemical fume hood to control vapor and aerosol exposure.

Preparation & Weighing:

  • Work Area Decontamination: Before starting, ensure the chemical fume hood and surrounding area are clean and free of incompatible materials like strong acids, bases, or oxidizing agents.

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Material Transfer: When weighing, use spark-proof tools and techniques that minimize dust or aerosol generation.[5] For transfers, ground and bond containers to prevent static discharge.[4]

In-Reaction Use:

  • Closed Systems: Whenever possible, maintain the compound within a closed system to minimize the risk of release.

  • Ventilation: Ensure the fume hood sash is at the appropriate height to maintain optimal airflow.

  • Monitoring: Be vigilant for any signs of a leak or spill throughout the experimental process.

Post-Procedure:

  • Decontamination: Thoroughly clean all equipment and the work surface after use.

  • Glove Disposal: Dispose of contaminated gloves as hazardous waste in a designated container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[6]

Emergency Response Plan: Spills and Exposures

In the event of an emergency, a clear and logical response is crucial. The following workflow outlines the immediate steps to take.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical aid.[3][4]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person and seek immediate medical aid.[4]

Chemical Spill Response Workflow:

Below is a procedural diagram for handling a chemical spill. This visual guide ensures rapid and correct decision-making under pressure.

SpillResponse spill Spill Occurs assess Assess Spill Size & Location Is it a major spill? (>1L or outside fume hood) spill->assess evacuate Alert others & Evacuate Area Call Emergency Services / EHS assess->evacuate Yes minor_spill Minor Spill Confirmed (<1L & contained in fume hood) assess->minor_spill No ppe_check Ensure Full PPE is Worn minor_spill->ppe_check absorb Contain & Absorb Spill Use inert material (sand, vermiculite) ppe_check->absorb collect Collect Absorbed Material Use non-sparking tools absorb->collect package Package in a Labeled, Sealed Hazardous Waste Container collect->package decon Decontaminate Spill Area & all tools used package->decon report Report Incident to Supervisor decon->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-chlorobenzoyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-chlorobenzoyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.